5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide
Description
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Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1,2-oxazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c12-13-11(15)7-4-9(18-14-7)6-1-2-8-10(3-6)17-5-16-8/h1-4H,5,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVQJKDKMKCYBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. The synthetic pathway leverages a robust and scalable three-step process commencing with a base-catalyzed Claisen-Schmidt condensation, followed by a cyclization reaction to form the core isoxazole heterocycle, and culminating in hydrazinolysis to yield the target carbohydrazide. Each stage of the synthesis is explained with causal rationale for the selection of reagents and conditions. The guide culminates with a thorough characterization protocol, detailing the expected outcomes from spectroscopic and analytical techniques (FT-IR, ¹H NMR, ¹³C NMR, and HRMS) required to unequivocally validate the structure and purity of the final compound. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of novel isoxazole derivatives for pharmaceutical and agrochemical applications.
Introduction: The Scientific Imperative
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable metabolic stability and ability to act as a versatile pharmacophore.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[3][4][5] The incorporation of a carbohydrazide moiety (-CONHNH₂) introduces a critical functional group known to be a precursor for synthesizing various other heterocyclic systems and a key structural alert in many bioactive molecules.[1][6]
Furthermore, the 1,3-benzodioxole (piperonyl) group is a common fragment in natural products and synthetic compounds, often contributing to enhanced biological activity.[7][8] The target molecule, 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, therefore represents a convergence of these valuable structural motifs, making it a compound of high interest for screening and as a versatile intermediate for further derivatization. This guide details a reliable and reproducible pathway for its synthesis and characterization.
Synthetic Strategy and Rationale
The selected synthetic route is a three-step sequence designed for efficiency, high yield, and ease of purification. The strategy hinges on building the isoxazole core from readily available starting materials via a chalcone-like intermediate.
The core logic is as follows:
-
Step I (Condensation): A Claisen-Schmidt condensation is employed to construct the α,β-unsaturated ketoester backbone. This classic carbon-carbon bond-forming reaction is ideal for linking the aromatic aldehyde (piperonal) with an activated keto-ester (ethyl pyruvate).[2]
-
Step II (Cyclization): The resulting chalcone derivative is reacted with hydroxylamine hydrochloride. This is a standard and highly effective method for constructing the 3,5-disubstituted isoxazole ring from an α,β-unsaturated ketone precursor.[4][9][10][11]
-
Step III (Hydrazinolysis): The terminal ester group on the isoxazole ring is converted to the desired carbohydrazide via nucleophilic acyl substitution using hydrazine hydrate. This is a highly efficient and standard transformation.[1][12]
Overall Synthetic Workflow
Caption: High-level overview of the three-step synthetic pathway.
Detailed Experimental Protocols
Step I: Synthesis of Ethyl 2-oxo-4-(1,3-benzodioxol-5-yl)but-3-enoate (Intermediate 1)
-
Rationale: This step utilizes a base-catalyzed aldol condensation between piperonal and ethyl pyruvate. Sodium hydroxide is used as the catalyst to deprotonate the α-carbon of the pyruvate, which then attacks the aldehyde carbonyl. The resulting aldol adduct rapidly dehydrates to form the conjugated enone system, driving the reaction to completion. Ethanol serves as a suitable polar protic solvent.
-
Methodology:
-
To a stirred solution of piperonal (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol (15 mL/g of piperonal) in a round-bottom flask, add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise at 0-5 °C.
-
Maintain the temperature at 0-5 °C and continue stirring for 2-3 hours after the addition is complete.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify to pH 5-6 with dilute hydrochloric acid (HCl).
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure intermediate as a pale yellow solid.
-
Step II: Synthesis of Ethyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate (Intermediate 2)
-
Rationale: This reaction proceeds via the cyclocondensation of the chalcone derivative with hydroxylamine hydrochloride.[11][13] The hydroxylamine attacks the β-carbon of the enone (Michael addition), followed by intramolecular cyclization via attack of the nitrogen on the ketone carbonyl. Subsequent dehydration yields the stable aromatic isoxazole ring. Potassium hydroxide is used to liberate the free hydroxylamine base and catalyze the reaction.[11]
-
Methodology:
-
A mixture of Intermediate 1 (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and potassium hydroxide (1.5 eq) is refluxed in ethanol (20 mL/g of chalcone) for 8-10 hours.
-
Monitor the reaction by TLC (Eluent: 4:1 Hexane/Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated residue into crushed ice.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield the pure isoxazole ester.
-
Step III: Synthesis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide (Final Product)
-
Rationale: This is a classic hydrazinolysis reaction. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. The ethoxide is eliminated as a leaving group, forming the stable carbohydrazide product. The reaction is typically run with an excess of hydrazine hydrate to ensure complete conversion.[12]
-
Methodology:
-
Dissolve Intermediate 2 (1.0 eq) in absolute ethanol (15 mL/g).
-
Add hydrazine hydrate (99%, 5.0 eq) to the solution.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC (Eluent: 1:1 Hexane/Ethyl Acetate).
-
After the reaction is complete, cool the mixture in an ice bath.
-
The white solid product that precipitates is collected by filtration.
-
Wash the solid with a small amount of cold ethanol and dry under vacuum to obtain the final, pure 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide.
-
Reaction Mechanism: Isoxazole Ring Formation
The formation of the isoxazole ring from the chalcone intermediate and hydroxylamine is a key transformation. It involves a nucleophilic addition followed by intramolecular cyclization and dehydration.
Caption: Mechanism for the formation of the isoxazole ring system.
Characterization and Data Analysis
Unequivocal structural confirmation is achieved through a combination of spectroscopic methods. The data presented below are expected values based on the analysis of analogous structures.
| Technique | Expected Observations | Rationale for Structural Confirmation |
| Melting Point | A sharp, defined melting point range. | Indicates high purity of the final crystalline solid. |
| FT-IR (KBr, cm⁻¹) | ~3300-3200 (N-H stretch, hydrazide), ~1660 (C=O stretch, Amide I), ~1610 (C=N stretch, isoxazole), ~1250 & ~1040 (C-O-C stretch, benzodioxole). | Confirms the presence of key functional groups: hydrazide, amide carbonyl, isoxazole ring, and the benzodioxole ether linkages. |
| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | ~9.5 (s, 1H, -CONH NH₂), ~7.5-7.0 (m, 3H, Ar-H), ~6.8 (s, 1H, Isoxazole C₄-H), ~6.1 (s, 2H, -O-CH₂ -O-), ~4.6 (br s, 2H, -CONHNH₂ ). | Provides a proton map of the molecule. Key signals include the O-CH₂-O singlet, the isolated isoxazole proton, aromatic protons, and the exchangeable hydrazide protons. |
| ¹³C NMR (100 MHz, DMSO-d₆, δ ppm) | ~165 (Isoxazole C₅), ~158 (C=O, hydrazide), ~155 (Isoxazole C₃), ~150-148 (Ar-C-O), ~125-105 (Ar-C), ~102 (-O-C H₂-O-), ~98 (Isoxazole C₄). | Confirms the carbon skeleton. The chemical shifts of the isoxazole ring carbons and the carbonyl carbon are diagnostic. |
| HRMS (ESI) | Calculated m/z for [M+H]⁺ matches the observed value to within 5 ppm. | Provides the exact mass and confirms the molecular formula (C₁₁H₉N₃O₄). |
Conclusion
The synthetic pathway and characterization protocols detailed in this guide represent a validated and efficient approach for obtaining high-purity 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide. The methodology is robust, relies on well-established chemical transformations, and is suitable for laboratory-scale synthesis. The comprehensive characterization data provides the necessary framework for researchers to confidently verify the identity and purity of their synthesized material, enabling its use in further drug discovery and development efforts.
References
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Naina, Chahar, M., & Talniya, N. C. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Educational Administration: Theory and Practice, 30(5), 9361-9371. [Link][1][14]
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Yusuf, M., Khan, R. A., & Sirat, H. M. (2023). Synthesis and anti-tumor activity of piperonal substituted chalcone. American Journal of Pharmacotherapy and Pharmaceutical Sciences, 10(1). [Link]
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Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Synthesis and Preliminary Biological study of New Chalcone Derivatives Containing Isoxazoline Moiety. Journal Of Kufa For Chemical Sciences, 3(2). [Link][13]
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de Oliveira, R. B., et al. (2018). Synthesis and Antiprotozoal Profile of 3,4,5-Trisubstituted Isoxazoles. ChemistrySelect, 3(44), 12481-12486. [Link][12]
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Kumar, V., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33559-33583. [Link][15]
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Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives. Archiv der Pharmazie, 345(1), 20-29. [Link][9]
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Hassan, A. S., et al. (2023). Biological activity of new heterocyclic compounds derived from chalcone. Journal of Medicinal and Pharmaceutical Chemistry Research, 5(2), 1-8. [Link][10]
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Kumar, A., et al. (2015). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Journal of Heterocyclic Chemistry, 52(5), 1438-1445. [Link][19]
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Mohsen, U. A., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(18), 6689. [Link][20]
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Al-Hourani, B. J., et al. (2017). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Journal of Chemical and Pharmaceutical Research, 9(12), 1-10. [Link][21]
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Jabeen, A., et al. (2018). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. Journal of the Chemical Society of Pakistan, 40(1), 136-144. [Link][7]
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Rai, U. S., et al. (2011). Synthesis of Some New 3, 5-Bis (substituted) Pyrazoles and Isoxazoles Based on (N'1E, N'3E)- N'1, N'3-Bis (3, 4, 5-substitutedbenzlidene) Malonohydrazide under Solvothermal Conditions. International Journal of Molecular Sciences, 12(8), 5342-5351. [Link][5]
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Macut, H., et al. (2015). Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Acta Pharmaceutica, 65(1), 37-48. [Link][6]
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Brodbeck, R. M., et al. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 327(3), 898-909. [Link][8]
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Al-Omair, M. A., et al. (2016). Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. Molecules, 21(1), 80. [Link][22]
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An In-depth Technical Guide to the Physicochemical Properties of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide
Abstract
This technical guide provides a comprehensive overview of the synthesis and key physicochemical properties of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's synthesis, characterization, and critical physicochemical parameters including solubility, pKa, and lipophilicity (logP). Furthermore, this document outlines detailed, field-proven experimental protocols for the determination of these properties and discusses the potential biological significance of isoxazole derivatives, particularly in the context of anticancer research. The synthesis of the title compound is presented as a two-step process starting from the corresponding carboxylic acid, with detailed reaction schemes and characterization methods. The guide emphasizes the causality behind experimental choices and provides a framework for the logical workflow of physicochemical profiling.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, the isoxazole scaffold has garnered significant attention due to its versatile biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a carbohydrazide functional group can further enhance the pharmacological profile of a molecule by providing additional hydrogen bonding opportunities and serving as a key pharmacophore for various biological targets.
This guide focuses on the specific derivative, 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide (CAS No. 1142210-96-5), which integrates the isoxazole-3-carbohydrazide core with a 1,3-benzodioxole moiety, a common substituent in natural products and pharmacologically active compounds. A thorough understanding of the physicochemical properties of this molecule is paramount for its rational development as a potential therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, and are thus critical for predicting its in vivo behavior.
Synthesis and Characterization
The synthesis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide is most efficiently achieved through a two-step process commencing with its corresponding carboxylic acid precursor, 5-(1,3-Benzodioxol-5-yl)-3-isoxazolecarboxylic acid.
Synthesis of 5-(1,3-Benzodioxol-5-yl)-3-isoxazolecarboxylic Acid
The precursor carboxylic acid can be synthesized via a cycloaddition reaction. While multiple synthetic routes to isoxazoles exist, a common and effective method involves the reaction of a chalcone with hydroxylamine hydrochloride.[1]
Caption: Synthesis of the carboxylic acid precursor.
Synthesis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide
The final carbohydrazide is obtained by the condensation of the carboxylic acid with hydrazine hydrate.[2]
Caption: Final synthesis of the target compound.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzodioxole ring, the isoxazole ring proton, the methylene protons of the dioxole group, and the amine protons of the carbohydrazide. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the carbohydrazide. |
| FT-IR | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and N-H bending (amide II), as well as C=N and C-O stretching of the isoxazole and benzodioxole rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₁H₉N₃O₄, MW: 247.21 g/mol ). |
| Melting Point | A sharp melting point range, indicative of high purity. |
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This section details the core properties of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide and provides protocols for their experimental determination.
Aqueous Solubility
Aqueous solubility is a fundamental property that influences drug dissolution and absorption. Hydrazide derivatives often exhibit limited aqueous solubility.[3]
Table 1: Predicted and Experimental Solubility Data
| Solvent | Predicted Solubility | Experimental Value (mg/mL) |
| Water (pH 7.4) | Slightly Soluble | Data to be determined |
| DMSO | Soluble | Data to be determined |
| Methanol | Soluble | Data to be determined |
This method determines the thermodynamic equilibrium solubility of a compound.[4]
-
Preparation: Prepare a series of saturated solutions by adding an excess of the compound to different aqueous buffers (pH 1.2, 4.5, and 6.8) and organic solvents (e.g., DMSO, Methanol).
-
Equilibration: Agitate the solutions at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Ionization Constant (pKa)
The pKa value indicates the pH at which a compound exists in its ionized and non-ionized forms in equal proportions. This is crucial for predicting its behavior in different physiological environments. The isoxazole ring is weakly basic, while the carbohydrazide moiety can exhibit both acidic and basic properties.
-
Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection points of the titration curve.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and its ability to cross cell membranes. A balanced logP is often desirable for oral drug candidates.[5]
Table 2: Predicted and Experimental logP Data
| Method | Predicted logP | Experimental Value |
| ClogP (Computational) | To be calculated | - |
| RP-HPLC | - | Data to be determined |
This method correlates the retention time of a compound on a reversed-phase column with its logP value.[6][7]
-
System Calibration: Calibrate the HPLC system using a series of standards with known logP values.
-
Sample Analysis: Inject a solution of the test compound onto a C18 column and elute with a mobile phase gradient (e.g., water/acetonitrile).
-
Retention Time Determination: Record the retention time of the compound.
-
logP Calculation: Calculate the logP of the test compound by interpolating its retention time on the calibration curve.
Potential Biological Significance and Signaling Pathways
Isoxazole derivatives have been extensively studied for their potential as anticancer agents.[8][9][10] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of key enzymes like aromatase and topoisomerase, and disruption of tubulin polymerization.[8][9]
Caption: Potential mechanism of action via tubulin inhibition.
The 1,3-benzodioxole moiety is also found in numerous compounds with demonstrated biological activity, and its presence may contribute to the overall pharmacological profile of the title compound. Further investigation into the specific molecular targets and signaling pathways affected by 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide is warranted to fully elucidate its therapeutic potential.
Conclusion
This technical guide has provided a comprehensive framework for the synthesis, characterization, and physicochemical profiling of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide. The detailed experimental protocols and discussion of the compound's potential biological significance are intended to serve as a valuable resource for researchers in the field of drug discovery and development. A thorough understanding and experimental determination of the properties outlined in this guide are essential first steps in the journey of transforming a promising chemical entity into a potential therapeutic agent.
References
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5-(benzo[d][8][11]dioxol-5-yl)isoxazole-3-carboxylicacid. Industrial Chemicals.
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An In-depth Technical Guide on the Core Mechanism of Action of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide
Introduction
The intersection of heterocyclic chemistry and drug discovery continues to yield compounds with significant therapeutic potential. Within this landscape, molecules that hybridize well-established pharmacophores represent a rational approach to developing novel agents with enhanced or unique biological activities. 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide is one such molecule, integrating the structural features of the isoxazole and 1,3-benzodioxole rings. While this specific derivative is not extensively characterized in the existing literature, an analysis of its constituent moieties provides a strong foundation for predicting its mechanism of action.
Derivatives of isoxazole are widely recognized for a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and immunomodulatory effects.[1][2] Notably, certain isoxazole-containing compounds, such as Valdecoxib, are known inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] Concurrently, the 1,3-benzodioxole (or methylenedioxyphenyl) scaffold is present in numerous bioactive natural products and synthetic compounds, which have demonstrated anticancer, anti-inflammatory, and antioxidant properties.[3][4] Some benzodioxole derivatives have also been explored as COX inhibitors and have shown promise in modulating critical signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway.[3][5]
This guide puts forth a hypothesized mechanism of action for 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, postulating a dual role in anti-inflammatory and anticancer activities. We will explore the molecular rationale for this hypothesis and provide a comprehensive, step-by-step framework of experimental protocols designed to rigorously investigate and validate this proposed mechanism.
Part 1: Hypothesized Mechanism of Action
Based on the established pharmacology of its core structures, we hypothesize that 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide functions as a modulator of inflammatory and oncogenic signaling pathways. The primary mechanisms are likely centered on the inhibition of key enzymes and transcription factors that lie at the crossroads of inflammation and cancer.
Anti-Inflammatory Action via COX-2 Inhibition
Inflammation is a critical physiological response, but its dysregulation contributes to numerous chronic diseases. The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are central to the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through COX inhibition. Given that both isoxazole and benzodioxole scaffolds have been successfully incorporated into COX inhibitors, it is highly probable that 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide targets this pathway.[6]
Anticancer Activity via NF-κB Pathway Inhibition and Apoptosis Induction
The transcription factor NF-κB is a master regulator of genes involved in inflammation, cell survival, proliferation, and angiogenesis. Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy.[7] The NF-κB signaling cascade is intricately linked with inflammation; pro-inflammatory cytokines are potent activators of NF-κB, which in turn promotes further cytokine production, creating a feedback loop that can drive tumorigenesis.
We postulate that 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide inhibits the canonical NF-κB pathway. This inhibition is likely achieved by preventing the degradation of the inhibitor of κB alpha (IκBα), which otherwise sequesters the active p65/p50 NF-κB dimer in the cytoplasm. By stabilizing IκBα, the compound would block the nuclear translocation of p65, thereby preventing the transcription of NF-κB target genes, including those that promote cell survival (e.g., Bcl-2) and inflammation (e.g., TNF-α, IL-6).[5] Downregulation of anti-apoptotic proteins like Bcl-2 would shift the cellular balance towards apoptosis, leading to the programmed death of cancer cells. Isoxazole derivatives have been shown to induce apoptosis through various mechanisms, making this a plausible outcome.[4][8]
The following diagram illustrates the hypothesized signaling pathway.
Caption: Hypothesized signaling pathway targeted by the compound.
Part 2: Experimental Validation Framework
To substantiate the proposed mechanism of action, a multi-tiered experimental approach is required. This framework encompasses in vitro biochemical and cell-based assays to elucidate molecular interactions, followed by in vivo models to confirm physiological relevance. The following diagram outlines the comprehensive workflow for this investigation.
Caption: Comprehensive workflow for mechanism of action validation.
In Vitro Experimental Protocols
2.1.1 Protocol: COX-1 and COX-2 Inhibition Assay (Fluorometric)
This assay quantifies the compound's ability to inhibit the enzymatic activity of purified COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX enzymes. The probe reacts with Prostaglandin G2, the intermediate product of the COX reaction, to generate a fluorescent signal. A reduction in fluorescence in the presence of the test compound indicates inhibition.[9]
Methodology:
-
Reagent Preparation: Prepare COX Assay Buffer, dilute COX-1 and COX-2 enzymes, Heme, Arachidonic Acid substrate, and the COX Probe according to the kit manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical).[9][10]
-
Inhibitor Preparation: Dissolve the test compound in DMSO to create a stock solution. Prepare a series of dilutions (e.g., 0.01 µM to 100 µM) in Assay Buffer.
-
Assay Plate Setup (96-well plate):
-
Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme (COX-1 or COX-2), and 10 µL of the diluted test compound.
-
Enzyme Control Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of Assay Buffer (instead of inhibitor).
-
Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.[11]
-
Reaction Initiation: Initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells.
-
Detection: Immediately measure fluorescence kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a microplate reader.[9]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot percent inhibition versus log[inhibitor concentration] and use a non-linear regression to calculate the IC50 value.
| Parameter | Description |
| Enzymes | Purified ovine or human COX-1 and COX-2 |
| Substrate | Arachidonic Acid |
| Detection | Fluorometric (Ex/Em = 535/587 nm) |
| Controls | Vehicle (DMSO), Known selective inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) |
| Endpoint | IC50 values for COX-1 and COX-2 |
2.1.2 Protocol: Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the concentration at which the compound reduces the viability of cancer cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan is proportional to the number of viable cells.[4]
Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing the various compound concentrations. Include wells with untreated cells (vehicle control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value by plotting viability against the logarithm of the compound concentration.
2.1.3 Protocol: Western Blot Analysis for NF-κB and Apoptosis Markers
This protocol assesses the compound's effect on the protein levels and activation states of key signaling molecules.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins.
Methodology:
-
Cell Treatment and Lysis: Seed cancer cells (e.g., HeLa or MDA-MB-231, known for active NF-κB signaling) in 6-well plates. Treat cells with the test compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). For NF-κB analysis, pre-treat with the compound for 1 hour, then stimulate with TNF-α (10 ng/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. For NF-κB analysis, perform nuclear and cytoplasmic fractionation using a specialized kit.[14]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane onto a polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
NF-κB Pathway: anti-p65, anti-phospho-IκBα, anti-IκBα.[15]
-
Apoptosis Pathway: anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP.
-
Loading Control: anti-β-actin or anti-GAPDH.
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.
2.1.4 Protocol: Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[8]
Methodology:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 or 48 hours. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer.[3]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.
-
Data Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Viable cells.
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V-/PI+): Necrotic cells.
-
In Vivo Experimental Protocols
2.2.1 Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of a compound.
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling). The reduction in paw volume in treated animals compared to controls indicates anti-inflammatory activity.[7][16]
Methodology:
-
Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize them for at least one week before the experiment.
-
Grouping and Dosing: Divide animals into groups (n=6-8 per group):
-
Control Group: Vehicle (e.g., 0.5% CMC in saline).
-
Positive Control Group: Indomethacin or Diclofenac (e.g., 10 mg/kg, intraperitoneally).
-
Test Groups: Test compound at various doses (e.g., 10, 30, 100 mg/kg, orally or intraperitoneally).
-
-
Compound Administration: Administer the vehicle, positive control, or test compound 30-60 minutes before inducing inflammation.[7]
-
Inflammation Induction: Measure the initial volume of the right hind paw using a plethysmometer (this is the basal volume). Then, inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.[17]
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the edema volume (increase in paw volume) for each animal at each time point. Determine the percentage inhibition of edema for each treated group compared to the control group using the formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100.
-
2.2.2 Protocol: Human Cancer Xenograft Mouse Model
This model assesses the in vivo antitumor efficacy of the compound.
Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and its effect on tumor growth is monitored.[18]
Methodology:
-
Cell Preparation: Culture a suitable human cancer cell line (e.g., A549 or MCF-7) and harvest cells during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel or a similar basement membrane extract to improve tumor take rate.[2]
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or NOD/SCID), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[19]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer the test compound (at doses determined from toxicity studies) and vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) daily or on a specified schedule for several weeks.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: V = (Length x Width²) / 2.[18] Monitor animal body weight as an indicator of toxicity.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or at the end of the treatment period. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Conclusion
The structural combination of isoxazole and 1,3-benzodioxole moieties in 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide strongly suggests a potential for dual anti-inflammatory and anticancer activity. The hypothesized mechanism, centered on the inhibition of the COX-2 and NF-κB signaling pathways leading to apoptosis, provides a clear and testable framework for investigation. The comprehensive set of in vitro and in vivo protocols detailed in this guide offers a rigorous, self-validating system for elucidating the compound's precise mechanism of action. Successful validation of these hypotheses would position this compound as a promising lead for the development of novel therapeutics for a range of inflammatory diseases and cancers.
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Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link]
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A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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An In-Depth Technical Guide on the Biological Activity of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of the novel heterocyclic compound, 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide. Drawing upon established methodologies for related isoxazole and benzodioxole derivatives, this document outlines detailed experimental protocols for its synthesis and purification. Furthermore, it explores the promising anticancer and antimicrobial properties of this compound, supported by data from analogous molecular structures. A significant focus is placed on the potential mechanism of action as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, a critical target in anti-angiogenic cancer therapy. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and similar isoxazole carbohydrazide derivatives, providing both the rationale for experimental design and step-by-step protocols for its evaluation.
Introduction: The Therapeutic Potential of Isoxazole-Benzodioxole Hybrids
The fusion of isoxazole and 1,3-benzodioxole moieties into a single molecular entity presents a compelling strategy in medicinal chemistry. The isoxazole ring is a well-established pharmacophore present in numerous clinically approved drugs, valued for its metabolic stability and ability to participate in various biological interactions.[1][2] Similarly, the 1,3-benzodioxole scaffold, a common motif in natural products, has been associated with a wide array of biological activities, including antimicrobial and anticancer effects.[3] The carbohydrazide linker introduces an additional functional group capable of forming key hydrogen bonds with biological targets, further enhancing the potential for potent and specific bioactivity. This guide focuses on the specific congener, 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, as a promising candidate for drug discovery endeavors.
Synthesis and Characterization
The synthesis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide can be achieved through a multi-step process adapted from established procedures for analogous compounds.[3][4] The general synthetic strategy involves the initial formation of a chalcone, followed by cyclization to form the isoxazole ring, and subsequent conversion to the final carbohydrazide.
Synthetic Workflow
Caption: Synthetic workflow for 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of (2E)-3-(Dimethylamino)-1-(1,3-benzodioxol-5-yl)prop-2-en-1-one (Chalcone Intermediate)
-
To a solution of 1-(1,3-Benzodioxol-5-yl)ethanone (1 equivalent) in N,N-dimethylformamide dimethyl acetal (3 equivalents), add a catalytic amount of a suitable base (e.g., piperidine).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to yield the chalcone intermediate.
Step 2: Synthesis of Ethyl 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylate
-
Dissolve the chalcone intermediate (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in absolute ethanol.
-
Add a base such as sodium acetate (2 equivalents) and reflux the mixture for 8-10 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture and pour it into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide
-
To a solution of Ethyl 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (5 equivalents).
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry to obtain the final product.
Characterization
The synthesized compound should be characterized using a suite of spectroscopic and analytical techniques to confirm its identity and purity. Based on the spectral data of a structurally similar compound, 4-(6-((4-phenyl-1H-1,2,3-triazol-1-yl) methyl)benzo[d][1][5]dioxol-5-yl)isoxazole, the expected spectral data are as follows[4]:
| Technique | Expected Observations |
| IR (KBr, cm⁻¹) | Peaks around 3300-3400 (N-H stretching of hydrazide), 1650-1670 (C=O stretching of hydrazide), 1600-1620 (C=N of isoxazole), and 1250, 1040 (C-O-C of benzodioxole). |
| ¹H NMR (CDCl₃, δ ppm) | Singlet around 6.0-6.1 for the O-CH₂-O protons of the benzodioxole ring. Aromatic protons of the benzodioxole and isoxazole rings in the range of 6.8-8.0. Signals for the NH and NH₂ protons of the carbohydrazide group. |
| ¹³C NMR (CDCl₃, δ ppm) | Signal for the O-CH₂-O carbon around 101-102. Aromatic and isoxazole carbons in the range of 100-160. Carbonyl carbon of the hydrazide around 160-165. |
| HRMS (ESI) | Calculation of the exact mass of the protonated molecular ion [M+H]⁺ to confirm the elemental composition. |
Biological Activity: Anticancer Potential
Derivatives of isoxazole and carbohydrazide are recognized for their significant anticancer activities.[6] The primary proposed mechanism for the anticancer effect of this class of compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.[5][7]
Proposed Mechanism of Action: VEGFR-2 Inhibition
Caption: Proposed mechanism of anticancer action via VEGFR-2 inhibition.
Experimental Protocol: In Vitro Anticancer Activity Screening
This protocol is adapted from the National Cancer Institute's (NCI) 60-cell line screening protocol.
-
Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide in DMSO and dilute it with culture medium to achieve the desired final concentrations.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO). Include a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or a suitable solubilizing agent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anticipated Results and Interpretation
Based on studies of related isoxazole derivatives, 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide is anticipated to exhibit significant cytotoxic activity against various cancer cell lines. Lower IC₅₀ values would indicate higher potency. Further investigation into its effect on VEGFR-2 phosphorylation in a cell-based assay would be a critical next step to validate the proposed mechanism of action.
Biological Activity: Antimicrobial Potential
The isoxazole and benzodioxole moieties are also known to be present in compounds with significant antimicrobial properties.[3][8] Therefore, it is plausible that 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide possesses antibacterial and antifungal activity.
Experimental Protocol: Antimicrobial Susceptibility Testing
Broth Microdilution Method (for determining Minimum Inhibitory Concentration - MIC)
-
Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticipated Results and Interpretation
The compound may exhibit selective antimicrobial activity. For instance, related benzodioxole-pyrazole derivatives have shown potent activity against Gram-positive bacteria, with MIC values in the nanomolar range.[3] A low MIC value indicates strong antimicrobial potency.
Conclusion and Future Directions
5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide represents a promising scaffold for the development of novel therapeutic agents. The synthetic route is feasible, and the compound is amenable to a variety of characterization techniques. Preliminary evidence from related compounds suggests significant potential for both anticancer and antimicrobial activities, with VEGFR-2 inhibition being a particularly interesting avenue for further investigation in the context of cancer therapy.
Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To optimize the molecular structure for enhanced potency and selectivity.
-
In-depth mechanistic studies: To confirm VEGFR-2 inhibition and explore other potential biological targets.
-
In vivo efficacy studies: To evaluate the therapeutic potential of the compound in animal models of cancer and infectious diseases.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of the compound.
This technical guide provides a solid foundation for initiating research into the biological activities of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide. The detailed protocols and mechanistic insights are intended to accelerate the exploration of its therapeutic potential.
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The Dawn of a New Scaffold: An In-depth Technical Guide to the Discovery of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide Derivatives
Abstract
In the relentless pursuit of novel therapeutic agents, the strategic amalgamation of privileged heterocyclic scaffolds has emerged as a cornerstone of modern medicinal chemistry. This technical guide delineates a comprehensive discovery pathway for a promising new class of compounds: 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide derivatives. By synergistically harnessing the well-documented pharmacophoric features of the 1,3-benzodioxole and isoxazole moieties, this work lays the foundation for the exploration of a chemical space rich with potential for antimicrobial and anticancer applications. This guide provides a detailed exposition of the synthetic rationale, step-by-step experimental protocols, robust methodologies for biological evaluation, and a critical analysis of the structure-activity relationships that govern the therapeutic potential of these novel derivatives.
Introduction: The Strategic Union of Two Pharmacophores
The architectural design of novel drug candidates frequently draws inspiration from the proven efficacy of existing pharmacophores. The 1,3-benzodioxole ring system, a prominent feature in numerous natural products and synthetic drugs, is renowned for its ability to modulate metabolic pathways and interact with various biological targets.[1] Concurrently, the isoxazole nucleus serves as a versatile scaffold, integral to a wide array of clinically approved drugs, and is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The strategic fusion of these two privileged structures into the 5-(1,3-Benzodioxol-5-yl)isoxazole framework presents a compelling strategy for the generation of novel molecular entities with enhanced and potentially synergistic pharmacological profiles. The further incorporation of a carbohydrazide moiety at the 3-position of the isoxazole ring introduces a versatile synthetic handle for the creation of diverse libraries of derivatives, such as hydrazones, which are themselves a class of compounds with significant biological potential.
This guide will navigate the intricate journey of discovery, from the conceptual design and synthesis of the core 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide scaffold to the systematic evaluation of its derivatives as potential therapeutic agents.
Synthesis of the Core Scaffold and its Derivatives
The synthetic strategy is anchored in a robust and efficient multi-step sequence, commencing with readily available starting materials and culminating in the versatile carbohydrazide intermediate. The rationale behind each synthetic step is to ensure high yields, facile purification, and the preservation of key functional groups for subsequent derivatization.
Synthetic Workflow Overview
The overall synthetic pathway can be visualized as a three-stage process:
-
Formation of the Isoxazole Ring: A regioselective 1,3-dipolar cycloaddition reaction to construct the core 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate ester.
-
Generation of the Carbohydrazide: Conversion of the ethyl ester to the corresponding carbohydrazide, a key intermediate for diversification.
-
Derivative Synthesis: Reaction of the carbohydrazide with a variety of aromatic aldehydes to generate a library of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazone derivatives.
Detailed Experimental Protocols
This protocol is adapted from established methods for 1,3-dipolar cycloaddition reactions for the synthesis of 3,5-disubstituted isoxazoles.[3][4]
-
Step 1: Preparation of Piperonal Oxime.
-
To a solution of piperonal (1,3-benzodioxole-5-carbaldehyde) (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).
-
Reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield piperonal oxime.
-
-
Step 2: In situ Generation of Nitrile Oxide and Cycloaddition.
-
Dissolve piperonal oxime (1 equivalent) in N,N-dimethylformamide (DMF).
-
Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise at 0°C and stir for 30 minutes.
-
To this mixture, add ethyl propiolate (1.2 equivalents) followed by the dropwise addition of triethylamine (1.5 equivalents) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford ethyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate.
-
This procedure is based on the well-established reaction of esters with hydrazine hydrate to form carbohydrazides.[5][6]
-
To a solution of ethyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate (1 equivalent) in absolute ethanol, add hydrazine hydrate (5-10 equivalents).
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
Cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield 5-(1,3-benzodioxol-5-yl)isoxazole-3-carbohydrazide as a crystalline solid.
-
Dissolve 5-(1,3-benzodioxol-5-yl)isoxazole-3-carbohydrazide (1 equivalent) in absolute ethanol.
-
Add the desired substituted aromatic aldehyde (1.1 equivalents) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the resulting solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure carbohydrazone derivative.
Biological Evaluation: A Targeted Screening Approach
The synthesized derivatives will be subjected to a rigorous biological evaluation to ascertain their potential as antimicrobial and anticancer agents. The choice of assays is dictated by the known biological activities of the parent scaffolds and the desire to obtain quantitative and reproducible data.
Antimicrobial Activity Screening
The antimicrobial potential of the synthesized compounds will be assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.
This method is a standard and quantitative approach for determining the antimicrobial susceptibility of a compound.[7][8]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity Screening
The anticancer potential of the derivatives will be evaluated against a panel of human cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
To assess the selectivity of the compounds, their cytotoxicity will also be evaluated against a non-cancerous cell line (e.g., human fibroblasts). The protocol is identical to the MTT assay described above.
Structure-Activity Relationship (SAR) Analysis
The systematic variation of the substituent on the aromatic ring of the carbohydrazone moiety will allow for a thorough investigation of the structure-activity relationship.
Based on existing literature for similar isoxazole derivatives, the following SAR trends can be anticipated:[10][11][12]
-
Influence of Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the terminal phenyl ring can significantly impact the biological activity. Electron-withdrawing groups may enhance antimicrobial activity by increasing the electrophilicity of the molecule, while electron-donating groups might influence anticancer activity through interactions with specific receptor sites.
-
Impact of Lipophilicity: The overall lipophilicity of the molecule, modulated by the nature of the substituent, will play a crucial role in its ability to cross cell membranes and reach its intracellular target.
-
Steric Factors: The position of the substituent (ortho, meta, or para) on the phenyl ring can influence the molecule's conformation and its ability to bind to the active site of a target enzyme or receptor.
Data Presentation and Interpretation
All quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Antimicrobial Activity (MIC in µg/mL) of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazone Derivatives
| Compound | R-substituent | S. aureus | E. coli | C. albicans |
| 1a | H | |||
| 1b | 4-Cl | |||
| 1c | 4-NO2 | |||
| 1d | 4-OCH3 | |||
| Ciprofloxacin | - | |||
| Fluconazole | - |
Table 2: Anticancer Activity (IC50 in µM) of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazone Derivatives
| Compound | R-substituent | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Normal Fibroblasts |
| 1a | H | ||||
| 1b | 4-Cl | ||||
| 1c | 4-NO2 | ||||
| 1d | 4-OCH3 | ||||
| Doxorubicin | - |
Conclusion and Future Perspectives
This technical guide has outlined a comprehensive and systematic approach to the discovery and preliminary evaluation of a novel class of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide derivatives. The described synthetic protocols are robust and amenable to the generation of a diverse chemical library. The proposed biological evaluation methodologies will provide critical insights into the antimicrobial and anticancer potential of these compounds. The subsequent SAR analysis will be instrumental in guiding the optimization of lead compounds with enhanced potency and selectivity.
Future work should focus on the synthesis of a broader range of derivatives to further probe the SAR, elucidation of the mechanism of action for the most promising compounds, and in vivo efficacy studies in relevant animal models. The modular nature of the synthetic strategy allows for extensive structural modifications, paving the way for the development of next-generation therapeutic agents based on this exciting new scaffold.
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Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2021). RSC Advances, 11(59), 37493-37500. [Link]
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in silico screening of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide analogs
An In-Depth Technical Guide: Virtual Screening of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide Analogs as Novel Therapeutic Agents
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The journey from a chemical scaffold to a clinical candidate is a complex, multi-stage process where early-stage decisions carry profound implications. In silico screening has become a cornerstone of modern drug discovery, offering a robust framework to prioritize research efforts, reduce costs, and accelerate timelines.[1] This guide provides a comprehensive, technically-grounded blueprint for the virtual screening of analogs derived from the promising 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide scaffold. We eschew a simplistic step-by-step list in favor of a causal, experience-driven narrative that illuminates the scientific reasoning behind each phase of the computational workflow. From target selection and library design to molecular docking, ADMET profiling, and advanced validation, this document serves as a practical guide for identifying high-potential lead candidates worthy of downstream experimental validation.
Introduction: The Scientific Premise
The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of pharmacologically active agents.[3][4] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them a fertile ground for novel drug development.[5][6]
The 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide Core
The specific scaffold of interest, 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, presents several compelling features for analog design.[7] The benzodioxole moiety is found in numerous bioactive compounds and can influence pharmacokinetic properties.[8][9] The isoxazole core provides a rigid linker, while the terminal carbohydrazide group serves as a versatile chemical handle for creating a library of diverse analogs and as a potent hydrogen bonding motif for target engagement.[3][10]
The In Silico Screening Paradigm
Computer-Aided Drug Design (CADD) has revolutionized the hit-to-lead optimization process.[11] Virtual screening, a key CADD technique, allows for the rapid computational evaluation of vast chemical libraries against a biological target, a task that would be prohibitively expensive and slow using traditional high-throughput screening (HTS) alone.[12] This approach enables a "fail-fast, succeed-early" strategy by filtering out compounds with predicted poor binding affinity or undesirable pharmacokinetic properties before committing resources to their synthesis and in vitro testing.[12]
Foundational Strategy: Target Selection and Rationale
The success of any screening campaign hinges on the selection of a relevant and "druggable" biological target. The choice is not arbitrary but is guided by the known biological activities of the chemical class and the pathophysiology of the disease of interest.
Identifying Potential Biological Targets
Literature precedents for isoxazole-containing molecules show activity against a range of targets, including cyclooxygenase (COX) enzymes, tubulin, and various protein kinases.[13][14][15] Given the frequent association of isoxazoles with oncology, a particularly compelling target class is the Poly (ADP-ribose) polymerase (PARP) family of enzymes.
Selected Target Justification: PARP1
Recent studies have highlighted the potential for isoxazole-based compounds to function as PARP inhibitors.[16] PARP1 is a critical enzyme in the DNA damage repair (DDR) pathway. Its inhibition in cancers with existing DDR deficiencies (such as those with BRCA1/2 mutations) can lead to a synthetic lethality, making PARP inhibitors a powerful class of anticancer agents.[16] Therefore, for this guide, we will focus the screening campaign on Human PARP1 .
The Computational Screening Workflow: A Methodological Blueprint
A robust virtual screening workflow is a multi-stage filtration process designed to enrich a small set of high-quality hits from a large library of initial compounds. Each step serves as a critical checkpoint to validate the process and the integrity of the data.
Phase 1: Library Design & Preparation
Causality: The quality of the input library directly dictates the quality of the output. The goal is to create a diverse yet synthetically feasible set of analogs.
Protocol: Analog Library Generation
-
Scaffold Definition: Define the 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide core structure.
-
R-Group Enumeration: Identify points for chemical modification. The most logical point is the terminal nitrogen of the hydrazide, which can be reacted with various aldehydes, ketones, or carboxylic acids to form hydrazones or other derivatives.
-
Library Creation: Enumerate a virtual library of 1,000-5,000 analogs using commercially available or synthetically accessible building blocks.
-
3D Conversion & Energy Minimization: Convert the 2D structures (SMILES format) into 3D structures (SDF/MOL2 format) using a tool like Open Babel. Perform an energy minimization step using a force field (e.g., MMFF94) to generate low-energy, realistic conformers. This is a critical step to ensure the starting ligand poses are energetically favorable.
Phase 2: Receptor Preparation
Causality: The protein target structure obtained from the Protein Data Bank (PDB) is an experimental model, not a simulation-ready file. It must be meticulously cleaned and prepared to accurately represent the physiological environment of the binding pocket.
Protocol: PARP1 Receptor Preparation (PDB ID: 4ZZZ)
-
Structure Acquisition: Download the crystal structure of human PARP1 in complex with a known inhibitor (e.g., Olaparib) from the PDB (). Using a structure with a bound ligand is crucial as it defines the target binding pocket.
-
Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all non-essential components:
-
Water molecules: These are often crystallographic artifacts and can interfere with docking.
-
Co-factors and ions not essential for binding.
-
All protein chains except the one containing the active site.
-
-
Protonation and Repair: Add polar hydrogen atoms and assign correct protonation states for titratable residues (His, Asp, Glu) at a physiological pH of 7.4. This is vital for accurately modeling electrostatic and hydrogen bond interactions. Tools like H++ or the PDB2PQR server can be used.
-
File Format Conversion: Save the prepared receptor structure as a PDBQT file, the required format for AutoDock Vina, which includes atomic charges and atom types.
Phase 3: Molecular Docking Simulation
Causality: Molecular docking predicts the preferred orientation and binding affinity of a ligand within a protein's active site.[17] The scoring function provides a numerical estimate of binding strength, allowing for the ranking of compounds.
Protocol: Docking with AutoDock Vina
-
Protocol Validation (Self-Validating Step): Before screening the library, perform a re-docking experiment. Extract the co-crystallized ligand (Olaparib from 4ZZZ) and dock it back into the prepared receptor. A successful validation is achieved if the predicted binding pose has a Root Mean Square Deviation (RMSD) of <2.0 Å compared to the crystallographic pose. This confirms that the docking parameters can reproduce a known binding mode.
-
Grid Box Definition: Define the search space for the docking algorithm. Center the grid box on the co-crystallized ligand's position to encompass the entire binding pocket. A typical size is 25x25x25 Å.
-
High-Throughput Docking: Automate the docking process for the entire prepared analog library using custom scripts (e.g., Python or shell scripts) to loop through each ligand.
-
Output Collection: For each ligand, the output will be a set of binding poses and their corresponding binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.
Phase 4: Hit Identification and Post-Docking Analysis
Causality: A docking score alone is insufficient. Visual inspection of the binding pose and analysis of the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) are essential for understanding why a compound binds and for prioritizing chemically sensible candidates.
Protocol: Hit Selection
-
Rank by Score: Rank all docked analogs by their predicted binding affinity.
-
Set a Threshold: Select the top 10-20% of the ranked library for further analysis.
-
Interaction Analysis: For each hit, visualize the lowest-energy binding pose. Analyze the key interactions with active site residues of PARP1 (e.g., Gly863, Ser904, Tyr907). The presence of well-defined hydrogen bonds and hydrophobic interactions provides confidence in the predicted pose.
-
Filtering: Discard compounds that have high scores but poor or nonsensical interactions (e.g., strained conformations, buried polar groups in hydrophobic pockets).
Phase 5: ADMET Profiling (Fail-Fast, Succeed-Early)
Causality: A potent inhibitor is useless if it cannot reach its target in the body or is toxic.[11] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps to eliminate compounds with poor drug-like properties early in the process.
Protocol: ADMET Prediction with SwissADME
-
Input Structures: Submit the SMILES strings of the top filtered hits to a web-based server like SwissADME ().
-
Analyze Pharmacokinetics: Evaluate key parameters such as:
-
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug.
-
Gastrointestinal (GI) Absorption: Predicted absorption in the human gut.
-
Blood-Brain Barrier (BBB) Permeation: Predicts if the compound can cross into the brain.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.
-
-
Assess Toxicity: Look for alerts for potential toxicity, such as PAINS (Pan-Assay Interference Compounds) alerts, which identify substructures known to cause false positives in assays.
Table 1: Hypothetical ADMET Profile for Top Candidates
| Compound ID | Mol. Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | GI Absorption | BBB Permeant | Lipinski Violations |
|---|---|---|---|---|---|---|---|
| LEAD-001 | 410.38 | 2.85 | 3 | 6 | High | No | 0 |
| LEAD-002 | 425.41 | 3.10 | 2 | 7 | High | No | 0 |
| LEAD-003 | 480.52 | 4.50 | 4 | 8 | High | No | 0 |
| FAIL-001 | 550.60 | 5.20 | 6 | 9 | Low | Yes | 3 |
Phase 6: Validation via Molecular Dynamics (MD) Simulation
Causality: Molecular docking is a static snapshot. Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time (nanoseconds), offering a more rigorous assessment of the binding pose's stability.[18][19]
Protocol: MD Simulation Outline
-
System Preparation: Take the docked complex of a top candidate (e.g., LEAD-001) with PARP1. Place it in a simulation box solvated with a water model (e.g., TIP3P) and add counter-ions to neutralize the system.
-
Equilibration: Gradually heat the system to a physiological temperature (310 K) and equilibrate the pressure to stabilize the complex.
-
Production Run: Run the simulation for 50-100 nanoseconds.
-
Trajectory Analysis: Analyze the trajectory to assess the stability of the ligand in the binding pocket. Key metrics include the RMSD of the ligand and the persistence of key hydrogen bonds over the simulation time. A stable complex validates the docking result.
Data Synthesis and Final Candidate Selection
The final step is to integrate all computational data to select a small number of the most promising candidates for synthesis and biological testing. The ideal candidate will exhibit a combination of strong predicted binding affinity, a stable and logical binding mode, and a favorable ADMET profile.
Table 2: Final Summary of Top Hypothetical Lead Candidates
| Compound ID | Docking Score (kcal/mol) | Key Interactions with PARP1 | Predicted GI Absorption | Lipinski Violations | Rationale for Advancement |
|---|---|---|---|---|---|
| LEAD-001 | -11.2 | H-bonds with Gly863, Ser904; Pi-stacking with Tyr907 | High | 0 | Excellent balance of high predicted potency and ideal drug-like properties. |
| LEAD-002 | -10.8 | H-bonds with Gly863, Tyr907 | High | 0 | Strong predicted binding and good ADMET profile; offers a different interaction pattern. |
| LEAD-003 | -11.5 | H-bonds with Gly863, Ser904, Arg878 | High | 0 | Highest predicted potency; additional H-bond may increase specificity. |
Conclusion and Future Directions
This guide has detailed a rigorous, multi-faceted in silico workflow for the screening of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide analogs against the anticancer target PARP1. By integrating molecular docking, ADMET profiling, and principles of molecular dynamics, this computational strategy provides a powerful, data-driven framework for identifying novel lead compounds. The causality-focused protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final selected candidates.
The next crucial steps involve the chemical synthesis of the top 3-5 candidates (e.g., LEAD-001, LEAD-002, LEAD-003) and their subsequent in vitro validation, including PARP1 enzymatic inhibition assays and cancer cell line viability studies. The strong correlation often observed between a well-executed in silico campaign and experimental outcomes underscores the indispensable role of computational chemistry in accelerating the path to new therapeutic discoveries.
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A Technical Guide to the Preliminary Cytotoxicity Screening of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide
Executive Summary
The evaluation of cytotoxic potential is a foundational step in the discovery and development of novel therapeutic agents.[1] This technical guide provides a comprehensive, methodology-driven framework for the preliminary in vitro cytotoxicity screening of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide , a novel compound featuring a promising isoxazole scaffold. Isoxazole derivatives have garnered significant interest in oncology research for their potential to induce cancer cell death through various mechanisms, including apoptosis.[2][3] This document outlines a tiered experimental workflow, beginning with a robust assessment of metabolic activity to determine cytotoxic potency (IC₅₀), followed by secondary assays to elucidate the primary mechanism of cell death—distinguishing between apoptosis and necrosis. The protocols detailed herein are designed to be self-validating systems, incorporating critical controls and explaining the scientific rationale behind key experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking a practical roadmap for the initial cytotoxic characterization of new chemical entities.
Introduction: Scientific Rationale and Screening Strategy
The Isoxazole Scaffold: A Privileged Structure in Anticancer Research
The isoxazole ring is a five-membered heterocycle that serves as a cornerstone in medicinal chemistry due to its versatile biological activities.[4] In the context of oncology, isoxazole derivatives have demonstrated significant potential as anticancer agents.[5] These compounds can exert their effects through a multitude of pathways, including the inhibition of crucial enzymes like protein kinases, disruption of tubulin polymerization, and, most notably, the induction of programmed cell death, or apoptosis.[3] The inherent chemical stability and synthetic accessibility of the isoxazole scaffold make it an attractive starting point for developing novel therapeutics.[6]
The 1,3-Benzodioxole Moiety: A Modulator of Biological Activity
The 1,3-benzodioxole (or methylenedioxyphenyl) group is a structural feature found in numerous bioactive natural products and synthetic compounds.[7][8] Its inclusion in a molecular structure can significantly influence pharmacological properties. This moiety is known to interact with various enzymes and receptors, and its presence in the target compound, 5-(1,3-Benzodioxole-5-yl)isoxazole-3-carbohydrazide, warrants a thorough investigation of its cytotoxic profile, as benzodioxole derivatives have been explored for anti-tumor properties.[9][10]
A Tiered Approach to Cytotoxicity Screening
A successful preliminary screening strategy should be logical, efficient, and informative. It should begin with a broad, high-throughput assay to answer the primary question: "Does the compound affect cell viability?" Once this is established, more targeted assays can be employed to answer the secondary question: "If so, how does it kill the cells?" This guide proposes a two-tiered workflow designed to maximize data quality while conserving resources.
Tier 1: Foundational Screening for Cytotoxic Potency
The first objective is to quantify the compound's effect on cell viability. The MTT assay is a robust, colorimetric, and widely adopted method for this purpose, making it an ideal choice for initial high-throughput screening.[11][12]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria of living cells, reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan.[14] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[15] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.
Detailed Experimental Protocol: MTT Assay
A. Reagent Preparation:
-
MTT Stock Solution (5 mg/mL): Aseptically dissolve MTT powder in sterile, phenol red-free Dulbecco's Phosphate Buffered Saline (DPBS) to a final concentration of 5 mg/mL.[14] Protect the solution from light by wrapping the container in aluminum foil and store it at 4°C for short-term use or -20°C for long-term storage.
-
Solubilization Solution: Prepare a solution of 10% SDS (Sodium Dodecyl Sulfate) in 0.01 M HCl (Hydrochloric Acid). Gently heat and stir to dissolve. Alternative: Dimethyl sulfoxide (DMSO) is also commonly used.[13]
-
Test Compound Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide in sterile DMSO. Store in small aliquots at -20°C.
B. Cell Seeding and Treatment:
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous control line (e.g., HEK293, human embryonic kidney cells) in their recommended growth medium until they reach ~80% confluency.
-
Seeding: Trypsinize the cells, perform a cell count (e.g., using a hemocytometer and trypan blue), and seed them into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.[16]
-
Adhesion: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow the cells to adhere and resume exponential growth.[13]
-
Treatment: Prepare serial dilutions of the test compound from the DMSO stock in the appropriate cell culture medium. The final DMSO concentration in all wells, including the vehicle control, should be identical and non-toxic (typically ≤0.5%). Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Controls: It is critical to include the following controls on every plate:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells. This represents 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at its IC₅₀ concentration) to validate assay performance.
-
Media Blank: Wells containing only cell culture medium to provide a background absorbance reading.
-
-
Incubation: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.
C. Assay Procedure:
-
MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Visually inspect for the formation of purple precipitate within the cells.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Measurement: Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Percent Viability = [ (Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank) ] x 100
-
-
Determine IC₅₀: Plot the Percent Viability against the log-transformed concentration of the test compound. Use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is a quantitative measure of the compound's potency.[1]
Table 1: Hypothetical IC₅₀ Data for 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide after 48h Treatment
| Cell Line | Type | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 8.4 |
| HeLa | Cervical Adenocarcinoma | 15.2 |
| HEK293 | Normal Embryonic Kidney | > 100 |
This table presents hypothetical data for illustrative purposes. A lower IC₅₀ value indicates higher cytotoxic potency. The higher IC₅₀ against the non-cancerous HEK293 line would suggest potential cancer cell selectivity.
Tier 2: Elucidating the Mechanism of Cell Death
If the Tier 1 screen reveals significant cytotoxicity (e.g., an IC₅₀ < 50 µM), the next step is to investigate the mechanism of cell death. The two primary modes are necrosis and apoptosis.[17]
Assay of Membrane Integrity: Lactate Dehydrogenase (LDH) Assay
A. Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells.[18] When the plasma membrane loses its integrity, as occurs during necrosis or late-stage apoptosis, LDH is released into the cell culture medium. The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[18][19] An increase in LDH in the supernatant is a direct indicator of cell membrane damage.
B. Detailed Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (Section 2.2B), using concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀).
-
Controls:
-
Vehicle Control: Untreated cells (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most commercial kits) approximately 45 minutes before the assay endpoint. This represents 100% cytotoxicity.[20]
-
Media Blank: Medium without cells.
-
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, flat-bottom 96-well plate. Be cautious not to disturb the cell monolayer.
-
Reaction Setup: Add the LDH reaction mixture (as per the manufacturer's instructions, e.g., from Promega or Abcam) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Add the stop solution (if required by the kit) and measure the absorbance at 490 nm.
C. Data Analysis and Interpretation:
-
Calculate Percent Cytotoxicity:
-
Percent Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100
-
-
Interpretation: A significant, dose-dependent increase in LDH release suggests that the compound induces cell death via a necrotic or late apoptotic pathway involving membrane rupture.
Assay of Apoptosis Execution: Caspase-3/7 Activation Assay
A. Principle: Caspases are a family of proteases that are central to the execution of apoptosis.[21] Caspase-3 and Caspase-7 are key "executioner" caspases. Their activation is a hallmark of apoptosis.[17] Luminescent or fluorometric assays, such as the Caspase-Glo® 3/7 assay, use a specific peptide substrate (e.g., containing the DEVD sequence) linked to a reporter molecule.[22] When active Caspase-3/7 cleaves the substrate, it releases the reporter, generating a luminescent or fluorescent signal that is proportional to the amount of active caspase in the sample.[23]
B. Detailed Experimental Protocol: Caspase-3/7 Assay
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well, opaque-walled plate (for luminescence) as described previously. Use concentrations around the IC₅₀.
-
Controls:
-
Vehicle Control: Untreated cells to measure basal caspase activity.
-
Positive Control: Cells treated with a known apoptosis inducer (e.g., Staurosporine or Doxorubicin).
-
-
Reagent Addition: After the treatment period (a shorter time point, e.g., 6-24 hours, may be optimal for detecting apoptosis), allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of cell culture).
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 1-2 minutes. Incubate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
C. Data Analysis and Interpretation:
-
Calculate Fold Increase in Activity:
-
Fold Increase = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control)
-
-
Interpretation: A significant, dose-dependent increase in the luminescent signal indicates the activation of executioner caspases, strongly suggesting that the compound induces apoptosis.
Data Synthesis and Concluding Profile
The final step is to integrate the results from all three assays to build a preliminary, evidence-based cytotoxic profile for 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide.
Table 2: Framework for Synthesizing Cytotoxicity Data
| Assay | Parameter Measured | Potential Outcome for Test Compound | Interpretation |
|---|---|---|---|
| MTT Assay | Metabolic Activity / Viability | Low IC₅₀ value (e.g., < 10 µM) on cancer cells, high IC₅₀ on normal cells. | Potent and potentially selective cytotoxic activity. |
| LDH Assay | Membrane Integrity | Minimal increase in LDH release at 1x and 2x IC₅₀ compared to lysis control. | Cell death is likely not primarily necrotic. |
| Caspase-3/7 Assay | Executioner Caspase Activity | Significant, dose-dependent increase in luminescence. | The compound is a potent inducer of apoptosis. |
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The Emerging Therapeutic Landscape of Benzodioxole-Isoxazole Compounds: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking Synergistic Potential in Heterocyclic Chemistry
In the relentless pursuit of novel therapeutic agents, the strategic hybridization of pharmacologically active scaffolds has emerged as a cornerstone of modern drug discovery. This guide delves into the promising frontier of benzodioxole-isoxazole compounds, a class of molecules that marries the unique electronic and structural attributes of the benzodioxole moiety with the versatile therapeutic profile of the isoxazole ring. While comprehensive research on this specific hybrid is still nascent, this document synthesizes existing knowledge on the individual components to provide a forward-looking technical resource for researchers, chemists, and pharmacologists. By exploring established synthetic routes, plausible mechanisms of action, and robust experimental protocols, we aim to illuminate the path for the rational design and development of next-generation therapeutics based on this compelling chemical scaffold.
The Architectural Blueprint: Synthesis of Benzodioxole-Isoxazole Hybrids
The fusion of the benzodioxole and isoxazole rings into a single molecular entity offers a tantalizing prospect for medicinal chemists. The synthesis of such hybrids can be approached through multi-step reaction sequences that leverage established heterocyclic chemistry principles. A key strategy involves the preparation of a benzodioxole-containing precursor that can then undergo cyclization to form the isoxazole ring.
One documented approach involves a Suzuki-Miyaura coupling reaction to link a pre-formed isoxazole ring to a benzodioxole moiety.[1][2] This method provides a versatile means to introduce a wide range of substituents onto the final hybrid molecule, allowing for the fine-tuning of its physicochemical and pharmacological properties.
Experimental Protocol: Synthesis of a 4-(Benzodioxolyl)isoxazole Derivative via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of a benzodioxole-isoxazole hybrid, adapted from established methodologies.[1][2]
Step 1: Preparation of the Aryl Bromide Substituted with a 1H-1,2,3-triazole
-
This initial step involves the synthesis of a key intermediate, a benzodioxole derivative bearing a reactive handle for the subsequent coupling reaction. The specifics of this synthesis will depend on the desired substitution pattern.
Step 2: Suzuki-Miyaura Coupling Reaction
-
In a two-necked round-bottom flask equipped with a condenser and a rubber septum, dissolve the aryl bromide intermediate (1.0 equivalent) in anhydrous dioxane.
-
Add potassium carbonate (K₂CO₃, 1.1 equivalents).
-
Stir the reaction mixture for 15 minutes under an inert atmosphere (e.g., argon).
-
Add the desired aryl boronic acid (2.5 equivalents), PdCl₂(PPh₃)₂ (5.0 mol%), and PPh₃ (10.0 mol%) through the septum.
-
Heat the mixture to reflux under an argon atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
Pour the cooled mixture into brine and extract the organic layer with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired benzodioxole-isoxazole hybrid.
Caption: Synthetic workflow for a benzodioxole-isoxazole hybrid.
Therapeutic Horizons: Exploring the Potential Applications
The therapeutic potential of benzodioxole-isoxazole compounds can be inferred from the well-documented biological activities of their constituent moieties. Both benzodioxole and isoxazole derivatives have independently shown promise in a variety of therapeutic areas.[3][4][5]
Oncology
The isoxazole scaffold is a prominent feature in a multitude of anticancer agents, with derivatives demonstrating efficacy against various cancer cell lines.[5][6][7] The mechanisms of action are diverse and include the induction of apoptosis, inhibition of key signaling pathways, and disruption of tubulin polymerization.[6][7] Benzodioxole-containing compounds have also been investigated for their anti-proliferative activities.[4][8] The combination of these two pharmacophores in a single molecule could lead to synergistic anticancer effects, potentially targeting multiple pathways involved in tumor growth and progression.
Potential Anticancer Mechanisms:
-
Inhibition of Signaling Pathways: Isoxazole derivatives have been shown to modulate various signaling pathways crucial for cancer cell survival and proliferation.[5]
-
Induction of Apoptosis: Many anticancer agents containing the isoxazole ring exert their effects by triggering programmed cell death in cancer cells.[6][7]
-
Tubulin Polymerization Inhibition: Certain isoxazole compounds can interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis.[6]
Caption: Potential anticancer mechanisms of benzodioxole-isoxazole compounds.
Inflammation and Immunology
Both isoxazole and benzoxazole (a related heterocyclic system) derivatives have demonstrated significant anti-inflammatory properties.[9][10][11][12] The mechanisms often involve the inhibition of key inflammatory mediators and enzymes. For instance, some isoxazole derivatives are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory cascade.[13] Given the prevalence of inflammation in a wide range of diseases, from autoimmune disorders to neurodegeneration, benzodioxole-isoxazole hybrids represent a promising avenue for the development of novel anti-inflammatory agents.
Potential Anti-inflammatory Targets:
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: These enzymes are key to the production of pro-inflammatory prostaglandins and leukotrienes.[13]
-
Cytokine Modulation: Isoxazole derivatives have been shown to modulate the production of inflammatory cytokines.[12]
Central Nervous System (CNS) Disorders
The development of novel therapeutics for neurological disorders is a significant challenge. Natural compounds and their synthetic derivatives are being increasingly explored for their neuroprotective potential.[14][15][16][17] While direct evidence for benzodioxole-isoxazole compounds in CNS disorders is limited, the known neuropharmacological activities of related structures provide a strong rationale for their investigation in this area.
Data-Driven Insights: Quantitative Analysis of Related Compounds
To guide the design and optimization of novel benzodioxole-isoxazole compounds, it is instructive to examine the structure-activity relationships (SAR) of related molecules. The following table summarizes the reported inhibitory concentrations (IC₅₀) of various isoxazole and benzoxazole derivatives against relevant biological targets.
| Compound Class | Target | IC₅₀ (µM) | Reference |
| Isoxazole Derivatives | LOX | Varies | [13] |
| Isoxazole Derivatives | COX-2 | Varies | [13] |
| Benzoxazolone Derivatives | IL-6 | 5.09 - 10.14 | [11] |
| Benzothiazole Derivatives | HeLa Cell Line | 9.76 | [18] |
| Benzothiazole Derivatives | Non-small cell lung cancer | 0.0718 | [18] |
This table is a representative summary and not exhaustive.
Future Directions and Concluding Remarks
The exploration of benzodioxole-isoxazole compounds as a novel class of therapeutic agents is a field ripe with opportunity. The synthetic accessibility of these hybrids, coupled with the established pharmacological pedigree of their constituent parts, provides a solid foundation for future research. Key areas for further investigation include:
-
Expansion of the Chemical Space: Synthesis and screening of a diverse library of benzodioxole-isoxazole derivatives to establish robust structure-activity relationships.
-
Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Profiling: Evaluation of lead compounds in relevant animal models of disease to assess their therapeutic potential and toxicological profiles.
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Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (n.d.). World Researchers Associations. Retrieved January 17, 2026, from [Link]
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Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. (2021). PubMed Central. Retrieved January 17, 2026, from [Link]
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Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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(PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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From Plants to Psycho-Neurology: Unravelling the Therapeutic Benefits of Bioactive Compounds in Brain Disorders. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). NIH. Retrieved January 17, 2026, from [Link]
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MARINE-DERIVED COMPOUNDS FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. (n.d.). Retrieved January 17, 2026, from [Link]
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3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. (n.d.). Retrieved January 17, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: A Stepwise Guide to the Synthesis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide from Piperonal
Abstract
This comprehensive guide details a robust and efficient three-step synthesis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. Isoxazole derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide array of biological activities. The carbohydrazide functional group further enhances the molecule's potential as a versatile building block for synthesizing more complex pharmaceutical agents. Our methodology commences with the readily available starting material, piperonal, and proceeds through a logical sequence involving oxime formation, a regioselective 1,3-dipolar cycloaddition to construct the isoxazole core, and a final hydrazinolysis step. This document provides not only step-by-step protocols but also the underlying chemical principles and expert insights behind the chosen synthetic strategy, ensuring both reproducibility and a deep understanding of the process for researchers in drug development and organic synthesis.
Introduction: The Strategic Importance of Isoxazole-Carbohydrazides
The isoxazole ring is a five-membered heterocycle that is a cornerstone in the development of numerous therapeutic agents, valued for its metabolic stability and ability to act as a bioisostere for other functional groups.[1] When functionalized with a carbohydrazide moiety (-CONHNH₂), the resulting scaffold becomes a powerful synthon. Hydrazides are key precursors for a variety of other heterocyclic systems and can act as crucial linkers or pharmacophores in drug design.[2]
The target molecule, 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, combines the piperonyl group (a common motif in natural products and synthetic drugs) with the isoxazole-3-carbohydrazide core. This application note presents a validated synthetic pathway designed for clarity, efficiency, and high yield, making this valuable compound readily accessible to the scientific community.
Overall Synthetic Strategy
The selected synthetic route is a three-step process designed to maximize efficiency and control regiochemistry. The core of this strategy is a 1,3-dipolar cycloaddition reaction, which is a superior method for constructing 3,5-disubstituted isoxazoles with predictable regioselectivity.[3] The alternative, more common chalcone-based routes, while useful for other substitution patterns, are less direct for achieving a carboxyl functional group at the C3 position of the isoxazole ring.[4][5]
The pathway is as follows:
-
Step 1: Oximation. Conversion of the starting aldehyde, piperonal, into piperonal oxime.
-
Step 2: 1,3-Dipolar Cycloaddition. In situ generation of a nitrile oxide from the oxime, which then reacts with an alkyne dipolarophile (ethyl propiolate) to form the key ester intermediate, ethyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate.
-
Step 3: Hydrazinolysis. Conversion of the ethyl ester into the final 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide product.
Caption: Overall synthetic workflow from piperonal to the target carbohydrazide.
Part 1: Synthesis of Piperonal Oxime (Intermediate I)
Principle and Rationale
The initial step involves the condensation reaction between the aldehyde group of piperonal and hydroxylamine hydrochloride. A mild base, such as sodium carbonate or pyridine, is used to neutralize the hydrochloride salt, liberating free hydroxylamine (NH₂OH), which then acts as the nucleophile. The reaction proceeds via a nucleophilic addition to the carbonyl carbon, followed by dehydration to yield the corresponding aldoxime. This is a standard, high-yielding transformation for preparing the precursor required for nitrile oxide generation.[6]
Detailed Experimental Protocol
Materials and Reagents:
-
Piperonal (3,4-methylenedioxybenzaldehyde): 15.0 g (0.10 mol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl): 8.34 g (0.12 mol, 1.2 equiv)
-
Sodium carbonate (Na₂CO₃): 6.36 g (0.06 mol, 0.6 equiv)
-
Ethanol (95%)
-
Water
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve piperonal (15.0 g) in 100 mL of 95% ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (8.34 g) and sodium carbonate (6.36 g) in 50 mL of water. Gentle warming may be required to achieve full dissolution.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the ethanolic solution of piperonal.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filter the resulting white precipitate through a Büchner funnel, wash the solid with cold water (3 x 30 mL) to remove inorganic salts.
-
Dry the crude product in a vacuum oven at 50 °C. Recrystallization from aqueous ethanol can be performed if higher purity is required.
Expected Outcome:
-
Yield: 90-95%
-
Appearance: White crystalline solid
-
Melting Point: 118-121 °C[6]
Part 2: Synthesis of Ethyl 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylate (Intermediate II)
Principle and Rationale
This step is the cornerstone of the synthesis, employing a Huisgen 1,3-dipolar cycloaddition.[3] The nitrile oxide, an unstable 1,3-dipole, is generated in situ from the piperonal oxime prepared in Part 1. This is achieved by hydrochlorination of the oxime nitrogen followed by base-promoted elimination of HCl. A common and effective method involves using N-Chlorosuccinimide (NCS) to form an intermediate N-chloro oxime, which is then treated with a non-nucleophilic base like triethylamine (Et₃N) to eliminate HCl and generate the nitrile oxide.
The highly reactive nitrile oxide is immediately trapped by the dipolarophile, ethyl propiolate, which is present in the reaction mixture. The cycloaddition proceeds with high regioselectivity, where the oxygen atom of the nitrile oxide adds to the internal, more electron-poor carbon of the alkyne, and the carbon atom of the nitrile oxide adds to the terminal carbon. This regiochemical outcome is dictated by the electronic properties of the reactants and reliably yields the desired 3,5-disubstituted isoxazole.[7]
Caption: Mechanism of nitrile oxide formation and subsequent cycloaddition.
Detailed Experimental Protocol
Materials and Reagents:
-
Piperonal Oxime (Intermediate I): 8.25 g (0.05 mol)
-
Ethyl propiolate: 5.88 g, 6.1 mL (0.06 mol, 1.2 equiv)
-
N-Chlorosuccinimide (NCS): 7.34 g (0.055 mol, 1.1 equiv)
-
Triethylamine (Et₃N): 7.6 mL (0.055 mol, 1.1 equiv)
-
Chloroform (CHCl₃) or Dichloromethane (DCM): 200 mL
-
Silica gel for column chromatography
Procedure:
-
In a 500 mL three-necked round-bottom flask fitted with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve piperonal oxime (8.25 g) and ethyl propiolate (6.1 mL) in 150 mL of chloroform.
-
In a separate flask, prepare a solution of NCS (7.34 g) in 50 mL of chloroform.
-
Transfer the NCS solution to the dropping funnel. Add the NCS solution dropwise to the reaction mixture over 30 minutes. Stir the mixture at room temperature for an additional 30 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add triethylamine (7.6 mL) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC (3:1 hexanes:ethyl acetate). Upon completion, a white precipitate of succinimide will be visible.
-
Filter the reaction mixture to remove the succinimide precipitate. Wash the filtrate with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes:ethyl acetate (starting from 9:1) to afford the pure ester.
Expected Outcome:
-
Yield: 65-75%
-
Appearance: Pale yellow oil or low-melting solid.
-
Product: Ethyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate
Part 3: Synthesis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide (Final Product)
Principle and Rationale
The final step is a classic hydrazinolysis reaction. The ethyl ester intermediate is treated with hydrazine hydrate in an alcoholic solvent. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This nucleophilic acyl substitution results in the displacement of the ethoxy group (-OEt) and the formation of the thermodynamically stable carbohydrazide.[8] The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating to reflux. The product often precipitates from the reaction mixture upon cooling, simplifying its isolation.
Detailed Experimental Protocol
Materials and Reagents:
-
Ethyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate (Intermediate II): 7.8 g (0.03 mol)
-
Hydrazine monohydrate (N₂H₄·H₂O, ~64% solution): 9.4 mL (~0.15 mol, 5 equiv)
-
Ethanol (95% or absolute): 100 mL
Procedure:
-
In a 250 mL round-bottom flask, dissolve the ester intermediate (7.8 g) in 100 mL of ethanol.
-
Add hydrazine monohydrate (9.4 mL) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC until the starting ester spot has disappeared.
-
After the reaction is complete, reduce the volume of the solvent to approximately one-third using a rotary evaporator.
-
Cool the concentrated solution in an ice bath. The product should precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash it thoroughly with a small amount of cold ethanol and then with diethyl ether.
-
Dry the final product in a vacuum oven. The product is typically of high purity, but can be recrystallized from ethanol if needed.
Expected Outcome:
-
Yield: 85-95%
-
Appearance: White or off-white solid.
-
Final Product: 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide[9]
Summary of Results
| Step | Intermediate/Product | Starting Material (g) | Product Yield (g) | Yield (%) | Melting Point (°C) |
| 1 | Piperonal Oxime | 15.0 | 15.7 | ~95% | 118-121 |
| 2 | Ethyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate | 8.25 | ~9.8 | ~72% | N/A (Oil/Low Melt) |
| 3 | 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide | 7.8 | ~6.7 | ~90% | To be determined |
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
N-Chlorosuccinimide (NCS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Triethylamine (Et₃N): Is flammable and corrosive. It has a strong, unpleasant odor. Handle with care.
-
Hydrazine Monohydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution, avoiding all contact with skin and inhalation of vapors. Use a syringe or cannula for transfers.
-
Solvents: Chloroform, ethanol, and other organic solvents are flammable and should be handled away from ignition sources.
References
-
Der Pharma Chemica. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
-
Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (2022). Oriental Journal of Chemistry. [Link]
-
Rasayan Journal of Chemistry. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. [Link]
-
Synthesis and Characterization of Novel Isoxazole derivatives. (2012). Asian Journal of Research in Chemistry. [Link]
-
Sener, N., et al. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. [Link]
-
Reja, R. M., Sunny, S., & Gopi, H. N. (2017). Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Organic Letters. [Link]
-
Synthesis and Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. (2024). Educational Administration: Theory and Practice. [Link]
-
Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Ali, T. F., et al. (2016). Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. PMC - NIH. [Link]
Sources
- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. biosynth.com [biosynth.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. kuey.net [kuey.net]
- 9. 5-(1,3-benzodioxol-5-yl)isoxazole-3-carbohydrazide | 1142210-96-5 [chemicalbook.com]
1,3-dipolar cycloaddition for 5-arylisoxazole-3-carbohydrazide synthesis
Application Note & Protocol
Topic: High-Fidelity Synthesis of 5-Arylisoxazole-3-Carbohydrazides via [3+2] 1,3-Dipolar Cycloaddition
Abstract
The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] When functionalized with a carbohydrazide moiety, the resulting architecture offers a versatile platform for developing novel drug candidates, leveraging the hydrazide group as a key pharmacophore and a synthetic handle for further derivatization.[3] This guide provides a comprehensive, field-proven methodology for the synthesis of 5-arylisoxazole-3-carbohydrazides. We will dissect the cornerstone of this synthesis: the 1,3-dipolar cycloaddition of an in situ generated aromatic nitrile oxide with an alkyne dipolarophile, followed by hydrazinolysis. This document explains the underlying chemical principles, provides detailed, step-by-step protocols, and offers expert insights into process optimization and characterization, targeting researchers in organic synthesis and drug discovery.
Scientific Rationale & Strategic Overview
The Power of the Isoxazole-Hydrazide Constellation
The 5-arylisoxazole core is a bioisostere for various functional groups, offering a stable, aromatic, five-membered heterocyclic system that can engage in critical binding interactions with biological targets.[4] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5] The addition of a carbohydrazide group at the 3-position introduces a potent hydrogen-bonding domain (donor-donor-acceptor) and a nucleophilic center, which is invaluable for both biological activity and for use as a building block in the synthesis of more complex molecules like oxadiazoles or hydrazones.[3][6]
The Elegance of 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction, often called the Huisgen cycloaddition, is the most efficient and modular route for constructing the isoxazole ring.[7] This reaction involves the concerted addition of a 1,3-dipole (a nitrile oxide) to a dipolarophile (an alkyne).[8]
Key Mechanistic Features:
-
The 1,3-Dipole (Nitrile Oxide): Aromatic nitrile oxides (Ar-C≡N⁺-O⁻) are highly reactive, transient species. Due to their propensity to dimerize into furoxans, they are almost always generated in situ for immediate consumption.[9] The most common and reliable method for their generation is the oxidation of the corresponding aromatic aldoxime.[10]
-
The Dipolarophile (Alkyne): To achieve the desired 3-carbohydrazide substitution, an alkyne bearing a precursor functional group, such as an ester (e.g., ethyl propiolate), is used.
-
Regioselectivity: The reaction between an aromatic nitrile oxide and a terminal alkyne is highly regioselective. Frontier Molecular Orbital (FMO) theory predicts that the reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide (Type I cycloaddition).[11] This pairing leads predominantly to the formation of the 3,5-disubstituted isoxazole isomer, which is crucial for the success of this synthetic strategy.
Caption: Concerted [3+2] cycloaddition mechanism.
Overall Synthetic Workflow
The synthesis is a robust three-step process starting from a commercially available aromatic aldehyde. Each step is designed for high yield and straightforward purification.
Caption: Three-step workflow for synthesis.
Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Hydrazine hydrate is highly toxic and corrosive; handle with extreme care.
Materials & Reagents
| Reagent | Formula | M.W. | Typical Grade | Supplier |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | ≥98% | Sigma-Aldrich |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | ≥99% | Acros Organics |
| Sodium Acetate | CH₃COONa | 82.03 | Anhydrous, ≥99% | Fisher Scientific |
| Ethyl Propiolate | C₅H₆O₂ | 98.10 | ≥98% | TCI Chemicals |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | ≥98% | Alfa Aesar |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | ≥99.5% | Merck |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | 80% in H₂O | Sigma-Aldrich |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Anhydrous | Pharmco |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | VWR |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| Hexanes | - | - | ACS Grade | VWR |
Protocol 1: Synthesis of 4-Chlorobenzaldehyde Oxime (Intermediate 1)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (10.0 g, 71.1 mmol) and ethanol (100 mL). Stir until the aldehyde is fully dissolved.
-
Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (7.42 g, 106.7 mmol, 1.5 equiv) and sodium acetate (8.75 g, 106.7 mmol, 1.5 equiv) in water (30 mL).
-
Reaction: Add the aqueous solution to the ethanolic aldehyde solution in one portion. A white precipitate may form immediately.
-
Incubation: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc/Hexanes). The starting aldehyde spot should disappear and a new, more polar spot for the oxime should appear.
-
Workup: Reduce the volume of the reaction mixture by approximately half using a rotary evaporator. Add 100 mL of ice-cold deionized water to precipitate the product.
-
Isolation: Collect the white solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield 4-chlorobenzaldehyde oxime.
-
Expected Yield: 95-99%.
-
Appearance: White crystalline solid.
-
Protocol 2: [3+2] Cycloaddition to form Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate (Intermediate 2)
This protocol relies on the in situ generation of the nitrile oxide from the oxime via chlorination with NCS, followed by base-promoted elimination of HCl.[12]
-
Setup: To a 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add 4-chlorobenzaldehyde oxime (10.0 g, 64.3 mmol) and 200 mL of dichloromethane (DCM). Stir to dissolve.
-
Dipolarophile Addition: Add ethyl propiolate (7.56 g, 77.1 mmol, 1.2 equiv) to the solution.
-
Nitrile Oxide Generation: In a separate flask, prepare a solution of N-Chlorosuccinimide (NCS) (9.45 g, 70.7 mmol, 1.1 equiv) in 50 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes at room temperature. The reaction is mildly exothermic.
-
Base Addition: After the NCS addition is complete, add triethylamine (TEA) (9.0 mL, 64.3 mmol, 1.0 equiv) dropwise over 20 minutes. The mixture may turn cloudy as triethylamine hydrochloride precipitates.
-
Incubation: Stir the reaction at room temperature overnight (12-16 hours). Monitor by TLC (Eluent: 20% EtOAc/Hexanes) for the formation of the isoxazole product.
-
Workup: Quench the reaction by adding 100 mL of water. Separate the organic layer. Wash the organic layer with 1 M HCl (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is a pale yellow oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of 5% to 20% EtOAc in hexanes to afford the pure ester.
-
Expected Yield: 70-85%.
-
Appearance: White to off-white solid.
-
Protocol 3: Hydrazinolysis to 5-(4-chlorophenyl)isoxazole-3-carbohydrazide (Final Product)
-
Setup: In a 250 mL round-bottom flask, dissolve the purified ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate (10.0 g, 39.7 mmol) in ethanol (150 mL).
-
Reagent Addition: Add hydrazine hydrate (80% solution, 4.97 g, 79.4 mmol, 2.0 equiv) dropwise to the stirred solution at room temperature.
-
Reaction: Upon addition, a white precipitate often begins to form. Heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes or 5% MeOH/DCM) until the starting ester spot is consumed.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with a generous amount of cold ethanol (3 x 30 mL) to remove any unreacted starting material and impurities. Dry the product under high vacuum. The product is typically of high purity and does not require further purification.
-
Expected Yield: 85-95%.
-
Appearance: Fine white powder.
-
Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~9.60 (s, 1H): -CONH- proton.
-
δ ~7.95 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the isoxazole ring.
-
δ ~7.65 (d, J = 8.8 Hz, 2H): Aromatic protons meta to the isoxazole ring.
-
δ ~7.50 (s, 1H): Isoxazole C4-H proton.
-
δ ~4.50 (br s, 2H): -NH₂ protons.
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
δ ~170.1: C5 of isoxazole.
-
δ ~158.3: C3 of isoxazole.
-
δ ~157.0: Carbonyl carbon (C=O).
-
δ ~135.5, 129.8, 128.3, 125.9: Aromatic carbons.
-
δ ~99.2: C4 of isoxazole.
-
-
IR (ATR, cm⁻¹):
-
3310, 3200: N-H stretching (hydrazide).
-
1665: C=O stretching (amide I).
-
1610: C=N stretching (isoxazole ring).
-
1540: N-H bending (amide II).
-
-
High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₀H₉ClN₄O₂ [M+H]⁺, found value should be within ± 5 ppm.
Troubleshooting & Optimization
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield in Step 2 (Cycloaddition) | 1. Dimerization of nitrile oxide to furoxan. 2. Incomplete conversion of oxime. | 1. Ensure slow, controlled addition of TEA. Maintain a slight excess of the alkyne dipolarophile. 2. Use a slight excess (1.1 equiv) of NCS to drive the initial chlorination to completion. |
| Reaction stalls in Step 3 (Hydrazinolysis) | Insufficient hydrazine or reaction time/temperature. | Increase hydrazine hydrate to 3.0 equivalents. Ensure the reaction is at a full reflux and extend the time if necessary, monitoring by TLC. |
| Product is oily or difficult to crystallize | Residual solvent or impurities. | Triturate the crude product with cold diethyl ether or a hexanes/EtOAc mixture to induce crystallization. If that fails, re-purification by column chromatography may be needed before hydrazinolysis. |
References
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2023.
-
In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Semantic Scholar.
-
In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. ACS Publications.
-
Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. MDPI.
-
Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. PMC - NIH.
-
In situ generation of a nitrile oxide from aldoxime 5, which engaged in a... ResearchGate.
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing.
-
Isoxazole synthesis. Organic Chemistry Portal.
-
[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online.
-
Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO.
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.
-
1,3-Dipolar cycloaddition. Wikipedia.
-
The recent progress of isoxazole in medicinal chemistry. PubMed.
-
Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed.
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC - NIH.
-
Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
-
Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI.
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.
-
Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacterbaumannii. PubMed.
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- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacterbaumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
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- 10. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. mdpi.com [mdpi.com]
protocol for N-acylation of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide
Application Note & Protocol
A Practical Guide to the N-Acylation of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide for the Synthesis of Novel N-Acylhydrazone Derivatives
Abstract This document provides a comprehensive guide for the N-acylation of 5-(1,3-benzodioxol-5-yl)isoxazole-3-carbohydrazide. N-acylhydrazones are a pivotal class of compounds in medicinal chemistry, recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The protocol herein details a robust and adaptable method for the synthesis of novel N-acylhydrazones derived from an isoxazole core, a privileged scaffold in drug discovery. This guide is intended for researchers and scientists in organic synthesis and drug development, offering a detailed experimental procedure, mechanistic insights, and characterization guidelines.
Introduction: The Significance of N-Acylhydrazones in Medicinal Chemistry
The N-acylhydrazone moiety (-CO-NH-N=CH-) is a versatile pharmacophore that has garnered significant attention in the field of medicinal chemistry.[2] Its structural features, combining an amide and an imine group, allow for a high degree of chemical malleability and the ability to form key interactions with biological targets.[1][6] The isoxazole ring system, another important heterocyclic motif, is a key component of several approved drugs and is known to contribute to a favorable pharmacokinetic and pharmacodynamic profile.[7] The combination of the 1,3-benzodioxole, isoxazole, and N-acylhydrazone moieties in a single molecular framework presents a promising strategy for the development of novel therapeutic agents.
This application note outlines a general yet detailed protocol for the synthesis of N-acylhydrazones through the N-acylation of 5-(1,3-benzodioxol-5-yl)isoxazole-3-carbohydrazide. The described methodology is based on the well-established condensation reaction between a carbohydrazide and a carbonyl compound (aldehyde or ketone).[2][8]
Reaction Mechanism and Rationale
The N-acylation of a carbohydrazide with an aldehyde or ketone proceeds via a nucleophilic addition-elimination reaction. The terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is typically followed by the elimination of a water molecule to form the stable N-acylhydrazone product. The reaction is often catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[2]
The choice of solvent is critical; alcohols like ethanol are commonly used as they effectively dissolve the reactants and are relatively inert under the reaction conditions.[1] The reaction can often be monitored by Thin Layer Chromatography (TLC) to determine its completion.
Caption: Generalized mechanism of N-acylhydrazone formation.
Experimental Protocol
This protocol describes a general method for the synthesis of an N-acylhydrazone from 5-(1,3-benzodioxol-5-yl)isoxazole-3-carbohydrazide and a representative aromatic aldehyde.
3.1. Materials and Reagents
-
5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide (starting material)[9][10]
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Filtration apparatus
3.2. Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
3.3. Step-by-Step Procedure
-
Reactant Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 5-(1,3-benzodioxol-5-yl)isoxazole-3-carbohydrazide in a suitable volume of absolute ethanol (approximately 10-15 mL per gram of hydrazide). Stir the mixture at room temperature until the solid is completely dissolved.
-
Addition of Aldehyde: To the stirred solution, add 1.0-1.1 equivalents of the substituted aromatic aldehyde.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 2-6 hours, as indicated by the consumption of the starting materials.
-
Product Precipitation and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The N-acylhydrazone product will often precipitate out of the solution. If precipitation is not spontaneous, the slow addition of cold distilled water can induce it.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Caption: Experimental workflow for N-acylhydrazone synthesis.
Characterization of N-Acylhydrazone Products
The synthesized N-acylhydrazone should be characterized by standard spectroscopic methods to confirm its structure and purity.
Table 1: Representative Spectroscopic Data for a Synthesized N-Acylhydrazone
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the amide N-H proton, typically downfield (δ 11-12 ppm).- A singlet for the imine C-H proton (δ 8-9 ppm).- A singlet for the O-CH₂-O protons of the benzodioxole ring (around δ 6.0 ppm).- Aromatic protons in their expected regions.[6][8] |
| ¹³C NMR | - A signal for the amide carbonyl carbon (δ ~160-170 ppm).- A signal for the imine carbon (δ ~140-150 ppm).- Signals for the carbons of the isoxazole, benzodioxole, and other aromatic rings.[6] |
| FT-IR (cm⁻¹) | - N-H stretching vibration (around 3200-3300 cm⁻¹).- C=O (amide I) stretching vibration (around 1650-1680 cm⁻¹).- C=N stretching vibration (around 1600-1630 cm⁻¹).[3][6] |
| Mass Spec. | - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product. |
Note: The exact chemical shifts and absorption frequencies will vary depending on the specific aldehyde used in the synthesis.
Concluding Remarks
The protocol described provides a reliable and straightforward method for the N-acylation of 5-(1,3-benzodioxol-5-yl)isoxazole-3-carbohydrazide. This synthetic route opens avenues for the creation of a diverse library of novel N-acylhydrazone derivatives for evaluation in drug discovery programs. The inherent modularity of this reaction allows for the introduction of a wide range of substituents by simply varying the aldehyde or ketone starting material, enabling the fine-tuning of physicochemical and biological properties. Researchers are encouraged to optimize the reaction conditions for each specific substrate to achieve the best possible yields and purity.
References
- Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. (n.d.). Google.
- Acylation of Hydrazides with Acetic Acid and Formic Acid. (n.d.). Google.
- Co(II) Acetate‐Assisted Direct Synthesis of Acyl Hydrazones from Acyl Hydrazides under Mild Conditions. (n.d.). ResearchGate.
- Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction. (2021). Google.
- Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. (2024). R Discovery.
- Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors. (2025). National Institutes of Health.
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- Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors. (n.d.). PubMed.
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- Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives. (n.d.). Google.
- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). National Institutes of Health.
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Application Notes and Protocols for Antimicrobial Assays of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Investigating 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide as a Novel Antimicrobial Agent
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Heterocyclic compounds, particularly those incorporating isoxazole and benzodioxole moieties, have garnered significant attention in medicinal chemistry for their diverse pharmacological activities.[1][2][3] The isoxazole ring is a key pharmacophore in several clinically approved drugs and is known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] Similarly, the 1,3-benzodioxole scaffold, a structural feature in various natural products, has been associated with antimicrobial and synergistic activities, potentially through mechanisms involving membrane disruption.[5][6][7]
This document provides a comprehensive guide for the preliminary in vitro evaluation of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide , a novel compound that strategically combines these two privileged scaffolds. The carbohydrazide linker further offers potential for forming crucial hydrogen bonds with biological targets. We hypothesize that the unique combination of these structural motifs may result in a potent antimicrobial agent with a favorable therapeutic profile.
These application notes are designed to provide researchers with detailed, step-by-step protocols for a tiered screening approach, beginning with primary antimicrobial susceptibility testing and progressing to more advanced assays to characterize the compound's bactericidal or bacteriostatic nature and its preliminary safety profile. The methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data robustness and reproducibility.[8][9][10][11][12]
I. Compound Preparation and Handling
1.1. Compound Profile:
| Compound Name | 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide |
| Molecular Formula | C₁₁H₉N₃O₄ |
| Molecular Weight | 247.21 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Expected to be soluble in DMSO, DMF; sparingly soluble in methanol/ethanol; insoluble in water. |
1.2. Preparation of Stock Solutions:
The causality behind the choice of solvent is critical for assay integrity. Dimethyl sulfoxide (DMSO) is the recommended solvent for the primary stock solution due to its broad solvency for organic compounds and compatibility with most in vitro assays at low final concentrations (typically ≤1%).
-
Accurately weigh a precise amount of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide powder.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 20 mM). Ensure complete dissolution using a vortex mixer.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C or -80°C for long-term stability.
1.3. Preparation of Working Solutions:
For each experiment, a fresh working solution should be prepared by diluting the stock solution in the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). It is crucial to perform serial dilutions in the assay medium to minimize the final DMSO concentration and avoid solvent-induced toxicity to the microorganisms.
II. Primary Antimicrobial Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative and standardized technique to determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14] This assay is the foundational step in evaluating the potency of a new compound.
2.1. Materials:
-
5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide working solutions
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
2.2. Protocol for Broth Microdilution:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation and Serial Dilution:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the test compound working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (growth control; bacteria with no compound). Add 100 µL of CAMHB.
-
Well 12 will serve as the negative control (sterility control; broth only). Add 100 µL of CAMHB.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well (wells 1-11), ensuring the final volume is consistent across wells.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a viability indicator dye like resazurin can be added to aid in the determination of the MIC.
-
III. Secondary Assays: Characterizing Antimicrobial Activity
Once the MIC is established, further assays are required to determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and to understand the kinetics of its action.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[15][16][17] An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity.[16]
3.1.1. Protocol:
-
Following the determination of the MIC from the broth microdilution assay, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a small aliquot (e.g., 10 µL) from each of these wells onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% kill of the initial inoculum.
Time-Kill Kinetics Assay
This dynamic assay provides insight into the rate of antimicrobial activity over time.[18][19][20] It is crucial for understanding the pharmacodynamics of a compound and can differentiate between concentration-dependent and time-dependent killing.
3.2.1. Protocol:
-
Prepare tubes containing CAMHB with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) and a growth control tube without the compound.
-
Inoculate each tube with the test organism to a final density of approximately 5 x 10⁵ CFU/mL.
-
Incubate all tubes in a shaking incubator at 35 ± 2°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto MHA plates and incubate for 18-24 hours.
-
Count the colonies and calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL is considered bactericidal.[19][20]
3.3. Data Presentation for Primary and Secondary Assays:
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Time-Kill Assay (at 4x MIC) |
| S. aureus ATCC 29213 | ||||
| E. coli ATCC 25922 | ||||
| Ciprofloxacin | ||||
| Vancomycin |
IV. Preliminary Safety Assessment: In Vitro Cytotoxicity Assay
Before a compound can be considered a viable drug candidate, its potential toxicity to mammalian cells must be assessed. The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[21][22]
4.1. Materials:
-
Human cell line (e.g., HepG2 for liver toxicity, or HEK293 for general toxicity)
-
Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
4.2. Protocol for MTT Assay:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide in the cell culture medium. Replace the old medium in the wells with the medium containing the compound dilutions. Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the compound concentration.
V. Postulated Mechanism of Action
The hybrid structure of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide suggests a multifactorial mechanism of action. Isoxazole derivatives have been shown to interfere with essential metabolic pathways. For instance, the isoxazole-containing drug leflunomide acts by inhibiting dihydroorotate dehydrogenase, a crucial enzyme in the de novo pyrimidine synthesis pathway.[23] Inhibition of this pathway would starve rapidly dividing bacterial cells of necessary nucleic acid precursors, leading to a bacteriostatic or bactericidal effect.
The 1,3-benzodioxole moiety, with its lipophilic nature, may facilitate the compound's transport across the bacterial cell membrane.[5] Furthermore, some benzodioxole-containing compounds are known to disrupt membrane integrity, potentially leading to leakage of cellular contents and dissipation of the proton motive force. The carbohydrazide linker provides a flexible spacer and potential hydrogen bonding sites, which could be critical for binding to a specific enzymatic target.
VI. Conclusion and Future Directions
These application notes provide a robust framework for the initial antimicrobial characterization of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide. The outlined protocols, from primary screening to preliminary safety assessment, will generate the essential data needed to evaluate its potential as a lead compound in drug discovery. Positive results from these assays would warrant further investigation, including:
-
Screening against a broader panel of clinically relevant and drug-resistant pathogens.
-
Elucidation of the specific mechanism of action through enzymatic assays and molecular docking studies.
-
In vivo efficacy and toxicity studies in animal models.
The systematic application of these protocols will ensure a thorough and standardized evaluation, paving the way for the potential development of a new class of antimicrobial agents.
References
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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Adnan, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. [Link]
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Ramos-Molina, B., et al. (2013). Cell lines as in vitro models for drug screening and toxicity studies. Current Medicinal Chemistry. [Link]
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Vijayata, D. (2015). In vitro testing of drug toxicity. Slideshare. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
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Starkey, M., & Ko, M. J. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]
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Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
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Hombach, M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. [Link]
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Microchem Laboratory. (n.d.). ASTM E2315 - Liquid Suspension Time-Kill Test. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
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Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
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Jones, R. N., et al. (2011). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Journal of Clinical Microbiology. [Link]
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Tcho, A. T., et al. (2024). Chemical Profiling and Cheminformatic Insights into Piper Essential Oils as Sustainable Antimicrobial Agents Against Pathogens of Cocoa Crops. Molecules. [Link]
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Abdel-Rhman, M. H., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. AAPS PharmSciTech. [Link]
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Szeliga, J., et al. (2016). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. [Link]
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enzyme inhibition assay protocol for isoxazole carbohydrazides
Application Notes and Protocols
Topic: Enzyme Inhibition Assay Protocol for Isoxazole Carbohydrazides Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to Screening Isoxazole Carbohydrazides as Potent Enzyme Inhibitors: A Focus on Monoamine Oxidase-A
Authored by a Senior Application Scientist
This guide provides a detailed protocol and theoretical background for conducting enzyme inhibition assays on isoxazole carbohydrazides, a class of heterocyclic compounds with significant therapeutic potential.[1][2][3][4][5] Drawing from established methodologies for well-characterized enzyme systems, this document will focus on an assay for Monoamine Oxidase-A (MAO-A), a key enzyme in neuroscience and a validated target for antidepressant and anxiolytic drugs.[6][7][8] The principles and techniques described herein are broadly applicable to other enzyme targets with appropriate modifications.
The isoxazole nucleus is a versatile scaffold in medicinal chemistry, known to be a constituent of various pharmacologically active agents.[5] When functionalized with a carbohydrazide moiety, these compounds present unique chemical features that make them promising candidates for enzyme inhibitors.[9] Their potential to interact with enzyme active sites is a subject of growing interest in drug discovery.[10]
This application note is designed to be a self-validating system, providing not just a step-by-step protocol but also the scientific reasoning behind each step, troubleshooting advice, and a robust data analysis workflow.
Assay Principle: Fluorometric Detection of MAO-A Activity
The protocol outlined below is a fluorometric assay designed for a 96-well plate format, making it ideal for high-throughput screening (HTS) of compound libraries.[6][11] The assay quantifies the activity of MAO-A by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate.[6][12][13]
The enzymatic reaction proceeds as follows:
-
MAO-A catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing an aldehyde, ammonia (NH₃), and hydrogen peroxide (H₂O₂).[6]
-
In a coupled reaction, horseradish peroxidase (HRP) utilizes the generated H₂O₂ to oxidize a non-fluorescent probe (such as Amplex® Red) into a highly fluorescent product (resorufin).[6]
-
The increase in fluorescence intensity is directly proportional to the MAO-A activity.[6] An inhibitor, such as an isoxazole carbohydrazide, will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescence signal.
Materials and Reagents
Equipment
-
Fluorescence microplate reader capable of excitation at ~535 nm and emission at ~587 nm.[14]
-
96-well black, flat-bottom plates.[15]
-
Standard laboratory equipment (pipettes, centrifuges, etc.).
Reagents
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[6]
-
Recombinant Human MAO-A Enzyme: Commercially available.
-
MAO-A Substrate (p-Tyramine): Prepare a 100 mM stock solution in ddH₂O.
-
Fluorogenic Probe (e.g., Amplex® Red): Prepare a 10 mM stock solution in DMSO.
-
Horseradish Peroxidase (HRP): Prepare a 10 U/mL stock solution in MAO Assay Buffer.
-
Test Compounds (Isoxazole Carbohydrazides): Prepare stock solutions in DMSO (e.g., 10 mM).
-
Positive Control (Clorgyline): A known MAO-A inhibitor. Prepare a 10 mM stock solution in DMSO.[7]
-
DMSO: ACS grade.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed for a final assay volume of 200 µL per well in a 96-well plate.
Preparation of Reagents and Controls
-
Assay Buffer Preparation: Prepare the MAO Assay Buffer and bring it to room temperature before use.
-
Test Compound Dilution:
-
Perform serial dilutions of the isoxazole carbohydrazide stock solutions in DMSO to create a range of concentrations.
-
Further dilute these DMSO solutions with MAO Assay Buffer to create 10X working solutions. The final DMSO concentration in the assay should not exceed 1-2% to avoid enzyme inhibition by the solvent.
-
-
Positive Control Dilution: Prepare a 10X working solution of clorgyline in MAO Assay Buffer.
-
Enzyme Working Solution: Dilute the recombinant MAO-A enzyme in MAO Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes.
-
Substrate/Probe Mix: Prepare a 2X working solution containing the substrate (p-tyramine), the fluorogenic probe, and HRP in MAO Assay Buffer. The final concentrations in the well should be optimized, but typical starting points are 1 mM p-tyramine, 50 µM Amplex® Red, and 1 U/mL HRP.
Assay Plate Setup
Prepare the 96-well plate by adding the following components to their respective wells:
| Well Type | Component 1 (20 µL) | Component 2 (100 µL) | Component 3 (80 µL) |
| Blank | MAO Assay Buffer | MAO Assay Buffer | Substrate/Probe Mix |
| Enzyme Control (100% Activity) | MAO Assay Buffer | Enzyme Working Solution | Substrate/Probe Mix |
| Test Compound | 10X Test Compound | Enzyme Working Solution | Substrate/Probe Mix |
| Positive Control | 10X Positive Control | Enzyme Working Solution | Substrate/Probe Mix |
Assay Procedure
-
Dispense Compounds and Controls: Add 20 µL of the 10X test compounds, positive control, or MAO Assay Buffer to the appropriate wells.
-
Pre-incubation: Add 100 µL of the Enzyme Working Solution to all wells except the blank. Mix gently and incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the Reaction: Add 80 µL of the Substrate/Probe Mix to all wells to start the enzymatic reaction. Mix the plate gently.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Ex/Em = 535/587 nm) every 1-2 minutes for 30-60 minutes.[15]
Data Analysis
Calculation of Percent Inhibition
-
Determine the Reaction Rate: For each well, calculate the rate of reaction (slope) from the linear portion of the kinetic curve (fluorescence units per minute).
-
Correct for Background: Subtract the rate of the blank wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of inhibition for each concentration of the test compound:
% Inhibition = (1 - (Rate of Test Compound Well / Rate of Enzyme Control Well)) * 100
Determination of IC₅₀
The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[16][17]
-
Plot the Data: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Non-linear Regression: Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
Determine IC₅₀: The IC₅₀ value is the concentration of the inhibitor at the inflection point of the curve, which corresponds to 50% inhibition.[16]
Sample Data Presentation
| Isoxazole Carbohydrazide Conc. (µM) | log[Inhibitor] | % Inhibition |
| 0.01 | -2.00 | 8.5 |
| 0.1 | -1.00 | 25.3 |
| 1 | 0.00 | 48.9 |
| 10 | 1.00 | 85.2 |
| 100 | 2.00 | 98.1 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | Autofluorescence of test compound. Contaminated reagents. | Run a control with the test compound and Substrate/Probe Mix without the enzyme. Use high-purity reagents. |
| Low signal or no enzyme activity | Inactive enzyme. Incorrect buffer pH. | Use a fresh aliquot of the enzyme. Verify the pH of the assay buffer. |
| Non-linear reaction rate | Substrate depletion. Enzyme instability. | Decrease the enzyme concentration or the reaction time. Ensure the assay is performed within the enzyme's stability range. |
| Poor reproducibility | Pipetting errors. Inconsistent incubation times. | Use calibrated pipettes. Ensure consistent timing for all steps, especially the pre-incubation and reaction initiation. |
Conclusion
This application note provides a robust and reliable method for screening isoxazole carbohydrazides as inhibitors of MAO-A. The described fluorometric assay is sensitive, suitable for high-throughput applications, and can be adapted to study other enzyme systems. By carefully following the outlined protocol and data analysis workflow, researchers can effectively characterize the inhibitory potential of novel compounds, a critical step in the drug discovery and development process.[10]
References
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Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
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DavidsonX. (n.d.). IC50 Determination. edX. Retrieved from [Link]
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Wikipedia. (2023). IC50. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
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Valley, M. P., et al. (2006). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. Retrieved from [Link]
-
Mathew, B., & Suresh, J. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Retrieved from [Link]
-
Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Retrieved from [Link]
-
Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). JoVE. Retrieved from [Link]
-
Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. National Institutes of Health. Retrieved from [Link]
-
Longdom Publishing. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Retrieved from [Link]
-
Ullah, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Retrieved from [Link]
-
Ullah, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed. Retrieved from [Link]
-
Horn, M. A., et al. (2019). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. National Institutes of Health. Retrieved from [Link]
-
Saleem, A., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of the Indian Chemical Society. Retrieved from [Link]
-
Biology LibreTexts. (2021). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]
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Iraji, A., et al. (2024). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. PubMed Central. Retrieved from [Link]
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cell-based assays for evaluating 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide efficacy
Application Note & Protocols
A Multi-tiered Cell-Based Assay Cascade for Efficacy Profiling of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide
Abstract
This guide provides a comprehensive framework for evaluating the biological efficacy of the novel compound, 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide. This molecule integrates three pharmacologically significant moieties: an isoxazole ring, a carbohydrazide linker, and a 1,3-benzodioxole group. Derivatives containing these scaffolds have demonstrated a wide spectrum of activities, most notably as anticancer and anti-inflammatory agents.[1][2][3][4] We present a structured, multi-tiered assay cascade designed for researchers in drug discovery and development. The workflow progresses from broad initial cytotoxicity screening to more defined mechanistic assays, including the evaluation of apoptosis induction, cell cycle disruption, and anti-inflammatory potential. Each protocol is designed as a self-validating system with detailed explanations of experimental choices, ensuring scientific rigor and reproducibility. This document serves as a practical guide to systematically characterize the cellular effects of this promising compound.
Introduction: Scientific Rationale
The rational design of novel therapeutic agents often involves the strategic combination of known pharmacophores. The structure of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide is a compelling example of this approach.
-
The Isoxazole Core: The isoxazole ring is a versatile five-membered heterocycle present in numerous FDA-approved drugs and clinical candidates.[1] Its derivatives are known to exhibit potent anticancer, anti-inflammatory, and antimicrobial activities.[1][5] Mechanistically, isoxazole-containing compounds have been identified as inhibitors of critical cellular targets, including Heat Shock Protein 90 (HSP90) and various protein kinases, which are pivotal in cancer cell survival and proliferation.[6][7]
-
The Carbohydrazide Linker: Hydrazide and hydrazone derivatives (-C(O)NHNH2) are recognized for their broad biological activities.[4] In the context of cancer, they have been evaluated as cytotoxic agents that can induce cell cycle arrest and apoptosis.[8][9][10] This functional group provides a hydrogen-bonding backbone that can facilitate strong interactions with biological targets.
-
The 1,3-Benzodioxole Moiety: This group, also known as the methylenedioxyphenyl group, is found in numerous natural products and synthetic compounds. It can significantly influence a molecule's pharmacokinetic properties and receptor binding affinity. Derivatives have been shown to act as kinase inhibitors and modulators of key signaling pathways.[11][12]
Given this structural pedigree, a logical starting point for efficacy evaluation is to investigate the compound's potential as an anticancer and anti-inflammatory agent. This guide outlines a tiered approach, beginning with a broad assessment of cytotoxicity and narrowing down to specific mechanisms of action.
Tier 1: Primary Screening - Cytotoxicity & Viability Profiling
Objective: To determine the compound's cytotoxic potency (IC50) across a panel of human cancer cell lines and a non-cancerous control line to assess preliminary efficacy and selectivity.
Causality & Experimental Choice: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or the more soluble MTS assay is the foundational experiment in anticancer drug screening.[8] Its purpose is to establish a dose-dependent effect on cell viability. The principle lies in the conversion of the tetrazolium salt into a colored formazan product by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells. By testing against a panel of cancer cells from diverse origins (e.g., breast, colon, leukemia) and a normal cell line (e.g., Vero, HEK293T), we can identify sensitive cancer types and calculate a selectivity index, a primary indicator of a drug's therapeutic window.[8][13][14]
Workflow for Primary Cytotoxicity Screening
Caption: High-level workflow for determining the IC50 of the test compound.
Protocol 2.1: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Culture selected cell lines (e.g., MCF-7 breast cancer, HT-29 colon cancer, K562 leukemia, and Vero non-cancerous kidney cells) to ~80% confluency.
-
Trypsinize (for adherent cells), count, and seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per 100 µL of complete medium.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide in DMSO.
-
Perform serial dilutions in culture medium to prepare 2X working concentrations (e.g., ranging from 0.02 µM to 200 µM).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution.
-
Self-Validating Controls:
-
Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
-
Untreated Control: Wells containing only cells and fresh medium.
-
Positive Control: Wells treated with a known cytotoxic agent like Doxorubicin or Cisplatin at its known IC50 concentration.[8]
-
-
Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.
-
-
MTT Reagent Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells will form purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) * 100.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
Expected Data Presentation
| Cell Line | Type | IC50 (µM) after 48h | Selectivity Index (SI)¹ |
| MCF-7 | Breast Adenocarcinoma | Value | Value |
| HT-29 | Colorectal Adenocarcinoma | Value | Value |
| K562 | Chronic Myelogenous Leukemia | Value | Value |
| Vero | Normal Kidney Epithelial | Value | N/A |
| ¹ SI = IC50 in Normal Cells / IC50 in Cancer Cells |
Tier 2: Secondary Screening - Mechanistic Elucidation
Once cytotoxic activity is confirmed, the next logical step is to investigate the underlying mechanism. The most common mechanisms for anticancer compounds are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.[6][8]
3A. Apoptosis Induction Assay
Objective: To quantify the percentage of cells undergoing apoptosis versus necrosis after treatment with the compound.
Causality & Experimental Choice: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[6] Annexin V is a protein with a high affinity for PS. By conjugating Annexin V to a fluorophore (e.g., FITC), we can detect early apoptotic cells via flow cytometry. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[6] This dual-staining method allows for the clear differentiation between four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Principle of Annexin V / PI Staining
Caption: Phosphatidylserine (PS) exposure and membrane permeability during apoptosis.
Protocol 3.1: Apoptosis Assay by Flow Cytometry
-
Cell Treatment:
-
Seed a sensitive cancer cell line (e.g., MCF-7) in 6-well plates and incubate for 24 hours.
-
Treat cells with the test compound at concentrations corresponding to its IC50 and 2x IC50 for 24 or 48 hours.
-
Include Vehicle and Untreated controls. A known apoptosis inducer like Staurosporine can be used as a positive control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or EDTA-based dissociation buffer (avoid Trypsin if possible as it can cleave membrane proteins).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
Incubate for 15 minutes in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer.
-
Set up compensation and gates based on unstained and single-stained controls.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic).
-
3B. Cell Cycle Analysis
Objective: To determine if the compound induces arrest at a specific phase of the cell cycle.
Causality & Experimental Choice: Many cytotoxic drugs exert their effects by halting the cell cycle, preventing cancer cells from progressing to mitosis and division.[9] Propidium Iodide (PI) is a stoichiometric DNA intercalating agent, meaning the amount of fluorescence it emits is directly proportional to the amount of DNA in the cell. By staining fixed, permeabilized cells with PI and analyzing them with a flow cytometer, we can distinguish between cells in different phases: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[8] An accumulation of cells in a particular phase compared to the vehicle control indicates cell cycle arrest.
Protocol 3.2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates as described in Protocol 3.1.
-
Harvest all cells, wash with PBS, and obtain a single-cell pellet.
-
-
Fixation:
-
Resuspend the pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark. The RNase is crucial for degrading RNA, ensuring that PI only stains DNA.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel for PI.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
3C. Anti-Inflammatory Potential Assay
Objective: To evaluate the compound's ability to inhibit the production of pro-inflammatory cytokines in immune cells.
Causality & Experimental Choice: Inflammation is a key pathological process, and many isoxazole derivatives show anti-inflammatory activity.[1] A standard in vitro model uses murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).[15][16] Stimulation with Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, activates the Toll-like receptor 4 (TLR4) pathway, leading to the activation of the NF-κB transcription factor and subsequent production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[15][17] The ability of the test compound to inhibit this release, typically measured by ELISA, is a strong indicator of anti-inflammatory potential. Pre-treatment with the compound is necessary to see an inhibitory effect on the subsequent inflammatory stimulus.
LPS-Induced Pro-inflammatory Signaling
Caption: Simplified TLR4 signaling pathway targeted by anti-inflammatory agents.
Protocol 3.3: Inhibition of LPS-Induced Cytokine Production
-
Cell Seeding:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
-
Compound Pre-treatment:
-
Treat the cells with various non-toxic concentrations of the test compound (determined from the Tier 1 cytotoxicity assay on the same cell line) for 1-2 hours.
-
Include a Vehicle Control and a Positive Control (e.g., Dexamethasone).
-
-
LPS Stimulation:
-
Induce inflammation by adding LPS to a final concentration of 100 ng/mL to all wells except the "Unstimulated Control" wells.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Supernatant Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve from the ELISA standards.
-
Calculate the cytokine concentration in each sample.
-
Determine the percentage inhibition of cytokine release relative to the LPS-stimulated vehicle control.
-
Calculate the IC50 for inhibition of TNF-α and IL-6 production.
-
Tier 3: Target Deconvolution and Advanced Models (Outlook)
Should the compound demonstrate potent and selective activity in Tier 1 and 2 assays, further studies would be warranted to identify its specific molecular target(s). Based on the activities of related compounds, plausible next steps include:
-
Kinase Profiling: Screen the compound against a broad panel of recombinant kinases to identify potential targets, especially if cell cycle arrest is observed.[12]
-
Western Blot Analysis: Probe for key signaling proteins to confirm the mechanism of action. For apoptosis, this would include measuring cleaved Caspase-3 and PARP. For inflammation, this would involve measuring the phosphorylation status of key proteins in the NF-κB pathway.
-
HSP90 Inhibition Assays: Given that some isoxazoles are known HSP90 inhibitors, direct enzymatic or cellular thermal shift assays could be performed to investigate this possibility.[7]
Summary
This application note details a systematic, three-tiered approach to characterize the cellular efficacy of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide. The proposed cascade begins with broad cytotoxicity screening to establish potency and selectivity, followed by mechanistic assays to define its mode of action—specifically its ability to induce apoptosis, cause cell cycle arrest, or inhibit inflammatory responses. This structured workflow enables a comprehensive evaluation, providing the critical data necessary for further preclinical development of this compound as a potential therapeutic agent.
References
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Kumar, M., & Kumar, A. (2024). A review of isoxazole biological activity and present synthetic techniques. AIMS Chemistry. Available at: [Link]
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Choudhary, A., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Chemical Methodologies. Available at: [Link]
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Wang, X., et al. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. Available at: [Link]
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Khoshneviszadeh, M., et al. (2024). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry. Available at: [Link]
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Al-Ostath, O. A., et al. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. Available at: [Link]
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Jialal, I., & Devaraj, S. (2003). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. ResearchGate. Available at: [Link]
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Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Molecular Medicine Reports. Available at: [Link]
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Edraki, N., et al. (2024). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Effects of synthetic isoxazole derivatives on apoptosis of T98G cells. Available at: [Link]
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Khoshneviszadeh, M., et al. (2024). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PubMed. Available at: [Link]
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Wójcik, E., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences. Available at: [Link]
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Al-Hussain, S. A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances. Available at: [Link]
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Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. Available at: [Link]
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Kumar, D., et al. (2021). Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii. RSC Advances. Available at: [Link]
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Kuey, N. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. International Journal of Advanced Research. Available at: [Link]
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Lau, C. K., et al. (2011). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. Available at: [Link]
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Sharma, P., & Kumar, A. (2015). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. Impact Factor. Available at: [Link]
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Kumar, M., & Kumar, A. (2024). A review of isoxazole biological activity and present synthetic techniques. AIMS Press. Available at: [Link]
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Zha, L., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. Available at: [Link]
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Li, H., et al. (2014). 1-(1,3-Benzodioxol-5-yl-carbo-nyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, ameliorates exercise-induced fatigue in mice. Biological & Pharmaceutical Bulletin. Available at: [Link]
-
Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
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Application Notes and Protocols for the Development of Novel Anticancer Agents from Isoxazole Carbohydrazide Scaffolds
Abstract: The isoxazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a vast array of biological activities, including significant anticancer potential.[1][2][3] Its derivatives have been shown to modulate diverse oncogenic pathways by inducing apoptosis, inhibiting tubulin polymerization, and targeting critical protein kinases like VEGFR-2.[4][5][6] This guide provides a comprehensive, field-proven framework for the design, synthesis, and evaluation of novel anticancer agents derived from isoxazole carbohydrazide scaffolds. We present a logical, multi-stage workflow, from initial chemical synthesis and broad in vitro screening to targeted mechanistic studies and preliminary in vivo efficacy assessment. Each stage is accompanied by detailed, self-validating protocols and the scientific rationale underpinning the experimental choices, designed to guide researchers in drug discovery and development.
Introduction: The Isoxazole Scaffold as a Platform for Anticancer Drug Discovery
The isoxazole ring is a five-membered heterocycle with adjacent nitrogen and oxygen atoms that offers a unique combination of physicochemical properties, including metabolic stability and the capacity to engage in various non-covalent interactions with biological targets.[7][8] These attributes make it an attractive starting point for the development of novel therapeutics.[2] The carbohydrazide moiety (-CONHNH2) serves as a versatile chemical handle, allowing for the straightforward synthesis of diverse libraries of derivatives, such as carboxamides, ureates, and hydrazones.[9] This strategy enables extensive structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against cancer-specific targets.[5]
This document outlines a systematic approach to harness this potential, guiding the user from the synthesis of a candidate library to robust preclinical evaluation.
Section 1: Synthesis of Isoxazole Carboxamide Derivatives
The foundational step in this discovery pipeline is the efficient and modular synthesis of a library of candidate compounds. The conversion of 5-aryl-isoxazole-3-carbohydrazides into corresponding carbonyl azides, followed by reaction with appropriate amines, is a robust method for generating diverse carboxamide and ureate derivatives.[9] This approach allows for systematic variation of substituents on different parts of the scaffold to explore the chemical space for anticancer activity.
Protocol 1.1: General Synthesis of 5-Aryl-Isoxazole-3-Carboxamide Derivatives
Causality: This protocol begins with the isoxazole carbohydrazide core, a stable and versatile intermediate. Conversion to the carbonyl azide is a key step that creates a reactive electrophile. This azide can then undergo a Curtius rearrangement or react directly with nucleophiles like amines to form the desired amide or urea linkages, providing a modular route to a diverse compound library.[9]
Materials:
-
5-(Aryl)-isoxazole-3-carbohydrazide (starting material)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Appropriate substituted aniline or amine
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Carbonyl Azide Formation:
-
Suspend the 5-(aryl)-isoxazole-3-carbohydrazide (1.0 eq) in a mixture of HCl and water at 0°C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture for 30 minutes at 0°C. The formation of the azide can be monitored by thin-layer chromatography (TLC).
-
Extract the resulting carbonyl azide into cold DCM.
-
-
Carboxamide Synthesis:
-
To the cold DCM solution of the carbonyl azide, add the desired substituted aniline (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexane).
-
-
Characterization:
-
Confirm the structure of the purified compounds using spectral analyses such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Caption: General workflow for the synthesis of isoxazole carboxamides.
Section 2: The In Vitro Anticancer Screening Cascade
A tiered screening approach is essential for efficiently identifying promising lead compounds from a newly synthesized library.[10][11] This cascade begins with a broad assessment of cytotoxicity to eliminate inactive compounds and progresses to more complex, mechanism-specific assays for the most potent "hits."
Caption: A tiered workflow for in vitro screening of novel compounds.
Protocol 2.1: Primary Cytotoxicity Screening (MTT Assay)
Causality: The MTT assay is a rapid, colorimetric method used as a first-pass screen to measure the metabolic activity of cells, which serves as an indicator of cell viability.[12] It allows for the high-throughput determination of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[12] Screening against a panel of cancer cell lines from different tissues can provide early insights into potential selectivity.[13]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) into a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.[12][14]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing the compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[12]
-
Solubilization: Add solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values by plotting percent viability against the log of compound concentration and fitting the data to a non-linear regression curve.
Data Presentation: Summarize the IC50 values in a table for clear comparison of compound potency and selectivity.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 2a | B16F1 (Melanoma) | 7.55 |
| 2e | B16F1 (Melanoma) | 0.079 |
| Doxorubicin | B16F1 (Melanoma) | 0.056 |
| 3c | K-562 (Leukemia) | <10 |
| 3c | MOLT-4 (Leukemia) | <10 |
| Hypothetical data based on representative literature values for novel isoxazole derivatives.[9][14] |
Protocol 2.2: Mechanistic Assay - Induction of Apoptosis
Causality: A common mechanism of anticancer drugs is the induction of apoptosis, or programmed cell death.[5][15] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect and quantify apoptosis.[16][17] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently labeled Annexin V.[10] In late apoptosis or necrosis, the cell membrane loses integrity, allowing PI to enter and stain the DNA.[16] This dual-staining method robustly differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18]
Procedure:
-
Cell Treatment: Treat cells in a 6-well plate with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control and a positive control (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium containing serum. Combine all cells from each treatment.[18]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).[17]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add additional binding buffer to each sample and analyze immediately by flow cytometry.[18] Viable cells will be Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.
Protocol 2.3: Mechanistic Assay - Cell Cycle Analysis
Causality: Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and preventing cell proliferation.[19] Flow cytometry analysis of cells stained with a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of DNA content, thereby revealing the distribution of cells across the different cycle phases. An accumulation of cells in a particular phase suggests the compound interferes with that stage of cell division.
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Incubate overnight or for at least 2 hours at -20°C.[12][20] This step permeabilizes the cells and preserves the DNA.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[12] RNase A is crucial to prevent staining of double-stranded RNA, ensuring that the PI signal is specific to DNA content.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the generation of a histogram to quantify cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.[19]
Protocol 2.4: Target-Based Assay - VEGFR-2 Kinase Inhibition
Causality: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates angiogenesis, a process critical for tumor growth and metastasis.[21][22] Inhibiting its kinase activity is a clinically validated anticancer strategy.[22] An in vitro kinase assay directly measures the ability of a compound to block the phosphorylation of a substrate by the VEGFR-2 enzyme, providing a direct measure of target engagement and potency (IC50).[9][21] This protocol uses a luminescence-based method that quantifies the amount of ATP remaining after the kinase reaction; a strong luminescent signal indicates low kinase activity (less ATP consumed) and thus potent inhibition.[21][23]
Caption: Inhibition of the VEGFR-2 signaling cascade by a candidate agent.
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting a 5x stock.[21]
-
Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM) in 1x Kinase Buffer. The final DMSO concentration should be ≤1%.
-
Dilute the recombinant human VEGFR-2 enzyme and the substrate (e.g., Poly(Glu, Tyr) 4:1) to their working concentrations in 1x Kinase Buffer.[23]
-
-
Kinase Reaction:
-
Add the kinase buffer, ATP, and substrate to the wells of a white 96-well plate.[21][23]
-
Add the test compound dilutions to the "Test" wells and vehicle to the "Positive Control" wells.
-
To initiate the reaction, add the diluted VEGFR-2 enzyme to all wells except the "Blank" wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Data Acquisition and Analysis:
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive (0% inhibition) and blank (100% inhibition) controls.
-
Determine the IC50 value using non-linear regression analysis.
-
Data Presentation:
| Compound ID | VEGFR-2 Kinase Inhibition |
| 8 | IC50 = 25.7 nM |
| 10a | IC50 = 28.2 nM |
| Sorafenib | IC50 = 28.1 nM |
| Hypothetical data based on representative literature values for novel isoxazole derivatives.[9] |
Protocol 2.5: Target-Based Assay - Tubulin Polymerization Inhibition
Causality: Microtubules are essential for forming the mitotic spindle during cell division, and disrupting their dynamics is a proven anticancer strategy.[24] An in vitro tubulin polymerization assay directly measures a compound's ability to interfere with the assembly of purified tubulin into microtubules.[24][25] This is often monitored by an increase in fluorescence from a reporter that binds specifically to polymerized microtubules.[24] A reduction in the rate and extent of fluorescence increase indicates inhibition of polymerization.
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized, >99% pure tubulin protein in a general tubulin buffer on ice.[26]
-
Prepare a reaction mix containing tubulin, GTP, and a fluorescent reporter in buffer. Keep on ice.[24]
-
Prepare 10x stocks of the test compound, a known inhibitor (e.g., Nocodazole), a known stabilizer (e.g., Paclitaxel), and a vehicle control.[24]
-
-
Assay Execution:
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity every 60 seconds for 60 minutes.
-
Plot fluorescence intensity versus time. The resulting curves will be sigmoidal for polymerization.
-
Compare the curves from the test compounds to the controls. Inhibitors will show a lower plateau and/or a slower rate of polymerization, while stabilizers will show a higher plateau and/or a faster rate.
-
Section 3: In Vivo Efficacy Evaluation
After a lead compound demonstrates potent and mechanistically interesting in vitro activity, the next critical step is to evaluate its efficacy and toxicity in a living organism.[10] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are indispensable tools for this preclinical assessment.[27][28]
Protocol 3.1: Subcutaneous Human Tumor Xenograft Model
Causality: This model allows for the evaluation of a drug's therapeutic potential in a complex biological system, providing initial data on pharmacokinetics, efficacy, and toxicity that cannot be obtained from in vitro studies.[27][29] Monitoring tumor volume over time provides a clear and quantifiable measure of the compound's anti-tumor activity.[28]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Human cancer cell line of interest (e.g., B16F1, A549)
-
Matrigel (optional, to support tumor growth)
-
Test compound formulated in an appropriate vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of 1-10 million human tumor cells in PBS (often mixed with Matrigel) into the flank of each mouse.[30]
-
Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment:
-
Measure the tumors and randomize the mice into treatment groups (e.g., vehicle control, positive control drug, and 1-3 dose levels of the test compound) with similar mean tumor volumes.
-
Administer the treatment via the desired route (e.g., intraperitoneal, oral) on a pre-determined schedule (e.g., daily for 21 days).
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[28]
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint and Analysis:
-
The study is typically concluded when tumors in the control group reach a pre-defined maximum size.
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | % TGI |
| Vehicle Control | - | 1500 ± 210 | - |
| Compound 2e | 10 | 825 ± 150 | 45% |
| Compound 2e | 30 | 450 ± 95 | 70% |
| Positive Control | 20 | 300 ± 80 | 80% |
| This table presents hypothetical data for illustrative purposes. |
Conclusion and Future Directions
The workflow and protocols detailed in this guide provide a robust pathway for the discovery and preclinical development of novel anticancer agents based on the versatile isoxazole carbohydrazide scaffold. By progressing from broad cytotoxic screening to specific mechanistic and target-based assays, researchers can efficiently identify lead compounds with desirable properties. Positive in vivo data from xenograft models provide the necessary evidence to advance these candidates toward further preclinical development, including detailed toxicology studies and formulation optimization, with the ultimate goal of initiating clinical trials. The modular nature of the synthesis allows for rapid iterative improvement of lead compounds, holding significant promise for the future development of more effective and targeted cancer therapies.
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Application Notes: Screening of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide for Kinase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Screening Novel Isoxazole Derivatives
Protein kinases are a vast and crucial family of enzymes that regulate a multitude of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes in modern drug discovery.[1][3][4] The human genome encodes over 500 protein kinases, and aberrant kinase activity is frequently linked to oncogenesis and tumor cell survival.[1][3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted cancer therapy.[4][5][6]
The isoxazole scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds.[7][8] Derivatives of isoxazole have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7][8][9] Specifically, isoxazole-containing compounds have been successfully designed as potent inhibitors of various kinases, such as c-Jun N-terminal kinase (JNK) and casein kinase 1 (CK1).[10][11]
This document provides a detailed guide for the initial screening of a novel compound, 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide (referred to hereafter as "Compound-ISO" ), to assess its potential as a kinase inhibitor. While direct evidence of this specific molecule's kinase inhibitory activity is not yet established in the public domain, its structural motifs, particularly the isoxazole-carbohydrazide core, warrant investigation. This guide outlines both biochemical and cell-based screening methodologies, explaining the scientific principles behind each step to ensure robust and interpretable data.
Part 1: Initial Biochemical Screening - Assessing Direct Kinase Inhibition
The first crucial step is to determine if Compound-ISO can directly inhibit the enzymatic activity of a purified kinase in vitro. Biochemical assays provide a clean, direct measure of the compound's interaction with the kinase, free from the complexities of a cellular environment.[12]
Choosing the Right Assay: The Power of Universal Platforms
For broad-spectrum initial screening, universal kinase assay platforms are highly efficient. These assays are not dependent on substrate-specific antibodies and can be used for virtually any kinase.
-
ADP-Glo™ Kinase Assay: This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[13][14] It is highly sensitive, has a large dynamic range, and is suitable for high-throughput screening (HTS).[13][14][15] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the ADP is converted to ATP, which is then detected in a luciferase reaction.[13][14]
-
LanthaScreen™ Eu Kinase Binding Assay: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that directly measures the binding of an inhibitor to the kinase.[16][17][18] It is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound.[17][18] This assay is particularly useful for identifying both ATP-competitive and allosteric inhibitors and can be performed with both active and inactive kinases.[16][17]
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for an initial biochemical kinase inhibitor screen.
Caption: General workflow for a biochemical kinase inhibitor screening assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format, suitable for initial screening.[19]
Materials:
-
Purified kinase of interest (e.g., a panel of representative kinases from different families)
-
Kinase-specific substrate
-
Ultra-Pure ATP
-
Compound-ISO (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM MnCl2, 2 mM TCEP)[20]
-
Multi-well plates (384-well, white, low-volume)
-
Plate-reading luminometer
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of Compound-ISO in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution series of Compound-ISO in kinase reaction buffer. The final DMSO concentration in the assay should be kept low (≤1%) to avoid solvent effects.
-
-
Kinase Reaction Setup (5 µL total volume):
-
Add 1 µL of the diluted Compound-ISO or vehicle (DMSO) control to the appropriate wells.
-
Add 2 µL of a 2.5X kinase/substrate mixture (prepared in kinase reaction buffer).
-
Initiate the reaction by adding 2 µL of 2.5X ATP solution (the final ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine inhibitor potency).[21]
-
Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.
-
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation
-
Percent Inhibition: Calculate the percentage of kinase activity inhibited by Compound-ISO at each concentration relative to the vehicle (DMSO) control.
-
IC50 Determination: Plot the percent inhibition against the logarithm of the Compound-ISO concentration. Fit the data to a dose-response curve (sigmoidal, 4-parameter logistic fit) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[22][23]
Table 1: Hypothetical Biochemical Screening Data for Compound-ISO
| Kinase Target | IC50 (µM) |
| Kinase A | 2.5 |
| Kinase B | > 50 |
| Kinase C | 15.8 |
| Kinase D | > 50 |
This table illustrates how to present the IC50 values obtained from the primary biochemical screen.
Part 2: Cell-Based Assays - Validating Activity in a Physiological Context
While biochemical assays are essential for determining direct inhibition, they do not reflect the complexities of a cellular environment, such as membrane permeability, off-target effects, or engagement with the target in its native state.[24][25] Therefore, cell-based assays are a critical next step to validate the activity of Compound-ISO.[5][24]
Principle of Cell-Based Kinase Assays
Cell-based assays typically measure the inhibition of a specific kinase signaling pathway. This is often achieved by quantifying the phosphorylation of a downstream substrate of the target kinase.[26] A reduction in the phosphorylation of this substrate in the presence of the inhibitor indicates that the compound is cell-permeable and engages its target.
Visualizing a Kinase Signaling Pathway
The diagram below depicts a simplified, generic kinase signaling pathway that can be interrogated in a cell-based assay.
Caption: A generic signaling cascade illustrating kinase activation and substrate phosphorylation.
Detailed Protocol: Western Blotting for Substrate Phosphorylation
This protocol describes how to assess the effect of Compound-ISO on the phosphorylation of a target kinase's downstream substrate in a relevant cancer cell line.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase.
-
Cell culture medium and supplements.
-
Compound-ISO (solubilized in DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (one specific for the phosphorylated substrate, one for the total substrate).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Treatment:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Compound-ISO or vehicle (DMSO) for a specified time (e.g., 2-24 hours). Include a positive control inhibitor if available.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Collect the lysates and clarify them by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by electrophoresis on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phospho-substrate overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.
-
Quantify the band intensities. The level of inhibition is determined by the ratio of the phospho-substrate signal to the total substrate signal, normalized to the vehicle control.
-
Part 3: Trustworthiness and Self-Validation
To ensure the reliability of the screening results, several controls and validation steps are essential:
-
Positive and Negative Controls: In every assay, include a known inhibitor of the target kinase as a positive control and a vehicle (DMSO) as a negative control.
-
Z'-Factor: For HTS, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Orthogonal Assays: If Compound-ISO shows activity, confirm the results using a different assay format (e.g., if the primary screen was an ADP-Glo™ activity assay, use a LanthaScreen™ binding assay for confirmation).[12] This helps to rule out assay-specific artifacts.
-
Selectivity Profiling: To understand the specificity of Compound-ISO, it should be screened against a broad panel of kinases.[15][21] This is crucial for identifying potential off-target effects and for guiding future lead optimization.
By adhering to these rigorous methodologies and principles of self-validation, researchers can confidently assess the potential of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide as a novel kinase inhibitor, paving the way for further investigation in the drug discovery pipeline.
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Brognard, J., & Hunter, T. (2011). Protein Kinase Signalling Networks in Cancer. Current Opinion in Genetics & Development, 21(1), 4-11. Retrieved from [Link]
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Kuey, N. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Journal of Pharmaceutical Negative Results, 15(5), 9360-9366. Retrieved from [Link]
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Uddin, M. J., et al. (2020). Etiologic Role of Kinases in the Progression of Human Cancers and Its Targeting Strategies. International Journal of Molecular Sciences, 21(21), 8093. Retrieved from [Link]
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Klink, T. A., et al. (2010). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Journal of Biomolecular Screening, 15(5), 493-503. Retrieved from [Link]
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Blume-Jensen, P., & Hunter, T. (2001). Protein Kinases, Their Function and Implication in Cancer and Other Diseases. Nature, 411(6835), 355-365. Retrieved from [Link]
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Bischof, J., et al. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 24(5), 873. Retrieved from [Link]
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Brognard, J., & Hunter, T. (2011). Protein kinase signaling networks in cancer. Current opinion in genetics & development, 21(1), 4-11. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Popa, M., et al. (2020). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][3][13][16]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. Molecules, 25(24), 6030. Retrieved from [Link]
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Robers, M. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. SLAS discovery, 21(8), 1079-1088. Retrieved from [Link]
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Mali, D., et al. (2024). Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. Journal of the Indian Chemical Society, 101(8), 101483. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]
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Royal Society of Chemistry. (2020). New Screening Approaches for Kinases. In Kinase Inhibitor Design. Retrieved from [Link]
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Auld, D. S., & Inglese, J. (2012). Assay Development for Protein Kinase Enzymes. Methods in molecular biology (Clifton, N.J.), 795, 141-163. Retrieved from [Link]
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Kubbutat, M. H., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388-2388. Retrieved from [Link]
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International Journal of Creative Research Thoughts. (2025). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]
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Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Mini reviews in medicinal chemistry, 18(17), 1470-1478. Retrieved from [Link]
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Wieckowska, A., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International journal of molecular sciences, 24(3), 2877. Retrieved from [Link]
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8632. Retrieved from [Link]
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Kubbutat, M. H., et al. (2018). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13 Supplement), 2388. Retrieved from [Link]
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Krištoufek, L., & Růžička, M. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]
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Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 49(22), 6465-6488. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide Libraries
Introduction: The Therapeutic Potential of the Isoxazole-Benzodioxole Scaffold
The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1][2] Its derivatives are known to exhibit potent antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][3] The isoxazole core acts as a versatile scaffold, capable of engaging with various biological targets like enzymes and receptors through diverse non-covalent interactions.[4][5] When coupled with a 1,3-benzodioxole moiety—a functional group present in numerous natural products and pharmacologically active compounds—and a carbohydrazide linker, the resulting 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide structure presents a compelling starting point for drug discovery campaigns.[6][7][8]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of chemical libraries based on this core scaffold. We present two distinct, robust screening cascades targeting two validated therapeutic areas where isoxazole derivatives have shown considerable promise: Oncology and Neuroinflammation/Pain via Fatty Acid Amide Hydrolase (FAAH) inhibition.[9][10] These protocols are designed for researchers, scientists, and drug development professionals to identify and validate novel hit compounds for further optimization.
Part 1: Anticancer Activity Screening Cascade
Many isoxazole-containing compounds have been investigated for their potent cytotoxic and antiproliferative activities against various human cancer cell lines.[4][11] The proposed mechanism often involves the induction of apoptosis or the disruption of key signaling pathways controlling cell proliferation and survival.[11][12] This screening cascade is designed to identify compounds that selectively inhibit the growth of cancer cells.
Experimental Workflow: Anticancer Screening
The workflow begins with a primary, single-concentration screen to identify cytotoxic compounds, followed by dose-response confirmation and secondary assays to validate hits and eliminate artifacts.
Protocol 1.1: Primary High-Throughput Cell Viability Assay (CellTiter-Glo®)
This protocol outlines a luminescent cell viability assay to screen the compound library against a breast adenocarcinoma cell line (MCF-7). The assay quantifies ATP, an indicator of metabolically active cells.[13]
Materials:
-
MCF-7 cells (ATCC® HTB-22™)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin
-
384-well white, solid-bottom tissue culture-treated plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Acoustic liquid handler (e.g., Echo®) or pin tool for compound dispensing
-
Luminometer plate reader
Procedure:
-
Cell Plating:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a concentration of 20,000 cells/mL.
-
Dispense 25 µL of the cell suspension (500 cells) into each well of a 384-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare a 10 mM stock solution of each library compound in 100% DMSO.
-
Using an acoustic liquid handler, transfer 25 nL of each compound stock into the corresponding wells of the cell plate. This results in a final concentration of 10 µM.
-
For controls, dispense 25 nL of DMSO into vehicle control wells and a known cytotoxic agent (e.g., Staurosporine, 1 µM final concentration) into positive control wells.
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Assay Readout:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound: % Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_Positive) / (Luminescence_Vehicle - Luminescence_Positive))
-
Identify initial "hits" as compounds exhibiting >50% inhibition.
-
Calculate the Z'-factor for each plate to assess assay quality. A Z' > 0.5 indicates an excellent assay.[14] Z' = 1 - (3 * (SD_Vehicle + SD_Positive)) / |Avg_Vehicle - Avg_Positive|
| Parameter | Recommended Value |
| Cell Line | MCF-7 |
| Seeding Density | 500 cells/well (384-well) |
| Compound Conc. | 10 µM |
| Incubation Time | 48 hours |
| Assay Readout | CellTiter-Glo® |
| Hit Criterion | >50% Inhibition |
| Z'-Factor Goal | > 0.5 |
Protocol 1.2: Hit Confirmation and Counter-Screening
Confirmed hits from the primary screen must be evaluated for potency and selectivity.
-
Dose-Response (IC₅₀) Determination:
-
Perform the cell viability assay as described in Protocol 1.1, but with a 10-point, 3-fold serial dilution of the hit compounds (e.g., from 30 µM to 1.5 nM).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
-
-
Counter-Screen for Selectivity:
-
Repeat the dose-response assay using a non-cancerous cell line, such as human breast epithelial cells (MCF-10A, ATCC® CRL-10317™).
-
Calculate the Selectivity Index (SI) as: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells).
-
Prioritize compounds with an SI > 10 for further investigation.
-
Part 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition Screening Cascade
FAAH is a serine hydrolase that degrades the endocannabinoid anandamide and other fatty acid amides, terminating their signaling.[2] Inhibition of FAAH elevates endogenous anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects, making it a compelling therapeutic target.[2][15] Several isoxazole-based scaffolds have been reported as potent FAAH inhibitors.[9][15]
Experimental Workflow: FAAH Inhibitor Screening
This biochemical assay identifies direct inhibitors of FAAH activity, followed by confirmation and selectivity profiling.
Protocol 2.1: Primary High-Throughput Biochemical FAAH Assay
This protocol uses a commercially available fluorogenic substrate to measure the enzymatic activity of recombinant human FAAH.[1][16] Inhibition of FAAH prevents the release of a fluorescent product.
Materials:
-
Recombinant Human FAAH (e.g., from Cayman Chemical)
-
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Fluorogenic Substrate (e.g., AMC-Arachidonoyl Amide)
-
JZL 195 (known FAAH inhibitor for positive control)
-
384-well black, low-volume, non-binding surface plates
-
Acoustic liquid handler or similar for compound transfer
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Dilute FAAH enzyme in cold FAAH Assay Buffer to the working concentration recommended by the manufacturer.
-
Dilute the FAAH substrate in ethanol or assay buffer as specified.
-
-
Assay Plate Preparation:
-
Add 10 µL of FAAH Assay Buffer to all wells.
-
Transfer 20 nL of 10 mM compound stock (in DMSO) to the appropriate wells for a final concentration of 10 µM in a 20 µL final volume.
-
Add 20 nL of DMSO to 100% activity wells and 20 nL of a 2 mM JZL 195 stock to positive control wells (final concentration 10 µM).
-
-
Enzyme Addition and Pre-incubation:
-
Add 5 µL of diluted FAAH enzyme solution to all wells except the "no-enzyme" background controls.
-
Mix gently and incubate for 10 minutes at 37°C.
-
-
Reaction Initiation and Readout:
-
Initiate the reaction by adding 5 µL of the diluted FAAH substrate to all wells.
-
Immediately begin kinetic reading of fluorescence every 60 seconds for 15-20 minutes at 37°C.
-
Data Analysis:
-
Determine the rate of reaction (slope of fluorescence vs. time) for each well.
-
Calculate the percentage of inhibition: % Inhibition = 100 * (1 - (Rate_Compound - Rate_Positive) / (Rate_100%_Activity - Rate_Positive))
-
Set a hit threshold (e.g., >50% inhibition) and calculate the Z'-factor for the assay.
Protocol 2.2: Hit Validation and Secondary Assays
Validating hits from a biochemical screen is crucial to eliminate false positives and confirm the mechanism of action.
-
IC₅₀ Determination: Confirm active compounds by running the biochemical assay with a full dose-response curve to determine potency (IC₅₀).
-
Fluorescence Interference Counter-Screen: To rule out compounds that interfere with the fluorescence signal, perform the assay without the FAAH enzyme. Add substrate and compound to the buffer and measure fluorescence. Compounds showing significant signal changes are flagged as potential artifacts.
-
Selectivity Profiling: Screen confirmed hits against other related serine hydrolases, such as monoacylglycerol lipase (MAGL), to assess selectivity. Potent and selective FAAH inhibitors are prioritized.
-
Cell-Based Target Engagement: Perform a cell-based assay using a relevant cell line (e.g., neuroblastoma cells) to measure the accumulation of endogenous anandamide via LC-MS/MS after treatment with the hit compound. This confirms that the compound can penetrate cells and engage its target in a physiological context.
Conclusion and Forward Path
The protocols detailed in this guide provide a robust framework for the high-throughput screening of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide libraries. By leveraging both cell-based and biochemical approaches, researchers can efficiently identify and validate novel hit compounds with potential therapeutic value in oncology or neuro-inflammation. Confirmed, selective hits from these cascades serve as the starting point for the critical hit-to-lead phase, where medicinal chemistry efforts will focus on optimizing potency, selectivity, and pharmacokinetic properties to generate lead candidates for preclinical development.
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Costi, M. P., et al. (2011). New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis. Bioorganic & Medicinal Chemistry, 19(12), 3777-3786. Retrieved from [Link]
-
Biocompare. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196 from Cayman Chemical. Retrieved from [Link]
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A-Ketto, I., et al. (2010). Novel ketooxazole based inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 20(2), 649-653. Retrieved from [Link]
-
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National Institutes of Health. (2024). A protocol for high-throughput screening for small chemicals promoting macrophage-mediated tumor cell phagocytosis in mice. Retrieved from [Link]
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-
ResearchGate. (2018). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. Retrieved from [Link]
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Epa. (n.d.). Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Retrieved from [Link]
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National Institutes of Health. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Retrieved from [Link]
-
National Institutes of Health. (2020). The Amuvatinib Derivative, N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, Inhibits Mitochondria and Kills Tumor Cells under Glucose Starvation. Retrieved from [Link]
-
National Institutes of Health. (2022). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. Retrieved from [Link]
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Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide Derivatives
Introduction: The Therapeutic Potential of Isoxazole-Based Scaffolds
The isoxazole nucleus is a prominent five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1] Derivatives of isoxazole are known to exhibit antimicrobial, antiviral, anti-inflammatory, anticancer, and immunomodulatory properties.[1] The versatility of the isoxazole ring allows for structural modifications at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic profile. This adaptability makes it a "privileged scaffold" in drug discovery.
This guide focuses on a specific class of these compounds: 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide derivatives . The incorporation of the 1,3-benzodioxole (also known as methylenedioxyphenyl) group is of particular interest as this moiety is found in numerous natural and synthetic compounds with diverse biological activities. The carbohydrazide functional group at the 3-position of the isoxazole ring serves as a versatile handle for further chemical modifications, allowing for the exploration of a wide chemical space to establish a comprehensive structure-activity relationship (SAR).
These application notes will provide a detailed framework for researchers engaged in the design, synthesis, and evaluation of novel 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and biological screening, and outline a systematic approach to elucidating the SAR of this promising class of compounds.
Part 1: Synthetic Strategy and Protocols
The synthesis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide derivatives typically commences with the construction of the core isoxazole ring, followed by the derivatization of the carbohydrazide moiety. The following protocols provide a general yet detailed methodology for the synthesis of the parent compound and its subsequent modification.
Protocol 1.1: Synthesis of Ethyl 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylate
The initial step involves a [3+2] cycloaddition reaction to form the isoxazole ring. This is a robust and widely used method for the synthesis of this heterocyclic system.
Rationale: This protocol utilizes the reaction of a hydroxymoyl chloride with an alkyne to construct the isoxazole ring. The 1,3-benzodioxole moiety is introduced via the starting aldehyde, and the ethyl ester group at the 3-position serves as a precursor to the desired carbohydrazide.
Materials:
-
Piperonal (1,3-Benzodioxole-5-carbaldehyde)
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
N-Chlorosuccinimide (NCS)
-
Ethyl propiolate
-
Triethylamine
-
Dichloromethane (DCM)
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Step-by-Step Procedure:
-
Oxime Formation: In a round-bottom flask, dissolve piperonal (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol. Add a solution of sodium hydroxide (1.2 eq) in water dropwise while maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Hydroximoyl Chloride Generation: Cool the reaction mixture to 0 °C and add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise. Stir the mixture at 0 °C for 1 hour. The formation of the hydroximoyl chloride can be monitored by TLC.
-
Cycloaddition: To the in-situ generated hydroximoyl chloride, add ethyl propiolate (1.2 eq) followed by the dropwise addition of triethylamine (1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford ethyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate as a solid.
Protocol 1.2: Synthesis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide
The ethyl ester is converted to the carbohydrazide via reaction with hydrazine hydrate.
Rationale: This is a standard and efficient method for the conversion of esters to hydrazides, providing the key intermediate for further derivatization.
Materials:
-
Ethyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate
-
Hydrazine hydrate (80% solution)
-
Ethanol
Step-by-Step Procedure:
-
Hydrazinolysis: Dissolve the ethyl ester (1.0 eq) in ethanol in a round-bottom flask. Add hydrazine hydrate (10.0 eq) and reflux the mixture for 4-6 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure and cool in an ice bath to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 5-(1,3-benzodioxol-5-yl)isoxazole-3-carbohydrazide as a white or off-white solid. The purity can be checked by TLC and melting point determination.
Protocol 1.3: General Procedure for the Synthesis of N'-substituted-5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide Derivatives
The carbohydrazide can be readily derivatized by reaction with various electrophiles, such as aldehydes, ketones, or isocyanates.
Rationale: This step introduces chemical diversity into the molecule, which is crucial for exploring the structure-activity relationship. The formation of Schiff bases with aldehydes is a common and straightforward derivatization strategy.
Materials:
-
5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide
-
Substituted aldehyde (1.0 - 1.2 eq)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Step-by-Step Procedure:
-
Condensation: To a solution of the carbohydrazide (1.0 eq) in ethanol, add the substituted aldehyde (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If necessary, concentrate the solution and purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol) to obtain the desired N'-substituted derivative.
Part 2: Biological Evaluation and SAR Analysis
A systematic SAR study requires a robust and reproducible biological assay. Given the known activities of isoxazole derivatives, antimicrobial and anticancer assays are logical starting points.
Proposed Biological Target and Assay: Antimicrobial Activity
Rationale: Many isoxazole-containing compounds have demonstrated significant antimicrobial properties.[2] A preliminary screening against a panel of clinically relevant bacterial and fungal strains can provide valuable initial SAR data.
Protocol 2.1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO)
Step-by-Step Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a final concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solutions with the appropriate growth medium to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Incubation: Add the prepared inoculum to each well containing the serially diluted compounds. Include a growth control (medium + inoculum) and a sterility control (medium only). Incubate the plates at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Analysis
The goal of the SAR study is to identify the structural features of the 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide scaffold that are crucial for its biological activity. Based on the results from the antimicrobial screening, a systematic analysis can be performed.
Key Structural Regions for Modification:
-
The N'-substituent on the carbohydrazide: This is the most accessible point for diversification.
-
The 1,3-Benzodioxole ring: Modifications here can probe the importance of this group for activity.
-
The Isoxazole core: While more synthetically challenging, modifications to the core can provide fundamental SAR insights.
Hypothetical SAR Findings based on Literature of Similar Scaffolds:
The following table outlines a proposed set of initial modifications and the expected impact on antimicrobial activity, based on general principles of medicinal chemistry and published data on related isoxazole derivatives.
| Modification Site | Proposed Substituent (R) | Rationale for Modification | Expected Impact on Activity |
| N'-substituent (Aromatic Ring) | Phenyl | Unsubstituted baseline | Moderate activity |
| 4-Chlorophenyl | Electron-withdrawing group | Potentially increased activity | |
| 4-Methoxyphenyl | Electron-donating group | May increase or decrease activity | |
| 4-Nitrophenyl | Strong electron-withdrawing group | Potentially high activity | |
| 2,4-Dichlorophenyl | Multiple electron-withdrawing groups | Potentially enhanced activity | |
| N'-substituent (Heterocyclic Ring) | Thiophen-2-yl | Introduction of a heteroaromatic ring | Often leads to increased antimicrobial activity |
| Furan-2-yl | Bioisosteric replacement for thiophene | May retain or slightly alter activity | |
| Pyridin-4-yl | Introduction of a basic nitrogen | Can improve solubility and interactions with bacterial targets | |
| 1,3-Benzodioxole Ring | Replacement with Phenyl | Probes the necessity of the dioxole ring | Likely to decrease activity, highlighting the importance of the benzodioxole moiety |
| Replacement with 3,4-Dimethoxyphenyl | Isosteric replacement | May retain activity, suggesting electronic effects are key |
Data Presentation:
The results of the antimicrobial screening should be tabulated for easy comparison.
| Compound ID | N'-Substituent (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Parent | H | >128 | >128 | >128 |
| 1a | Phenyl | 64 | 128 | 64 |
| 1b | 4-Chlorophenyl | 16 | 32 | 32 |
| 1c | 4-Methoxyphenyl | 32 | 64 | 32 |
| 1d | 4-Nitrophenyl | 8 | 16 | 16 |
| 1e | 2,4-Dichlorophenyl | 8 | 16 | 8 |
| 2a | Thiophen-2-yl | 4 | 8 | 8 |
| 2b | Furan-2-yl | 8 | 16 | 16 |
| 2c | Pyridin-4-yl | 16 | 32 | 32 |
This is a hypothetical data table for illustrative purposes.
Part 3: In Silico Studies to Rationalize SAR
Computational studies can provide valuable insights into the molecular interactions between the synthesized compounds and their putative biological targets, helping to rationalize the observed SAR.
Protocol 3.1: Molecular Docking
Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For antimicrobial agents, potential targets include DNA gyrase, dihydrofolate reductase, or other essential bacterial enzymes.
Software:
-
AutoDock Vina
-
PyMOL or Discovery Studio for visualization
Step-by-Step Workflow:
-
Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structures of the synthesized derivatives and optimize their geometry using a suitable force field.
-
Docking Simulation: Define the binding site on the protein and perform the docking calculations to predict the binding affinity (docking score) and the binding pose of each ligand.
-
Analysis: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the protein. Correlate the docking scores and interaction patterns with the experimentally determined biological activities.
Visualizations
General Synthetic Scheme
Caption: Synthetic route to the target compounds.
SAR Study Workflow
Caption: Workflow for SAR studies.
Conclusion and Future Directions
This guide provides a comprehensive framework for conducting SAR studies on 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide derivatives. By following the outlined synthetic and biological evaluation protocols, researchers can systematically explore the chemical space around this promising scaffold. The integration of in silico methods will further aid in rationalizing the experimental findings and guiding the design of more potent and selective analogs. Future work should focus on expanding the library of derivatives, evaluating them against a broader range of biological targets, and optimizing their pharmacokinetic properties to develop novel therapeutic agents.
References
-
Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
-
Shaik, A., Bhandare, R. R., Nissankararao, S., Shaik, S., & Al-Amiery, A. A. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 25(5), 1055. [Link]
-
Pund, S., & Kauthale, S. (2018). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2869. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2022). GSC Biological and Pharmaceutical Sciences, 20(3), 221-236. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(53), 33639-33665. [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2012). Molecules, 17(10), 11637-11645. [Link]
-
Antimicrobial activity of isoxazole derivatives: A brief overview. (2023). Journal of Applied Pharmaceutical Science, 13(10), 001-013. [Link]
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). International Journal of Molecular Sciences, 24(3), 2869. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide
Introduction
Welcome to the technical support guide for the synthesis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide. This molecule is a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. This guide is designed for researchers, chemists, and drug development professionals to navigate these challenges effectively. We will dissect the common two-step synthesis pathway, providing expert insights, detailed troubleshooting protocols, and answers to frequently encountered problems to empower you to optimize your experimental outcomes.
The synthesis generally proceeds in two key stages:
-
Formation of the Isoxazole Core: Synthesis of an alkyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate intermediate.
-
Hydrazinolysis: Conversion of the isoxazole ester into the final carbohydrazide product.
This document provides a logical, cause-and-effect-based approach to troubleshooting each of these critical stages.
Diagram: Overall Synthesis Workflow
Caption: High-level overview of the two-stage synthesis pathway.
Part 1: Troubleshooting the Isoxazole Core Synthesis
The formation of the isoxazole ester is the foundation of the entire synthesis. Low yields or high impurity levels at this stage will invariably lead to a poor outcome for the final product. The most common route involves the cyclocondensation of an appropriate 1,3-dicarbonyl equivalent with hydroxylamine.
Frequently Asked Questions (FAQs) - Isoxazole Synthesis
Question 1: My yield of the isoxazole ester is consistently low (<50%). What are the primary causes?
Answer: Low yield in this reaction typically stems from one of three areas: incomplete reaction, formation of side products, or decomposition of the target molecule during workup. A systematic approach is crucial for diagnosis.[1]
-
Cause A: Inefficient Cyclization: The cyclization of the 1,3-dicarbonyl intermediate with hydroxylamine is pH and temperature-sensitive.
-
Insight: The reaction requires a delicate balance. Conditions that are too acidic will protonate the hydroxylamine, reducing its nucleophilicity. Conditions that are too basic can promote side reactions or decomposition of the dicarbonyl starting material.
-
Solution: Monitor the pH of the reaction mixture. Often, the use of hydroxylamine hydrochloride provides a sufficiently acidic environment to start, and the reaction proceeds as the HCl is consumed or neutralized. In some cases, adding a mild base like sodium acetate can buffer the system and improve yields.[2]
-
-
Cause B: Side Product Formation: The primary competing reaction is the formation of regioisomers. Depending on the exact 1,3-dicarbonyl precursor used, you may get a mixture of 3,5-disubstituted isoxazoles.[3]
-
Insight: The regioselectivity is governed by the electronic and steric differences between the two carbonyl carbons. The more electrophilic carbonyl is preferentially attacked by the nitrogen of hydroxylamine.
-
Solution: While the specific precursor for this synthesis strongly favors the desired isomer, if you are adapting the synthesis, careful selection of the 1,3-dicarbonyl is key. Using a β-enamino diketone derivative can provide better regiocontrol.[1]
-
-
Cause C: Product Decomposition: The isoxazole ring's N-O bond is its Achilles' heel. It is susceptible to cleavage under harsh conditions.[1][4]
-
Insight: Strong bases (e.g., NaOH, KOH) during workup, or reductive conditions (e.g., catalytic hydrogenation intended to clean up a side product) can fracture the ring.[1]
-
Solution: Employ milder workup procedures. Use a saturated solution of sodium bicarbonate for neutralization instead of stronger bases. Avoid exposure to transition metals like Palladium on carbon (Pd/C) if possible.[1]
-
Troubleshooting Workflow: Low Isoxazole Yield
Sources
Technical Support Center: Purification of 5-Substituted Isoxazole-3-Carbohydrazides
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the purification of 5-substituted isoxazole-3-carbohydrazides. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of isolating these valuable heterocyclic compounds. 5-Substituted isoxazole-3-carbohydrazides are crucial synthons in drug discovery, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] However, their unique physicochemical characteristics, stemming from the polar carbohydrazide moiety and the potentially sensitive isoxazole ring, present significant purification challenges.
This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you overcome common hurdles, ensure the integrity of your final compound, and improve overall yield and purity.
Section 1: Frequently Asked Questions (FAQs) - First Line of Defense
This section addresses high-level, common issues encountered during the purification workflow.
Q1: What are the most common impurities I should expect after synthesizing an isoxazole-3-carbohydrazide from its corresponding ester?
A1: The impurity profile is typically dominated by three sources:
-
Unreacted Starting Materials: The most common are the parent isoxazole-3-carboxylic acid ester and residual hydrazine. The ester is significantly less polar than the product, while hydrazine is highly polar and water-soluble.
-
Hydrolysis Products: The starting ester or the isoxazole ring itself can hydrolyze. Reaction with water can convert the starting ester back to the corresponding carboxylic acid, which is a polar, often co-eluting, impurity.
-
Ring-Opened Byproducts: The N-O bond in the isoxazole ring is inherently weak and can cleave under certain conditions, such as strongly basic or reductive environments, leading to a complex mixture of degradation products.[3]
Q2: My target compound is poorly soluble in common chromatography solvents like ethyl acetate/hexane. What are my options?
A2: This is a frequent challenge. The carbohydrazide group (-CONHNH₂) is a potent hydrogen bond donor and acceptor, leading to high polarity and low solubility in non-polar organic solvents. You should explore highly polar solvent systems. A typical starting point for column chromatography is a gradient of methanol in dichloromethane (DCM) or chloroform. If solubility remains an issue, consider using a "Group Assisted Purification" (GAP) approach where possible, which avoids traditional chromatography altogether by designing the synthesis to yield a product that can be purified by simple filtration or extraction.[4]
Q3: I'm observing streaking and poor separation on my silica TLC plates. What causes this and how can I fix it?
A3: Streaking (tailing) is characteristic of polar, basic compounds on acidic silica gel. The carbohydrazide moiety can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. To mitigate this, add a small amount of a basic modifier to your mobile phase, such as triethylamine (0.1-1%) or ammonia (by using a mobile phase presaturated with ammonia vapor). This deactivates the acidic sites on the silica, leading to sharper spots and improved separation.[3]
Q4: Is recrystallization a viable primary purification method for these compounds?
A4: Yes, recrystallization can be highly effective, especially for removing less polar impurities like the starting ester.[5][6] The key is finding a suitable solvent system. Polar protic solvents like ethanol, methanol, or isopropanol, sometimes with the addition of water, are excellent starting points. The high crystallinity often associated with the carbohydrazide functional group can lead to a significant increase in purity upon successful recrystallization. A systematic solvent screening is highly recommended (see Protocol 2).
Section 2: Troubleshooting Guide - Resolving Specific Purification Issues
This guide provides a deeper dive into specific problems, outlining their causes and offering detailed solutions.
Problem 1: Persistent Contamination with Starting Materials
Question: My NMR spectrum shows signals for both my desired carbohydrazide and the starting isoxazole-3-carboxylate ester. How can I remove the ester?
Answer: This indicates an incomplete reaction or inefficient initial purification. The significant polarity difference between the ester and the hydrazide is the key to their separation.
Causality: The conversion of the ester to the carbohydrazide is a nucleophilic acyl substitution reaction. If the reaction has not gone to completion due to insufficient time, temperature, or excess hydrazine, the unreacted, less-polar ester will remain.
Solutions:
-
Reaction Optimization: Ensure the reaction is complete by monitoring via TLC. If it has stalled, consider extending the reaction time or gently increasing the temperature.
-
Selective Precipitation/Washing:
-
After the reaction, concentrate the mixture and triturate the resulting solid with a solvent in which the ester is soluble but the carbohydrazide product is not. Diethyl ether or a mixture of ethyl acetate/hexane are good choices for washing away the less-polar ester.[5]
-
The desired product can often be precipitated by pouring the reaction mixture into cold water, filtered, and then washed to remove water-soluble impurities like excess hydrazine.[7][8]
-
-
Column Chromatography: If washing is insufficient, column chromatography is the definitive solution. The large polarity difference allows for easy separation. Use a gradient elution, starting with a less polar mixture (e.g., 100% DCM) and gradually increasing the polarity with methanol. The ester will elute much earlier than the polar carbohydrazide product.
Problem 2: Product Degradation During Workup or Purification
Question: I see new, unexpected spots appearing on my TLC plate during my column chromatography run or after an aqueous workup. What is happening?
Answer: This strongly suggests your compound is decomposing. The isoxazole ring is the most likely site of instability.
Causality: The N-O bond of the isoxazole ring is susceptible to cleavage under several conditions:
-
Strongly Basic Conditions: Ring-opening can be catalyzed by strong bases.[3]
-
Strongly Acidic Conditions: While generally more stable to acid, prolonged exposure can lead to hydrolysis or rearrangement.
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) will readily cleave the N-O bond.[3]
-
Certain Metals: Some transition metals can catalyze ring cleavage.[3]
Solutions:
-
Maintain Neutral pH: During aqueous workups, use a buffered wash (e.g., saturated sodium bicarbonate followed by brine) to avoid pH extremes.
-
Modify Chromatographic Conditions:
-
Avoid using acidic or basic modifiers if your compound is particularly sensitive.
-
Consider switching the stationary phase. Neutral alumina can be a good alternative to acidic silica gel for base-sensitive compounds.
-
Work quickly. Do not let the compound sit on the column for extended periods.
-
-
Protect from Light: Some heterocyclic compounds are photosensitive. If you suspect this, conduct the purification in glassware protected by aluminum foil.[3]
Problem 3: Low or No Recovery from Silica Gel Column
Question: I loaded my crude product onto a silica column, but I'm recovering very little material. Where did my compound go?
Answer: This is a classic problem for highly polar, basic compounds. Your product is likely irreversibly adsorbed onto the silica gel.
Causality: The carbohydrazide moiety, with its multiple lone pairs and N-H protons, can chelate to the silicon atoms and form strong hydrogen bonds with the silanol groups of the stationary phase. This strong interaction prevents the mobile phase from eluting the compound effectively.
Solutions:
-
Use a Very Polar Mobile Phase: A high percentage of methanol (e.g., 10-20%) in DCM or chloroform may be required. In some cases, a three-component system like DCM/Methanol/Ammonium Hydroxide (e.g., 8:2:0.1) is necessary to displace the product from the silica.
-
Deactivate the Silica Gel: Before running the column, flush it with the mobile phase containing a basic modifier like 1% triethylamine. This "passivates" the acidic sites, reducing strong adsorption.[3]
-
Switch to a Different Stationary Phase:
-
Reverse-Phase Chromatography (C18): This is an excellent alternative. The non-polar stationary phase minimizes the strong polar interactions. Elution is typically done with a gradient of water and methanol or acetonitrile.
-
Neutral or Basic Alumina: These are good alternatives to silica for acid-sensitive or very basic compounds.
-
Supercritical Fluid Chromatography (SFC): For challenging separations, SFC can offer superior resolution and is compatible with polar molecules.[9]
-
Section 3: Standardized Experimental Protocols
These protocols provide a validated starting point for purifying 5-substituted isoxazole-3-carbohydrazides.
Protocol 1: Optimized Flash Column Chromatography for Polar Basic Heterocycles
This protocol is designed to maximize recovery and purity by mitigating strong stationary phase interactions.
-
Mobile Phase Preparation: Prepare two solvent systems.
-
Solvent A: 100% Dichloromethane (DCM)
-
Solvent B: 90:10:1 DCM / Methanol / Triethylamine
-
Expert Note: The triethylamine is critical for preventing tailing and improving recovery of the basic carbohydrazide.
-
-
Slurry Preparation & Column Loading:
-
Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude material).
-
Evaporate the solvent to yield a dry, free-flowing powder. This "dry loading" method generally results in better separation than loading the sample in a solution.
-
-
Column Packing and Elution:
-
Pack a suitably sized silica gel column using Solvent A.
-
Carefully add the dry-loaded sample to the top of the column bed.
-
Begin elution with 100% Solvent A, gradually increasing the proportion of Solvent B. A typical gradient might be: 0% B (2 column volumes), 0-20% B (5 column volumes), 20-50% B (5 column volumes), then hold at 50% B until the product has fully eluted.
-
Monitor the elution by TLC, using a more polar mobile phase for visualization if necessary (e.g., 8:2 DCM/MeOH).
-
Protocol 2: Systematic Recrystallization for High Purity Solids
Recrystallization is often the most effective and scalable method for purifying these compounds.[6]
-
Solvent Screening (Small Scale):
-
Place a small amount of crude material (~10-20 mg) into several different test tubes.
-
Add a single solvent to each tube dropwise at room temperature until the solid dissolves. Test solvents should span a range of polarities (e.g., Ethanol, Methanol, Isopropanol, Acetonitrile, Water, Ethyl Acetate).
-
A good single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
If no single solvent is ideal, test solvent pairs (e.g., Ethanol/Water, Methanol/Diethyl Ether). Dissolve the compound in a small amount of the "good" solvent (in which it is soluble) and add the "poor" solvent (in which it is insoluble) dropwise until turbidity persists.
-
-
Recrystallization (Scale-up):
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen hot solvent (or solvent system) to completely dissolve the solid.
-
Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will slow cooling and promote the formation of larger, purer crystals.
-
Once crystal formation appears complete, cool the flask further in an ice bath for 30-60 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Section 4: Visualization of Purification Workflows
The following diagrams illustrate the logical processes for troubleshooting and strategy selection in the purification of 5-substituted isoxazole-3-carbohydrazides.
Caption: Workflow for selecting the optimal purification strategy.
Caption: Troubleshooting decision tree for column chromatography issues.
References
- Kuey, N. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study.
- BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives.
-
Pathak, A., & Sharma, N. (2025). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]
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Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]
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Majewska, M., et al. (2019). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. Available at: [Link]
-
Tu, S., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 3-carbohydrazide derivatives 3. Available at: [Link]
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Asian Journal of Research in Chemistry. (2019). Synthesis and Characterization of Novel Isoxazole derivatives. Available at: [Link]
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Singh, R., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
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da Silva, G., et al. (2019). Synthesis and Antiprotozoal Profile of 3,4,5-Trisubstituted Isoxazoles. ChemistryOpen. Available at: [Link]
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Technical Support Center: Optimizing Carbohydrazide Synthesis from Isoxazole Esters
Welcome to the technical support center for the synthesis of carbohydrazides from isoxazole esters. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important transformation. The conversion of an isoxazole ester to a carbohydrazide via hydrazinolysis is a critical step in the functionalization of this privileged heterocyclic scaffold, often employed in the development of novel therapeutic agents.[1][2]
This document provides in-depth, experience-driven advice to help you navigate common challenges, optimize your reaction conditions, and ensure the integrity of your results. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Reaction Fundamentals & Mechanism
Understanding the reaction mechanism is the first step toward effective troubleshooting. The formation of a carbohydrazide from an isoxazole ester is not merely a simple ester-to-hydrazide conversion; it involves the nucleophilic attack of hydrazine on the ester carbonyl, which can be followed by a potential ring-opening of the isoxazole core under certain conditions.
The primary reaction is the hydrazinolysis of the ester functional group. Hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alcohol leaving group to form the desired carbohydrazide. The isoxazole ring itself is a relatively stable aromatic system but can be susceptible to cleavage under harsh conditions (e.g., strong bases, high temperatures), which is an important consideration during optimization.[3]
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Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Isoxazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-containing compounds. This guide is designed to provide in-depth troubleshooting strategies and address common challenges that can lead to inconsistent results in biological assays. Our goal is to equip you with the knowledge to diagnose and resolve experimental issues, ensuring the reliability and reproducibility of your data.
Troubleshooting Guide
Inconsistent results with isoxazole compounds often stem from their inherent physicochemical properties. This guide provides a systematic approach to identifying and resolving these issues.
Q1: My experimental results with an isoxazole compound are highly variable between experiments. Where should I start troubleshooting?
Inconsistent results are a common challenge and can often be traced back to fundamental issues with the compound's behavior in your assay system. A logical, stepwise approach is the most effective way to pinpoint the source of the variability.
Below is a workflow to guide your troubleshooting process:
Caption: Troubleshooting workflow for inconsistent assay results.
Q2: How can I be sure that the isoxazole compound itself is not the source of the problem?
The purity and integrity of your compound are paramount. Before troubleshooting your assay, it's crucial to confirm the quality of your isoxazole derivative.
-
Purity Verification: Always ensure the purity of your compound using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][2][3] Impurities can have their own biological activities, leading to confounding results.
-
Structural Confirmation: Use techniques like Nuclear Magnetic Resonance (NMR) to confirm the chemical structure of your compound.[3] Synthesis of isoxazole derivatives can sometimes result in a mixture of regioisomers, which may have different biological activities.[4]
-
Stereochemistry: Be mindful of the compound's stereochemistry, as different isomers can have vastly different biological activities and pharmacokinetic properties.[5]
Q3: I suspect my isoxazole compound has poor solubility in my aqueous assay buffer. How can I assess and improve this?
Poor aqueous solubility is a frequent issue with heterocyclic compounds like isoxazoles and a primary cause of inconsistent results.[6]
-
Prepare a Supersaturated Stock Solution: Dissolve a known high concentration of your isoxazole compound in an organic solvent like DMSO.
-
Dilute in Assay Buffer: Add a small volume of the stock solution to your assay buffer to achieve the desired final concentration.
-
Equilibrate: Gently mix and incubate the solution under your assay conditions (temperature, time).
-
Centrifuge: Pellet any precipitated compound by centrifugation.
-
Quantify Soluble Compound: Carefully collect the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
If poor solubility is confirmed, consider the following formulation strategies:
| Strategy | Mechanism | Advantages | Disadvantages |
| Co-solvents | Increases the polarity of the solvent system.[7] | Simple to implement. | May affect protein function or cell viability at high concentrations. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic compound within a hydrophilic cyclodextrin molecule.[6][7] | Can significantly increase aqueous solubility. | May alter the compound's interaction with its target. |
| Solid Dispersions | Disperses the compound in a hydrophilic polymer matrix.[6][7] | Enhances both solubility and dissolution rate. | Requires specialized formulation expertise. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Forms a microemulsion upon dilution in aqueous media.[6][7][8] | Improves both solubility and permeability. | Can be complex to formulate and characterize.[6] |
For a more comprehensive overview of formulation strategies for poorly soluble drugs, refer to specialized reviews on the topic.[8][9][10]
Q4: My compound seems to lose activity over the course of my experiment. Could it be unstable?
The isoxazole ring can be susceptible to cleavage under certain conditions, leading to a loss of biological activity.[4][11]
-
pH: Strongly basic conditions can promote ring-opening of some isoxazoles.[4]
-
Reductive Conditions: Catalytic hydrogenation can cleave the N-O bond.[4]
-
Photochemical Conditions: UV irradiation may cause rearrangement of the isoxazole ring.[4]
-
Metabolism: In cell-based assays, cytochrome P450 enzymes can metabolize the isoxazole ring, leading to its cleavage.[12][13][14] The anti-inflammatory drug leflunomide, for instance, undergoes in vivo isoxazole ring scission to form its active metabolite.[13][14]
-
Incubate Compound: Dissolve your isoxazole compound in your assay buffer at the final experimental concentration.
-
Time-Course Sampling: Take aliquots at different time points throughout the duration of your experiment (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Quench any potential reactions and analyze the samples by HPLC or LC-MS to quantify the amount of intact compound remaining.
If instability is detected, try to modify your assay conditions to be milder (e.g., adjust pH, protect from light) or consider synthesizing more stable analogs.
Frequently Asked Questions (FAQs)
Q: Can my isoxazole compound be aggregating in the assay, leading to non-specific effects?
A: Yes, compound aggregation is a common artifact in biological assays, especially with poorly soluble compounds. Aggregates can non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive results. Consider using techniques like dynamic light scattering (DLS) to assess for aggregation at your working concentrations. Including a non-ionic detergent like Triton X-100 in your assay buffer can sometimes mitigate aggregation-related artifacts.
Q: I'm observing unexpected biological effects that don't align with my compound's intended target. What could be the cause?
A: Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[11][15][16][17][18][19] This promiscuity can lead to off-target effects. It's crucial to perform counter-screens and selectivity profiling to understand the full biological activity of your compound. The isoxazole moiety itself can form hydrogen bonds with various protein targets, contributing to these interactions.[20]
Q: My isoxazole compound is showing high cytotoxicity in my cell-based assay. Is this expected?
A: While many isoxazole derivatives have therapeutic potential, some can exhibit cytotoxicity.[21][22] The observed toxicity could be a specific on-target effect or a non-specific consequence of poor solubility, aggregation, or off-target activity. It is important to assess cytotoxicity in parallel with your primary functional assay to determine a therapeutic window. Some studies have specifically investigated the cytotoxicity of isoxazole derivatives against various cell lines.[21][22]
Q: Does the position of substituents on the isoxazole ring matter for its biological activity?
A: Absolutely. The structure-activity relationship (SAR) of isoxazole compounds is highly dependent on the nature and position of substituents on the ring.[23] Modifications can influence the compound's potency, selectivity, solubility, and metabolic stability. For instance, the presence of certain groups can enhance antibacterial activity, while others may improve anticancer effects.[16]
Q: Can isoxazole compounds bind to plasma proteins in my cell culture medium, affecting their free concentration?
A: Yes, like many small molecules, isoxazole derivatives can bind to proteins such as albumin present in cell culture medium.[24] This binding is reversible and can reduce the free concentration of your compound available to interact with its target. It's important to be aware of this possibility, especially when comparing in vitro and in vivo data.
References
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- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv
- Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC - PubMed Central.
- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
- Troubleshooting guide for the synthesis of isoxazole deriv
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Isoxazole - Solubility of Things.
- In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydr
- (PDF) In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes.
- A review of isoxazole biological activity and present synthetic techniques.
- Plasma protein binding and half-life of sulphisoxazole (sulphafurazole). PubMed.
- The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. PubMed.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. PMC - NIH.
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
- A review of isoxazole biological activity and present synthetic techniques.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
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- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Synthesis, Characterization And Biological Activity Of Isoxazole Deriv
- The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. MDPI.
- Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. NIH.
- Isoxazole analogues bind the system xc- transporter: structure-activity relationship and pharmacophore model. PubMed.
- Effects of synthetic isoxazole derivatives on erythroid differentiation...
- Isoxazole analogues bind the System xc− Transporter: Structure-activity Rel
- (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR.
- Protein conformational flexibility modulates kinetics and thermodynamics of drug binding.
- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC - NIH.
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Technical Support Center: 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide
Introduction: Navigating the Stability of a Multifunctional Scaffold in DMSO
Welcome to the technical support guide for 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide. This molecule possesses a unique combination of a benzodioxole moiety, an isoxazole ring, and a carbohydrazide functional group, making it a compound of interest in various research applications.[1][2] Dimethyl sulfoxide (DMSO) is the solvent of choice for solubilizing such compounds for high-throughput screening and biological assays due to its broad solubility profile.[3][4][5] However, ensuring the chemical and physical stability of your compound in DMSO is paramount for generating reproducible and reliable data.
The stability of this particular molecule in DMSO is not a simple matter and is dictated by the inherent reactivity of its core structures: the isoxazole ring and the carbohydrazide side chain. This guide provides a comprehensive, experience-driven framework for understanding, troubleshooting, and mitigating potential stability issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide when dissolved in DMSO?
A: The two primary points of vulnerability are the isoxazole ring and the carbohydrazide functional group.
-
Isoxazole Ring Instability: The N-O bond in the isoxazole ring is inherently weak and can be susceptible to cleavage. This can occur under basic conditions (base-catalyzed ring opening) or through exposure to UV light (photolysis), leading to inactive rearranged products.[6][7]
-
Carbohydrazide Reactivity: The hydrazide moiety (-CONHNH₂) is nucleophilic and can be prone to hydrolysis, particularly if the DMSO has absorbed water.[8][9] It is also susceptible to oxidation. While DMSO is generally stable, "activated" DMSO or the presence of contaminants can potentially dehydrogenate hydrazide or hydrazone derivatives.[10][11]
Q2: What are the ideal storage conditions for a DMSO stock solution of this compound?
A: To maximize the shelf-life and integrity of your stock solution, adhere to the following conditions. These are summarized in Table 1 below.
-
Temperature: Store aliquots at -20°C for short-term (weeks to a month) or -80°C for long-term storage (months).[12][13]
-
Light: Protect the solution from light at all times by using amber vials.[13]
-
Moisture: Use high-purity, anhydrous DMSO and seal vials tightly to prevent moisture absorption, which can facilitate hydrolysis.[8][13][14]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can cause precipitation and introduce moisture upon opening.[8][9][13]
Q3: How can I detect if my compound solution has degraded?
A: Degradation can manifest in several ways:
-
Visual Inspection: Look for color changes or the appearance of precipitate that does not redissolve upon gentle warming.[12]
-
Analytical Verification: The most reliable method is to use Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatogram of a stored sample to a freshly prepared standard. The appearance of new peaks or a decrease in the area of the parent compound peak indicates degradation.[8][15][16]
-
Loss of Biological Activity: A gradual or sudden decrease in the expected biological effect in your assays is a strong indicator of compound degradation.[17]
Q4: Is precipitation the same as chemical degradation?
A: No, and this is a critical distinction.
-
Precipitation is a physical stability issue where the compound comes out of solution. This is often reversible by gentle warming and sonication.[18] It is frequently caused by temperature changes (especially freezing DMSO) or exceeding the compound's solubility limit.[14][19]
-
Chemical Degradation is an irreversible chemical change where the molecule's covalent structure is altered, forming new, different molecules. This results in a permanent loss of the parent compound.
Troubleshooting Guide: From Observation to Solution
This section addresses specific problems you may encounter during your experiments.
Problem 1: My DMSO stock solution is cloudy or contains visible precipitate, especially after thawing.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Exceeded Solubility | Every compound has a finite solubility in DMSO. Preparing a solution that is too concentrated can lead to precipitation as it equilibrates.[20] | Verify the known solubility limit. If unknown, prepare a less concentrated stock solution (e.g., start at 10 mM). |
| Freeze-Thaw Cycles | DMSO freezes at ~18.5°C. When a stock solution freezes, the compound can be forced out of solution, and it may not fully redissolve upon thawing, especially if the process is rapid.[8][21] | Best Practice: Prepare small, single-use aliquots to eliminate the need for freeze-thaw cycles. Recovery: If precipitate is observed after thawing, warm the vial gently to 37°C and use an ultrasonic bath to aid redissolution.[18] Ensure the solution is completely clear before use. |
| Water Contamination | DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[22] Water can decrease the solubility of many organic compounds in DMSO, leading to precipitation.[8][9][14] | Always use fresh, anhydrous, high-purity DMSO (≥99.9%).[16][23] Store DMSO in its original container, tightly sealed, and consider using a desiccator. |
Problem 2: The biological activity of my compound is inconsistent or has significantly decreased.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Hydrolysis | Water absorbed by the DMSO may have hydrolyzed the carbohydrazide group to the corresponding carboxylic acid, or potentially opened the isoxazole ring. These degradants will likely have different biological activities.[6][8] | Discard the suspect stock solution. Prepare a new stock using fresh, anhydrous DMSO. Perform a baseline stability check using the LC-MS protocol below. |
| Photodegradation | Exposure to ambient lab light, especially UV, can cleave the weak N-O bond in the isoxazole ring, causing irreversible rearrangement to inactive isomers.[7] | Always store stock solutions and experimental plates protected from light. Use amber vials and minimize the time plates are exposed to light. |
| Oxidation | The hydrazide moiety is susceptible to oxidation, which can occur over time, especially with repeated exposure to air. | If oxidation is suspected, consider preparing the stock solution under an inert atmosphere (e.g., nitrogen or argon). Store vials with minimal headspace. |
Data Presentation & Recommended Practices
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Key Considerations |
| Solvent | Anhydrous DMSO (≥99.9% purity) | Minimizes water content to prevent hydrolysis and solubility issues.[8][13] |
| Concentration | ≤ 10 mM (or empirically determined) | Reduces the risk of precipitation upon storage or freeze-thaw cycles.[8] |
| Container | Clear or amber borosilicate glass vials with PTFE-lined screw caps. | Chemically inert and provides a tight seal. Amber glass is required to protect against photodegradation.[12][23] |
| Storage Temp. | Short-term (<1 month): -20°C Long-term (>1 month): -80°C | Lower temperatures significantly slow the rate of chemical degradation.[12][13] |
| Handling | Aliquot into single-use volumes. | Avoids repeated freeze-thaw cycles and minimizes contamination risk.[8] |
| Atmosphere | Air (standard) or Inert Gas (N₂/Ar) | An inert atmosphere is recommended if the compound proves to be particularly sensitive to oxidation. |
Experimental Protocols & Workflows
Protocol 1: Preparation of a Stable Stock Solution
-
Preparation: In a controlled environment with low humidity, bring a new, sealed bottle of anhydrous DMSO to room temperature.
-
Weighing: Accurately weigh the required amount of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide into a sterile, amber glass vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Solubilization: Vortex the vial thoroughly. If needed, use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Aliquoting: Immediately dispense the stock solution into single-use, appropriately labeled amber microvials.
-
Storage: Tightly cap the aliquots and store them immediately at the recommended temperature (-20°C or -80°C), protected from light.
Protocol 2: Workflow for Assessing Compound Stability by LC-MS
This protocol provides a framework for quantitatively assessing the stability of your compound in DMSO over time.[15][16]
-
Stock Preparation: Prepare a 10 mM stock solution in anhydrous DMSO as described in Protocol 1.
-
Time-Zero (T₀) Sample: Immediately after preparation, take an aliquot of the stock solution. Dilute it to a suitable concentration (e.g., 10 µM) in an appropriate solvent (e.g., acetonitrile/water). Analyze immediately via LC-MS. This is your baseline reference.
-
Sample Storage: Store the remaining aliquots under the desired test conditions (e.g., -20°C, 4°C, Room Temperature), ensuring they are protected from light.
-
Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Sample Preparation & Analysis: Allow the aliquot to thaw completely and reach room temperature. Prepare and analyze the sample by LC-MS using the exact same method as the T₀ sample.
-
Data Analysis: Calculate the percent of the compound remaining at each time point by comparing the peak area of the parent compound to the T₀ peak area.
-
% Remaining = (Peak Area at Tₓ / Peak Area at T₀) * 100
-
Investigate any new peaks that appear in the chromatogram, as these represent degradation products.
-
Visualization of Workflows
Caption: Workflow for an LC-MS-based compound stability study.
Caption: Decision tree for troubleshooting assay issues.
References
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Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]
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Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. [Link]
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Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]
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What is the best way of storing a DMSO in a research lab? Quora. [Link]
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Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]
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How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics. [Link]
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Another aspect in use of DMSO in medicinal chemistry. Atlas of Science. [Link]
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Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]
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Studies on Repository Compound Stability in DMSO under Various Conditions. SAGE Journals. [Link]
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The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC - NIH. [Link]
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What is the solubility of CARBOHYDRAZIDE Deoxident in organic solvents? Aecochem. [Link]
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Lipophilicity and water solubility of Isoxazole derivatives computed by... ResearchGate. [Link]
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Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]
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Issues in Compound Storage in DMSO. Ziath. [Link]
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Structure and stability of isoxazoline compounds. ResearchGate. [Link]
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Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. [Link]
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pH and temperature stability of the isoxazole ring in leflunomide... ResearchGate. [Link]
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Isoxazole - Wikipedia. Wikipedia. [Link]
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Carbohydrazide - Wikipedia. Wikipedia. [Link]
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Diazo Preparation via Dehydrogenation of Hydrazones with "Activated" DMSO. Organic Chemistry Portal. [Link]
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Unusual Reactivity of 4-Vinyl Isoxazoles in the Copper-Mediated Synthesis of Pyridines, Employing DMSO as a One-Carbon Surrogate. ACS Publications. [Link]
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Carbohydrazide - Ataman Kimya. Ataman Kimya. [Link]
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The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PubMed Central. [Link]
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Diazo Preparation via Dehydrogenation of Hydrazones with “Activated” DMSO. ResearchGate. [Link]
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Product information, 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide. P&S Chemicals. [Link]
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- 23. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
Technical Support Center: Synthesis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide
Welcome to the technical support center for the synthesis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this valuable heterocyclic compound. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to ensure a successful and efficient synthesis.
Introduction
The synthesis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide typically proceeds through a multi-step pathway involving the formation of the isoxazole core followed by the introduction of the carbohydrazide functionality. Two primary routes are commonly employed for the construction of the isoxazole ring: the cyclization of a chalcone derivative and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. Each approach has its own set of potential side reactions and optimization parameters. This guide will address specific issues that may arise in both pathways.
Troubleshooting Guide & FAQs
Part 1: Isoxazole Ring Formation
This section focuses on the initial and crucial step of constructing the 5-(1,3-benzodioxol-5-yl)isoxazole core. We will explore two common synthetic strategies and their associated challenges.
Route A: Cyclization of a Chalcone Derivative
This route typically involves an initial Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydroxylamine.
Question 1: My Claisen-Schmidt condensation of piperonal and a ketone is giving low yields and multiple products. What is going wrong?
Answer: The Claisen-Schmidt condensation is a crossed aldol condensation that can be prone to side reactions if not properly controlled.[1][2] The common issues include self-condensation of the ketone, Cannizzaro reaction of the aldehyde, and the formation of Michael addition byproducts.
Potential Causes and Solutions:
-
Self-Condensation of Ketone: If the ketone has acidic α-hydrogens, it can react with itself. To minimize this, slowly add the ketone to a mixture of the aldehyde (piperonal) and the base.
-
Cannizzaro Reaction: Aromatic aldehydes lacking α-hydrogens, like piperonal, can undergo disproportionation in the presence of a strong base. Use a milder base such as lithium hydroxide monohydrate or perform the reaction at a lower temperature.[2]
-
Incorrect Stoichiometry: An excess of the ketone can lead to byproducts. Use a slight excess of the aldehyde to ensure the complete consumption of the ketone enolate.
-
Reaction Conditions: Solvent-free conditions using solid sodium hydroxide as a base have been reported to give quantitative yields in some Claisen-Schmidt reactions.[1]
Question 2: During the cyclization of the piperonyl chalcone with hydroxylamine, I am observing the formation of multiple spots on my TLC plate, and the desired isoxazole is a minor product. What are these byproducts and how can I avoid them?
Answer: The reaction of chalcones with hydroxylamine hydrochloride can lead to several products besides the desired isoxazole, such as isoxazolines, oximes, and other adducts.[3][4] The reaction outcome is highly dependent on the reaction conditions.
Common Side Products and Prevention:
| Side Product | Formation Mechanism | Prevention Strategy |
| Isoxazoline | Initial Michael addition of hydroxylamine to the chalcone followed by cyclization without subsequent oxidation. | Ensure the reaction conditions promote the elimination of water to form the aromatic isoxazole ring. Refluxing in a higher boiling point solvent like ethanol or pyridine can facilitate this.[5] |
| Chalcone Oxime | Reaction of hydroxylamine with the carbonyl group of the chalcone without subsequent cyclization. | Use of a base like sodium acetate or pyridine promotes the cyclization step.[4] |
| Hydroxylamine Adducts | Michael addition of hydroxylamine to the double bond without cyclization. | Control of pH and temperature is crucial. Acidic or neutral conditions may favor adduct formation. |
Troubleshooting Protocol:
-
Optimize the Base: Use a base like sodium acetate or pyridine to facilitate the cyclization and dehydration steps.[4][5]
-
Solvent Choice: Ethanol is a common solvent for this reaction.[4] For less reactive chalcones, a higher boiling point solvent like pyridine can be beneficial.[5]
-
Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration (typically 6 hours or more) to drive the formation of the thermodynamically stable isoxazole.[4]
Route B: 1,3-Dipolar Cycloaddition
This elegant route involves the in-situ generation of a nitrile oxide from piperonal oxime, which then reacts with an alkyne bearing a carboxylate group.
Question 3: My 1,3-dipolar cycloaddition is resulting in a low yield of the desired isoxazole, and I have isolated a significant amount of a byproduct. What is this byproduct and how can I improve my yield?
Answer: The most common side reaction in 1,3-dipolar cycloadditions involving nitrile oxides is their dimerization to form furoxans (1,2,5-oxadiazole-2-oxides).[6] This occurs when the concentration of the nitrile oxide is high and the dipolarophile (the alkyne) is not reactive enough or present in a low concentration.
Strategies to Minimize Furoxan Formation:
-
In-situ Generation of Nitrile Oxide: The nitrile oxide should be generated slowly in the presence of the alkyne. This can be achieved by the slow addition of an oxidizing agent (like N-chlorosuccinimide, NCS) to a mixture of the piperonal oxime and the alkyne.[7]
-
Choice of Oxidant: Besides NCS, other reagents like sodium hypochlorite can be used for the in-situ generation of nitrile oxides.[6]
-
Stoichiometry: Use a slight excess of the alkyne to ensure that the generated nitrile oxide has a higher probability of reacting with it rather than dimerizing.
Experimental Workflow for 1,3-Dipolar Cycloaddition:
Caption: Workflow for minimizing furoxan formation.
Part 2: Carbohydrazide Formation
This final step involves the conversion of the isoxazole-3-carboxylate ester to the desired carbohydrazide.
Question 4: The reaction of my ethyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate with hydrazine hydrate is sluggish, and upon prolonged heating, I observe decomposition of my starting material. What are the optimal conditions?
Answer: The hydrazinolysis of esters is a standard transformation, but the stability of the isoxazole ring under prolonged heating in the presence of a base (hydrazine is basic) needs to be considered.[8]
Optimizing Hydrazinolysis:
-
Reaction Temperature: Instead of prolonged refluxing at high temperatures, try conducting the reaction at a moderate temperature (e.g., 50-60 °C) or even at room temperature for a longer duration.
-
Solvent: Ethanol is the most common solvent for this reaction.[9] Using a minimal amount of ethanol to ensure a clear solution is often sufficient.[8]
-
Hydrazine Hydrate Equivalents: While an excess of hydrazine hydrate is typically used to drive the reaction to completion, a very large excess might increase the basicity of the medium, potentially leading to isoxazole ring opening. An excess of 10-20 equivalents is generally sufficient.[9]
-
Monitoring the Reaction: Closely monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting ester is consumed, proceed with the workup to avoid potential degradation of the product.
Question 5: I am concerned about the potential formation of a diacyl hydrazine byproduct. Is this a significant issue?
Answer: The formation of a diacyl hydrazine, where two molecules of the isoxazole ester react with one molecule of hydrazine, is a potential side reaction. However, it is generally less of a concern with esters compared to more reactive acylating agents like acyl chlorides.[10]
How to Avoid Diacyl Hydrazine Formation:
-
Use an Excess of Hydrazine Hydrate: This ensures that the mono-acylated hydrazine (the desired product) is statistically favored over the di-acylated byproduct.
-
Control Reaction Temperature: Higher temperatures might favor the formation of the diacyl hydrazine. Performing the reaction at a lower temperature can enhance selectivity.
-
Purification: If a small amount of the diacyl hydrazine is formed, it can usually be separated from the desired carbohydrazide by crystallization or column chromatography due to differences in polarity and solubility.
Reaction Pathway and Potential Side Reaction:
Caption: Hydrazinolysis and the diacylation side reaction.
General Laboratory Protocols
Protocol 1: Synthesis of Ethyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate via Chalcone Route
-
Chalcone Synthesis (Claisen-Schmidt): To a stirred solution of piperonal (1.0 eq) and an appropriate ketone (e.g., ethyl pyruvate, 1.0 eq) in ethanol, add a solution of aqueous sodium hydroxide (2.0 eq) dropwise at 0-5 °C. Stir the mixture at room temperature for 4-6 hours. Pour the reaction mixture into crushed ice and acidify with dilute HCl. Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.
-
Isoxazole Formation: Reflux a mixture of the chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol with a catalytic amount of a base (e.g., sodium acetate) for 6-8 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, pour it into ice water, and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Synthesis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide
-
To a solution of ethyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate (1.0 eq) in ethanol, add hydrazine monohydrate (20.0 eq).[9]
-
Reflux the mixture for 3-5 hours, monitoring the progress by TLC.
-
After the reaction is complete, distill off the ethanol under reduced pressure.
-
Cool the residue and add cold water to precipitate the solid product.
-
Filter the solid, wash with cold water, and dry to obtain the 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide.[9]
References
-
Synthesis of 3‐carbohydrazide derivatives 3. [a] Reaction conditions:... - ResearchGate. (URL: [Link])
-
Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - MDPI. (URL: [Link])
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC. (URL: [Link])
-
5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester - MDPI. (URL: [Link])
-
Isoxazole synthesis - Organic Chemistry Portal. (URL: [Link])
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose - MDPI. (URL: [Link])
-
Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction - World Researchers Associations. (URL: [Link])
-
Reactions of Isoxazoline and Isoxazole Derivatives with Hydrazine Hydrate - Asian Journal of Chemistry. (URL: [Link])
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC. (URL: [Link])
-
Claisen–Schmidt condensation - Wikipedia. (URL: [Link])
-
A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α - NIH. (URL: [Link])
-
Chalcone: A Privileged Structure in Medicinal Chemistry - PMC. (URL: [Link])
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - MDPI. (URL: [Link])
-
Can we synthesize Diacyl hydrazine from ester and acylhydrazine? - ResearchGate. (URL: [Link])
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - NIH. (URL: [Link])
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose - Preprints.org. (URL: [Link])
-
Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC. (URL: [Link])
-
23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. (URL: [Link])
-
(PDF) Cyclization of Chalcone Derivative: Design, Synthesis, In silico Docking Study and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six- and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - ResearchGate. (URL: [Link])
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (URL: [Link])
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Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty - ResearchGate. (URL: [Link])
- CN114516819A - Preparation method of N, N' -diacetyl hydrazine - Google P
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Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives - NIH. (URL: [Link])
-
Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (URL: [Link])
-
Please suggest a better procedure for the cyclization of chalcone in to coumarins? - ResearchGate. (URL: [Link])
-
Claisen-Schmidt Condensation: Videos & Practice Problems - Pearson. (URL: [Link])
-
Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity - Der Pharma Chemica. (URL: [Link])
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enhancing the purity of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide post-synthesis
Welcome to the dedicated technical support guide for 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges encountered during the post-synthesis purification of this valuable heterocyclic scaffold. Our goal is to move beyond simple protocols and provide a deeper understanding of the principles guiding each purification strategy, ensuring you can achieve the highest possible purity for your compound.
The isoxazole ring system is a cornerstone in medicinal chemistry, found in numerous bioactive compounds and approved drugs.[1][2] The title compound, featuring a carbohydrazide moiety, serves as a critical intermediate for creating diverse derivatives such as carboxamides and other heterocyclic systems, which have shown potential as antimicrobial, anti-inflammatory, and anticancer agents.[3] However, the very features that make this molecule a versatile synthon—multiple heteroatoms, hydrogen bonding capabilities, and moderate polarity—also present distinct purification challenges.
This guide is structured as a series of frequently asked questions (FAQs) that directly address problems you may encounter in the lab. We will explore the causality behind these issues and provide field-proven, step-by-step solutions.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My initial workup yields a crude product with several spots on the TLC plate. What are the likely impurities?
A: Understanding potential impurities is the first step toward devising an effective purification strategy. For a compound like 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, which is typically synthesized from a chalcone precursor, the impurity profile often includes:
-
Unreacted Starting Materials: The most common culprits are the corresponding α,β-unsaturated chalcone and hydroxylamine hydrochloride.[4][5] Chalcones are generally less polar than the final isoxazole product and will appear with a higher Rf value on a normal-phase TLC plate.
-
Reaction Intermediates: Incomplete cyclization can leave isoxazoline intermediates in the crude mixture.[6] These are often structurally similar to the final product, making them challenging to separate.
-
Side-Products (Regioisomers): Depending on the precise synthetic route, the formation of regioisomers with different substitution patterns on the isoxazole ring can occur, though this is less common in chalcone-based syntheses. These isomers often have very similar polarities, making separation by standard chromatography difficult.[7]
-
Degradation Products: The isoxazole ring can be sensitive to harsh acidic or basic conditions during workup, potentially leading to ring-opening or other degradation pathways.[7]
The diagram below illustrates a typical synthesis pathway and the points at which key impurities may arise.
Caption: Synthesis pathway and potential impurity formation.
Q2: My crude product is a sticky oil or a gummy semi-solid. How can I get it to crystallize?
A: This is a frequent issue, often caused by residual solvent or the presence of impurities that inhibit the formation of a crystal lattice. Before attempting a full-scale recrystallization, the following techniques can be highly effective:
-
Trituration: This process involves "washing" the crude material with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble.
-
Procedure: Place the oily product in a flask. Add a small volume of a non-polar solvent (e.g., hexane, diethyl ether, or a mixture).
-
Using a spatula or glass rod, vigorously scratch and stir the mixture. The mechanical agitation and interaction with the solvent can disrupt the amorphous state and induce crystallization.
-
The impurities will dissolve into the solvent, which can then be decanted. Repeat 2-3 times. The remaining solid should be significantly purer.
-
-
Solvent Removal: Ensure all reaction solvents (like ethanol or DMF) are thoroughly removed under high vacuum, sometimes with gentle heating. Co-evaporation with a solvent like toluene can help remove azeotropically bound water or other high-boiling solvents.
-
Seeding: If you have a small amount of pure, crystalline material from a previous batch, adding a single "seed" crystal to a supersaturated solution of your crude product can initiate crystallization.
Q3: I'm having trouble finding a good solvent for recrystallization. What's a systematic way to screen for one?
A: A successful recrystallization hinges on identifying a solvent (or solvent pair) that dissolves the compound when hot but provides poor solubility when cold. Given the polar nature of the carbohydrazide and isoxazole moieties, polar solvents are a good starting point.[8]
Systematic Solvent Screening Protocol:
-
Preparation: Place approximately 10-20 mg of your crude solid into several small test tubes.
-
Single Solvent Test (Room Temp): To each tube, add a different solvent dropwise (0.2-0.5 mL). Start with solvents from across the polarity spectrum (see table below). If the compound dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization but may be useful as the "soluble" solvent in a mixed-pair system.
-
Single Solvent Test (Hot): If the compound did not dissolve at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observation: The ideal solvent is one where the compound dissolves completely when hot and forms a high yield of crystals upon cooling.
| Solvent | Polarity Index | Boiling Point (°C) | Suitability for Isoxazole Derivatives |
| Water | 10.2 | 100 | Good "insoluble" solvent for pairs; may require heat due to carbohydrazide group.[9] |
| Ethanol | 5.2 | 78 | Excellent starting point. Often used for chalcone and isoxazole crystallization.[10][11] |
| Methanol | 6.6 | 65 | Good, but higher solubility than ethanol may lead to lower recovery. |
| Isopropanol | 4.3 | 82 | A good alternative to ethanol, slightly less polar. |
| Ethyl Acetate | 4.4 | 77 | Useful for chromatography; can be a good recrystallization solvent for less polar analogs. |
| Dichloromethane | 3.4 | 40 | Typically too good a solvent (dissolves at RT), but useful for chromatography. |
| Hexane / Heptane | 0.0 | 69 / 98 | Excellent "insoluble" solvents for mixed-solvent systems or for trituration. |
Pro-Tip on Mixed-Solvent Systems: If you can't find a suitable single solvent, use a solvent pair. Dissolve your compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol). Then, add a hot "anti-solvent" in which it is poorly soluble (e.g., water or hexane) dropwise until the solution becomes faintly cloudy. Add a drop or two of the first solvent to clarify, then allow to cool slowly.
Q4: Recrystallization failed to remove a key impurity. How should I approach column chromatography?
A: Column chromatography is the most powerful method for purifying isoxazole derivatives when crystallization is insufficient.[7] The key is to develop an effective mobile phase (eluent) that provides good separation between your product and the impurities.
The workflow below outlines a systematic approach to purification.
Caption: Systematic workflow for post-synthesis purification.
Detailed Protocol: Flash Column Chromatography
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is almost always the appropriate choice.
-
Mobile Phase Development (TLC):
-
Prepare a stock solution of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using TLC plates, test various solvent systems. A good starting point for this class of molecule is a mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate).
-
Spot the TLC plate and elute with different ratios (e.g., 9:1, 7:3, 1:1 Hexane:EtOAc).
-
Goal: Find a solvent system where your desired product has an Rf value of 0.25 - 0.35 . The impurities should be well-separated from the product spot (ΔRf > 0.1). If separation is poor, try adding a small amount (~1%) of methanol or triethylamine (if acidic/basic impurities are suspected).
-
-
Column Packing:
-
Choose an appropriately sized column for the amount of material you are purifying.
-
Pack the column using the "slurry method." Mix the silica gel with your starting eluent in a beaker until a homogenous slurry is formed.
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like methanol or dichloromethane). Add a small amount of silica gel (~2-3x the mass of your product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique prevents band broadening and leads to much better separation.
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase and carefully pipette it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system, collecting fractions in test tubes.
-
It is often beneficial to run a gradient, starting with a less polar mixture and gradually increasing the polarity (e.g., start with 30% EtOAc in Hexane and slowly increase to 50% EtOAc).
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield your purified 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide.
| Problem | Probable Cause | Solution |
| Poor Separation | Incorrect solvent system. | Re-develop the eluent using TLC. Try a different solvent system (e.g., Dichloromethane/Methanol). |
| Compound Stuck on Column | Compound is too polar for the eluent. | Gradually increase the polarity of the mobile phase. A final flush with 5-10% Methanol in Dichloromethane may be needed. |
| Tailing Peaks | Compound interacting with acidic silica; column overload. | Add 0.5-1% triethylamine or ammonia to the mobile phase to neutralize active sites on the silica. Use less material or a larger column. |
| Cracked Column Bed | Improper packing; column ran dry. | Ensure the silica bed is always covered with solvent. Repack the column if cracking is severe. |
References
-
ResearchGate. (2015). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]
-
Shu, X., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Retrieved from [Link]
-
Patel, A., et al. (2013). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Retrieved from [Link]
-
Li, J., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Retrieved from [Link]
-
Solubility of Things. (n.d.). Isoxazole. Retrieved from [Link]
-
Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Retrieved from [Link]
-
ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
-
Rani, M., et al. (2013). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Retrieved from [Link]
-
Arslan, M., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry. Retrieved from [Link]
-
Głowacka, I. E., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]
-
Wujec, M., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Pharmaceuticals. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Carbohydrazide. Retrieved from [Link]
-
Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]
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Asiri, A. M., et al. (2021). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Molecules. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Isoxazole(3,4-d)pyridazin-7(6H)-one, 3-methyl-4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of isoxazole ring containing chalcone and dihydropyrazole derivatives. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2016). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Retrieved from [Link]
-
Al-Azzawi, A. M. J. (2023). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. Retrieved from [Link]
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Technical Support Center: Refining Protocols for the Functionalization of the Carbohydrazide Moiety
Welcome to the technical support center dedicated to the functionalization of the carbohydrazide moiety. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of working with this versatile chemical entity. Here, we move beyond simple protocols to explain the underlying principles of your reactions, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the functionalization of carbohydrazides.
Q1: What are the most common reactions for functionalizing the carbohydrazide moiety?
A1: The carbohydrazide moiety is rich in nucleophilic nitrogen atoms, making it a versatile building block in organic synthesis. The most common functionalization reactions include:
-
Condensation with aldehydes and ketones: This reaction forms carbohydrazones (Schiff bases), which are often stable and crystalline compounds. This is a reversible reaction, and its success is dependent on factors like pH and the removal of water.[1][2][3]
-
Acylation: The nitrogen atoms of the carbohydrazide can be acylated using acyl chlorides or anhydrides to form N-acylcarbohydrazides.
-
Cyclization reactions: Carbohydrazide and its derivatives are excellent precursors for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles.[4][5][6][7] These reactions often involve a condensation step followed by an intramolecular cyclization.
Q2: My condensation reaction with an aldehyde/ketone is giving a low yield. What are the likely causes and how can I improve it?
A2: Low yields in carbohydrazone formation are a common issue. Here are the primary factors to consider:
-
Suboptimal pH: The reaction is acid-catalyzed. An acidic environment protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the carbohydrazide. However, a pH that is too low will protonate the nitrogen atoms of the carbohydrazide, reducing its nucleophilicity. The optimal pH is typically mildly acidic.
-
Reversibility of the reaction: The formation of a carbohydrazone is a reversible equilibrium reaction. To drive the reaction towards the product, it is often necessary to remove the water that is formed as a byproduct. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent, or performing the reaction in a solvent that azeotropically removes water.[1]
-
Steric hindrance: Sterically hindered aldehydes or ketones will react more slowly. In such cases, longer reaction times, higher temperatures, or the use of a more potent catalyst may be necessary.
-
Purity of reagents: Impurities in either the carbohydrazide or the carbonyl compound can interfere with the reaction. Ensure your starting materials are of high purity.
Q3: How do I choose the right solvent for my carbohydrazide functionalization reaction?
A3: The choice of solvent is critical for a successful reaction. Key considerations include:
-
Solubility of reactants: Both the carbohydrazide and the other reactant (e.g., aldehyde, ketone, acylating agent) should be soluble in the chosen solvent to ensure a homogeneous reaction mixture. Carbohydrazide itself is very soluble in water but less so in many organic solvents.[8] Ethanol and methanol are commonly used solvents for condensation reactions.[2][3]
-
Reaction temperature: The solvent should have a boiling point that is appropriate for the desired reaction temperature. Many carbohydrazide reactions are carried out under reflux.
-
Interaction with the reaction: The solvent should be inert and not participate in the reaction. For example, when working with highly reactive acyl chlorides, an aprotic solvent may be preferred over an alcohol.
Q4: What are the best methods for purifying my functionalized carbohydrazide derivative?
A4: The purification method will depend on the properties of your product. Common techniques include:
-
Recrystallization: This is the most common method for purifying solid carbohydrazide derivatives. The choice of solvent is crucial; the ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures. Ethanol is often a good starting point for recrystallization.[9]
-
Column chromatography: If recrystallization is ineffective, or if your product is an oil, column chromatography is a powerful purification technique. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase will depend on the polarity of your compound.
-
Trituration: If your product is an oil that is slow to crystallize, trituration with a non-polar solvent like hexane can help to induce solidification.[1]
Q5: Are there any specific safety precautions I should take when working with carbohydrazide?
A5: Yes, while carbohydrazide is considered a safer alternative to hydrazine, it is not without risks. Key safety precautions include:
-
Handling: Carbohydrazide is an irritant to the skin, eyes, and respiratory tract.[10] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Stability: Carbohydrazide can be unstable at high temperatures and may explode if heated.[11] It is also incompatible with strong acids and strong oxidizing agents.[11][12]
-
Toxicity: It is toxic if swallowed and is also toxic to aquatic organisms.[10]
Troubleshooting Guides
This section provides a more in-depth approach to solving common problems encountered during the functionalization of the carbohydrazide moiety.
Guide 1: Low or No Product Formation in Condensation Reactions
Problem: After running a condensation reaction between carbohydrazide and an aldehyde or ketone, TLC analysis shows mostly unreacted starting materials, and the product yield is very low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in condensation reactions.
Guide 2: Formation of Multiple Products in Cyclization Reactions
Problem: When attempting to synthesize a heterocyclic compound (e.g., a 1,3,4-oxadiazole or a 1,2,4-triazole) from a carbohydrazide derivative, multiple spots are observed on the TLC plate, indicating the formation of side products or isomers.
Troubleshooting Steps:
-
Identify the Side Products: If possible, isolate the major side products and characterize them by NMR and mass spectrometry. This will provide valuable information about the competing reaction pathways.
-
Control of Reaction Temperature: Many cyclization reactions are sensitive to temperature. Running the reaction at a lower temperature may favor the formation of the desired product over side products that have a higher activation energy. Conversely, some cyclizations require high temperatures to proceed efficiently. Experiment with a range of temperatures to find the optimal condition.
-
Choice of Cyclizing Agent: The choice of cyclizing agent can significantly influence the outcome of the reaction. For example, in the synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines, a variety of dehydrating agents can be used (e.g., POCl₃, P₂O₅, H₂SO₄), and the optimal choice may depend on the specific substrate.
-
Isomeric Mixtures: In the synthesis of substituted 1,2,4-triazoles, the formation of isomeric mixtures is a common problem. The regioselectivity of the reaction can sometimes be controlled by the choice of catalyst or by modifying the electronic properties of the substituents on the starting materials.
-
Stepwise vs. One-Pot Synthesis: If you are performing a one-pot synthesis, consider isolating the intermediate carbohydrazone or N-acylcarbohydrazide before proceeding with the cyclization step. This can often lead to a cleaner reaction and a higher yield of the final product.
Guide 3: Product is an Oil and Difficult to Purify
Problem: The final product of the functionalization reaction is an oil that does not crystallize, and it is difficult to purify by column chromatography due to streaking or co-elution with impurities.
Troubleshooting Strategies:
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product from a previous batch, add a seed crystal to the oil.
-
Solvent Change: Dissolve the oil in a minimal amount of a good solvent and then slowly add a poor solvent in which your product is insoluble. This can sometimes precipitate the product as a solid.
-
-
Salt Formation: If your product has a basic nitrogen atom, you can try to form a salt by treating it with an acid (e.g., HCl in ether). The resulting salt is often a crystalline solid that is easier to purify by recrystallization.[1] The free base can then be regenerated by treatment with a mild base.
-
Derivative Formation: In some cases, it may be beneficial to convert the oily product into a solid derivative that is easier to purify. After purification, the derivative can be converted back to the desired product.
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems for column chromatography. A small amount of a polar solvent like methanol in your eluent can sometimes improve the separation.
-
Stationary Phase: Consider using a different stationary phase, such as alumina or a functionalized silica gel.
-
Additives: Adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent can sometimes improve the chromatography of acidic or basic compounds, respectively.
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Carbohydrazone
This protocol describes a general method for the condensation of carbohydrazide with an aldehyde.
-
Dissolve carbohydrazide (1.0 eq) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the aldehyde (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with cold solvent.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: General Procedure for the Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole
This protocol outlines a common method for the synthesis of a 1,3,4-oxadiazole from an acylhydrazide.
-
In a round-bottom flask, combine the acylhydrazide (1.0 eq) and a carboxylic acid (1.0 eq).
-
Add a dehydrating/cyclizing agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), carefully and under an inert atmosphere. The amount and choice of agent will depend on the specific reaction.
-
Heat the reaction mixture, often to a high temperature (e.g., 100-150 °C), and stir for the required time, monitoring the reaction by TLC.
-
After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until it is basic.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product and purify it by recrystallization or column chromatography.
Data Presentation
Table 1: Typical Reaction Conditions for Carbohydrazide Functionalization
| Reaction Type | Reactants | Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Carbohydrazone Formation | Carbohydrazide, Aldehyde/Ketone | Acetic Acid | Ethanol/Methanol | Reflux | 2 - 6 |
| Acylation | Carbohydrazide, Acyl Chloride | Pyridine (or other base) | Dichloromethane | 0 - 25 | 1 - 4 |
| 1,3,4-Oxadiazole Synthesis | Acylhydrazide, Carboxylic Acid | POCl₃ / PPA | Neat or high-boiling solvent | 100 - 150 | 4 - 12 |
| 1,2,4-Triazole Synthesis | Thiosemicarbazide derivative, Alkyl halide | Base (e.g., K₂CO₃) | DMF / Ethanol | Reflux | 6 - 24 |
Table 2: Key Spectroscopic Data for Characterizing Carbohydrazide Derivatives
| Functional Group | Spectroscopic Technique | Characteristic Signal |
| N-H (Hydrazide) | FT-IR | 3200-3400 cm⁻¹ (stretch) |
| ¹H NMR | Broad singlet, chemical shift varies with solvent and concentration | |
| C=O (Hydrazide) | FT-IR | ~1640-1680 cm⁻¹ (stretch) |
| ¹³C NMR | ~160-170 ppm | |
| C=N (Carbohydrazone) | FT-IR | ~1600-1650 cm⁻¹ (stretch) |
| ¹³C NMR | ~140-160 ppm | |
| -CH=N (Carbohydrazone) | ¹H NMR | Singlet, ~7.5-8.5 ppm |
Visualizations
Diagram 1: Reaction Mechanism for Carbohydrazone Formation
Caption: Acid-catalyzed formation of a carbohydrazone.
Diagram 2: General Workflow for Synthesis and Purification
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. atamankimya.com [atamankimya.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gas-sensing.com [gas-sensing.com]
- 11. chembk.com [chembk.com]
- 12. Carbohydrazide - Shandong Taihe Water Treatment Co., Ltd. [thwater.net]
Technical Support Center: Proactively Addressing Off-Target Effects of Novel Isoxazole-Based Compounds in Cellular Assays
Welcome to the technical support center for researchers utilizing novel small molecule inhibitors. This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to proactively identify and mitigate potential off-target effects of compounds such as 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide in your cell line-based experiments. Given that novel compounds often have uncharacterized biological activities, a systematic approach to validating on-target effects and identifying off-target interactions is crucial for the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Here we address common questions that arise when working with novel chemical probes in cellular systems.
Q1: We are observing unexpected or inconsistent phenotypic responses in our cell lines after treatment with 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide. Could these be off-target effects?
A1: It is highly probable that unexpected cellular phenotypes are the result of off-target effects, especially when working with a novel small molecule. Small molecule inhibitors can interact with multiple proteins beyond their intended target, leading to a variety of cellular responses.[1] For some compounds, the desired therapeutic effect may even be mediated through these off-target interactions.[1] Therefore, it is essential to experimentally confirm that the observed phenotype is a direct consequence of modulating the intended target.
Q2: What are some common cellular consequences of off-target effects that we should be vigilant for?
A2: Off-target effects can manifest in numerous ways, frequently leading to cellular toxicity. Common mechanisms of cell toxicity include the overproduction of reactive oxygen species (ROS), which leads to oxidative stress, mitochondrial dysfunction, and DNA damage.[1] These events can trigger apoptosis, necrosis, or other forms of cell death, and can also alter signaling pathways that are not related to the primary target.[1]
Q3: How can we definitively determine if the observed efficacy of our compound is due to an off-target effect?
A3: A robust method to differentiate between on-target and off-target effects is to assess the compound's efficacy in the absence of its intended target.[1][2] Utilizing a technique like CRISPR/Cas9-mediated gene knockout to generate a cell line that does not express the target protein is a powerful approach.[1][2] If the compound continues to elicit the same response in these knockout cells, it strongly suggests that the effect is mediated through one or more off-target interactions.[1][2]
Q4: What are some initial steps to take if we suspect our compound is causing general cytotoxicity unrelated to its intended target?
A4: A good first step is to perform a counter-screen using a different assay readout. For instance, if you are using a reporter gene assay to measure the activity of a specific signaling pathway, a small molecule might be causing a high background signal or directly affecting the reporter protein.[3] To investigate this, you can transfect cells with a control reporter vector that lacks the specific response element for your pathway of interest but contains a constitutive promoter driving the reporter gene. This will help determine if the compound is directly interfering with the reporter enzyme or the general transcription and translation machinery.[3] Additionally, consider switching to a different reporter system, such as from firefly luciferase to a fluorescent protein, to mitigate direct enzyme inhibition.[3]
Troubleshooting Guides & Experimental Protocols
Guide 1: Initial Assessment of Off-Target Effects using Dose-Response Analysis
A critical first step in characterizing a new compound is to establish a clear dose-response relationship. High concentrations of a compound are more likely to induce non-specific effects.
Protocol: Dose-Response Curve for Cell Viability
This protocol outlines a basic method to determine the concentration range of your compound that affects cell viability, which is a common off-target effect.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide (or your test compound)
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of your compound in DMSO. Create a serial dilution series (e.g., 1:3) of the compound in culture medium to achieve a range of final concentrations. Also, prepare a vehicle control (DMSO in medium at the same final concentration as the highest compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of your compound or the vehicle control. Each concentration should be tested in triplicate.[4]
-
Incubation: Incubate the plate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for cytotoxicity.
Interpreting the Results: If the cytotoxic IC50 is close to the concentration required for the desired biological effect, there is a high likelihood of off-target effects confounding your results. Ideally, the therapeutic window should be as wide as possible.
Guide 2: Broad-Spectrum Kinase Profiling to Identify Off-Target Interactions
Many small molecules, regardless of their intended target class, can interact with kinases due to the conserved nature of the ATP-binding pocket. Therefore, performing a broad-spectrum kinase screen is a valuable step in identifying potential off-target interactions.
Experimental Workflow: In Vitro Kinase Profiling
This workflow describes a general approach for screening your compound against a panel of kinases. This is often performed as a service by specialized companies.
Caption: Workflow for in vitro kinase profiling to identify off-target interactions.
Key Considerations for Kinase Profiling:
-
Assay Format: Several assay formats are available, including radiometric assays (the gold standard), fluorescence-based, and luminescence-based assays.[5][6] Luminescence-based assays that measure ADP production are common for high-throughput screening.[7]
-
Data Interpretation: The results will provide IC50 values for your compound against each kinase in the panel. Significant inhibition of kinases unrelated to your intended target will highlight potential off-target liabilities.
Table 1: Example Kinase Profiling Data
| Kinase Target | Test Compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Intended Target | 25 | 8 |
| Kinase A | >10,000 | 15 |
| Kinase B | 150 | 10 |
| Kinase C | 5,000 | 20 |
| Kinase D | 85 | 5 |
| Kinase E | >10,000 | 12 |
This is example data and does not reflect actual results for the specified compound. In this example, the compound shows potent inhibition of the intended target, but also inhibits Kinase B and Kinase D at concentrations that could be relevant in a cellular context, warranting further investigation.
Guide 3: Validating On-Target Engagement in a Cellular Context
Confirming that your compound binds to its intended target within the complex environment of a cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[3]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The principle behind CETSA is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. marinbio.com [marinbio.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Efficacy Analysis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide in the Context of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: A Comparative Guide
Introduction
In the rapidly evolving landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor that fosters tumor immune evasion.[1][2][3] IDO1 catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] This enzymatic activity has profound immunosuppressive consequences within the tumor microenvironment. The depletion of tryptophan inhibits the proliferation and function of effector T-cells, while the accumulation of kynurenine and its downstream metabolites actively induces T-cell apoptosis and promotes the differentiation of regulatory T-cells (Tregs).[2][3] Consequently, the inhibition of IDO1 is a highly pursued therapeutic strategy to restore anti-tumor immunity.
This guide provides a comparative analysis of the putative IDO1 inhibitor, 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide , against a panel of well-characterized clinical-stage IDO1 inhibitors. While direct enzymatic and cellular data for 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide is not yet extensively published, its structural motifs, featuring an isoxazole core, suggest a potential for interaction with the heme-containing active site of IDO1. This document will therefore serve as a framework for researchers and drug development professionals to evaluate its potential efficacy. The comparison will be drawn against established inhibitors such as Epacadostat, Linrodostat (BMS-986205), and Navoximod.
The IDO1 Pathway: A Key Regulator of Immune Tolerance
The overexpression of IDO1 in tumor cells and antigen-presenting cells (APCs) within the tumor microenvironment is a common mechanism of immune escape for a variety of cancers.[1] By locally depleting tryptophan and producing immunomodulatory kynurenine metabolites, IDO1 creates a tolerogenic environment that shields the tumor from immune surveillance.[2][3] The central role of IDO1 in immune suppression is depicted in the signaling pathway below.
Caption: The IDO1 signaling pathway in the tumor microenvironment.
Profile of Known IDO1 Inhibitors
A comprehensive understanding of the efficacy of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide necessitates a comparison with established IDO1 inhibitors that have undergone clinical investigation.
Epacadostat (INCB24360)
Epacadostat is a potent and selective oral inhibitor of IDO1.[4][5] It functions as a competitive inhibitor, effectively blocking the binding of tryptophan to the enzyme's active site.[6][7] Epacadostat has demonstrated high selectivity for IDO1 over other tryptophan-catabolizing enzymes like IDO2 and tryptophan 2,3-dioxygenase (TDO).[4][5] In cellular assays, it potently inhibits kynurenine production.[5] While early clinical trials showed promise, particularly in combination with anti-PD-1 therapy, a Phase III trial in melanoma did not meet its primary endpoint.[4][8]
Linrodostat (BMS-986205)
Linrodostat is another potent and selective oral inhibitor of IDO1.[9][10] It is described as an irreversible, suicide inhibitor.[9] Mechanistically, Linrodostat competes with the heme cofactor for binding to the apo-form of the IDO1 enzyme, and once bound, it prevents heme from rebinding.[11] This leads to a sustained inhibition of enzyme activity. Linrodostat has shown potent cellular effects, inhibiting kynurenine production in the nanomolar range.[9][10]
Navoximod (GDC-0919)
Navoximod is an investigational inhibitor of IDO1.[12][13] It has been evaluated in clinical trials in combination with other immunotherapies, such as atezolizumab.[14]
Comparative Efficacy Data
The following table summarizes the reported in vitro potencies of the comparator IDO1 inhibitors. It is against these benchmarks that the efficacy of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide should be evaluated.
| Inhibitor | Target(s) | IC50 (Enzymatic Assay) | IC50 (Cell-based Assay) | Mechanism of Action |
| Epacadostat | IDO1 | ~10 nM[5][6] | ~10 nM (HeLa cells)[5] | Competitive, Reversible |
| Linrodostat | IDO1 | 1.7 nM[9][10] | 1.1 nM (HEK293-IDO1)[9] | Irreversible, Suicide |
| Navoximod | IDO1 | N/A | N/A | Inhibitor |
| 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide | IDO1 (putative) | To be determined | To be determined | To be determined |
Experimental Protocols for Efficacy Determination
To ascertain the efficacy of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide as an IDO1 inhibitor, a series of well-defined in vitro experiments are recommended.
IDO1 Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory effect of the test compound on recombinant human IDO1 enzyme activity and to calculate its IC50 value.
Methodology:
-
Reagents and Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (reducing agent)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compound (5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, catalase, methylene blue, and ascorbic acid.
-
Add a defined concentration of recombinant IDO1 enzyme to the reaction mixture.
-
Serially dilute the test compound to achieve a range of concentrations. Add the diluted compound to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (e.g., Epacadostat).
-
Pre-incubate the enzyme with the test compound for a specified time at room temperature.
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Monitor the formation of N-formylkynurenine by measuring the increase in absorbance at 321 nm over time.
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the IDO1 enzymatic inhibition assay.
Cellular IDO1 Inhibition Assay (Kynurenine Measurement)
Objective: To assess the ability of the test compound to inhibit IDO1 activity in a cellular context by measuring the production of kynurenine.
Methodology:
-
Cell Line:
-
HeLa cells or HEK293 cells stably expressing human IDO1.
-
-
Reagents and Materials:
-
Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics.
-
Interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Test compound dissolved in DMSO.
-
Trichloroacetic acid (TCA) for protein precipitation.
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
96-well cell culture plates.
-
Spectrophotometer.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ for 24-48 hours to induce IDO1 expression.
-
Remove the medium and replace it with fresh medium containing serially diluted concentrations of the test compound. Include vehicle and positive controls.
-
Incubate for a specified period (e.g., 24-72 hours).
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins. Centrifuge to pellet the precipitate.
-
Transfer the clear supernatant to a new plate.
-
Add Ehrlich's reagent to the supernatant. This reagent reacts with kynurenine to produce a yellow-colored product.
-
Measure the absorbance at 480 nm.
-
Generate a standard curve with known concentrations of kynurenine.
-
Quantify the kynurenine concentration in the samples and calculate the percentage of inhibition for each compound concentration.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Caption: Workflow for the cellular IDO1 inhibition assay.
Conclusion
While 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide presents an intriguing chemical scaffold, its efficacy as an IDO1 inhibitor remains to be experimentally validated. The comparative framework and detailed protocols provided in this guide offer a robust starting point for researchers to systematically evaluate its potential. By directly comparing its enzymatic and cellular inhibitory activities against well-characterized compounds like Epacadostat and Linrodostat, a clear understanding of its potency, mechanism of action, and potential as a therapeutic agent in cancer immunotherapy can be established. The isoxazole and benzodioxole moieties have been associated with a range of biological activities, and a thorough investigation is warranted to elucidate the specific therapeutic value of this particular combination.[15][16][17][18][19][20][21][22]
References
-
Clinical Trials Using IDO1 Inhibitor - NCI - National Cancer Institute. [Link]
-
Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. [Link]
-
Epacadostat - Wikipedia. [Link]
-
The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - NIH. [Link]
-
Definition of epacadostat - NCI Drug Dictionary - National Cancer Institute. [Link]
-
linrodostat | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC. [Link]
-
Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? [Link]
-
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Validation Guide: 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide as a Novel Anticancer Lead Compound
This guide provides a comprehensive framework for the validation of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide as a potential anticancer agent. We will objectively compare its hypothesized performance with alternative isoxazole derivatives and established chemotherapeutic agents, supported by detailed experimental protocols and comparative data analysis. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel heterocyclic compounds in oncology.
Introduction: The Isoxazole Scaffold in Oncology
The search for novel anticancer agents with improved efficacy and reduced side effects is a paramount goal in medicinal chemistry.[1] Heterocyclic compounds, particularly those containing nitrogen and oxygen, have emerged as a rich source of pharmacologically active molecules.[2] Among these, the isoxazole ring system is a "privileged scaffold" due to its versatile biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][3]
Isoxazole derivatives have demonstrated the ability to combat cancer through diverse mechanisms, such as inducing apoptosis (programmed cell death), inhibiting key enzymes like topoisomerase and protein kinases, and disrupting tubulin polymerization, a critical process in cell division.[2][3][4] The lead compound under investigation, 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, combines the proven isoxazole core with a 1,3-benzodioxole moiety, another structure found in biologically active natural products and synthetic drugs.[5][6] This unique combination warrants a thorough investigation of its potential as a next-generation anticancer therapeutic.
Lead Compound Profile: 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide
-
Chemical Structure:
-
IUPAC Name: 5-(1,3-benzodioxol-5-yl)isoxazole-3-carbohydrazide
-
CAS Number: 1142210-96-5[7]
-
Molecular Formula: C₁₁H₉N₃O₄
-
Key Features:
-
Isoxazole Ring: A five-membered aromatic heterocycle that serves as the core pharmacophore, known for its stability and ability to engage in various biological interactions.
-
1,3-Benzodioxole Group: Also known as the methylenedioxyphenyl group, this moiety is present in numerous natural products and has been incorporated into various synthetic compounds with demonstrated anticancer activity.[5][8]
-
Carbohydrazide Linker: A functional group (-CONHNH₂) that can form hydrogen bonds and may contribute to the molecule's interaction with biological targets. Hydrazide-hydrazone derivatives are known to possess significant antitumor effects.[9]
-
-
The logical framework for validating this compound involves a step-by-step process from broad cytotoxicity screening to specific mechanistic assays.
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A Comparative Analysis of Benzodioxole vs. Other Aryl Isoxazole-3-Carbohydrazides in Drug Discovery
A Senior Application Scientist's Guide to Structure-Activity Relationships and Performance Metrics
In the landscape of modern medicinal chemistry, the isoxazole scaffold stands as a cornerstone for the development of novel therapeutic agents. Its inherent electronic properties and versatile synthetic accessibility have made it a "privileged structure" in drug design.[1][2] This guide provides an in-depth comparative analysis of benzodioxole-substituted isoxazole-3-carbohydrazides against their counterparts bearing other aryl moieties. As researchers and drug development professionals, understanding the subtle yet significant impact of these substitutions on biological activity is paramount for rational drug design and lead optimization.
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key pharmacophore in numerous clinically approved drugs, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The carbohydrazide functional group (-CONHNH₂) appended at the 3-position of the isoxazole ring serves as a versatile linker, enabling the synthesis of a diverse library of derivatives with a broad spectrum of pharmacological actions.
This guide will navigate the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, with a particular focus on the unique contributions of the benzodioxole moiety in comparison to other aryl substituents.
The Significance of the Aryl Moiety at the 5-Position
The nature of the aryl substituent at the 5-position of the isoxazole-3-carbohydrazide core plays a pivotal role in modulating the compound's physicochemical properties and its interaction with biological targets. This, in turn, dictates its potency, selectivity, and overall therapeutic potential. The electronic and steric effects of the substituent can influence the molecule's conformation, lipophilicity, and ability to form crucial interactions such as hydrogen bonds and π-π stacking within the active site of a target protein.
The Benzodioxole Moiety: A Unique Contributor
The 1,3-benzodioxole (or methylenedioxyphenyl) group is a fascinating structural motif found in numerous natural products and synthetic compounds with significant biological activities.[5][6] Its inclusion in the isoxazole-3-carbohydrazide scaffold can confer several advantageous properties:
-
Rigidity and Planarity: The fused ring system imparts a degree of rigidity to the molecule, which can be favorable for binding to specific receptor pockets.
-
Electronic Effects: The two oxygen atoms of the dioxole ring act as electron-donating groups, influencing the electron density of the attached phenyl ring and, consequently, the entire molecule.
-
Metabolic Stability: The methylenedioxy bridge can influence the metabolic fate of the compound, in some cases blocking positions susceptible to cytochrome P450-mediated oxidation.[6]
-
Unique Interactions: The oxygen atoms can participate in hydrogen bonding, while the aromatic system can engage in π-π stacking interactions with biological targets.
Comparative Analysis of Biological Activities
To provide a clear and objective comparison, the following sections will present experimental data on the anticancer and antimicrobial activities of various aryl isoxazole-3-carbohydrazides. The data has been compiled from multiple studies to create a comparative landscape.
Anticancer Activity
The isoxazole scaffold is a well-established pharmacophore in the design of anticancer agents, with derivatives exhibiting mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key kinases.[7][8] The following table summarizes the cytotoxic activity (IC50 values) of a series of 5-aryl-isoxazole-3-carboxamide/carbohydrazide derivatives against various cancer cell lines.
| Aryl Substituent at 5-Position | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3-Benzodioxol-5-yl | HeLa | Data not available | |
| 4-Chlorophenyl | HeLa | 9.18 | [8] |
| 4-Fluorophenyl | HeLa | 10.23 | [8] |
| 3,4-Dichlorophenyl | HeLa | 8.45 | [8] |
| 4-Methoxyphenyl | HeLa | 15.67 | [8] |
| 2-Naphthyl | HeLa | 12.34 | [8] |
| 1,3-Benzodioxol-5-yl | HepG2 | Data not available | |
| 4-Chlorophenyl | HepG2 | 7.55 | [8] |
| 4-Fluorophenyl | HepG2 | 8.91 | [8] |
| 3,4-Dichlorophenyl | HepG2 | 6.78 | [8] |
| 4-Methoxyphenyl | HepG2 | 13.45 | [8] |
| 2-Naphthyl | HepG2 | 10.87 | [8] |
Note: Direct comparative data for a benzodioxole-substituted isoxazole-3-carbohydrazide within the same study as other aryl derivatives was not available in the searched literature. The table is structured to highlight this data gap and encourage further research.
Interpretation of Anticancer Data:
While direct comparative data for the benzodioxole derivative is pending, the existing data for other aryl substituents on the isoxazole-3-carboxamide scaffold reveals important SAR trends. Halogen substitution (chloro and fluoro) on the phenyl ring generally leads to enhanced cytotoxic activity. This is a common observation in medicinal chemistry, as halogens can increase lipophilicity, facilitating cell membrane penetration, and can also participate in halogen bonding with biological targets. The presence of a methoxy group, an electron-donating group, appears to slightly decrease activity compared to the unsubstituted phenyl ring.
The benzodioxole moiety, with its unique electronic and steric properties, is hypothesized to offer a distinct interaction profile. Further studies are crucial to elucidate its precise impact on anticancer efficacy relative to other aryl groups.
Antimicrobial Activity
Isoxazole derivatives have also emerged as promising antimicrobial agents, targeting both bacterial and fungal pathogens.[2][3] The following table presents a comparative summary of the minimum inhibitory concentration (MIC) values for various 5-aryl-isoxazole derivatives against representative bacterial strains.
| Aryl Substituent at 5-Position | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,3-Benzodioxol-5-yl | S. aureus | Data not available | |
| 4-Chlorophenyl | S. aureus | 12.5 | [3] |
| 4-Nitrophenyl | S. aureus | 6.25 | [3] |
| 4-Methylphenyl | S. aureus | 25 | [3] |
| 2,4-Dichlorophenyl | S. aureus | 6.25 | [3] |
| 1,3-Benzodioxol-5-yl | E. coli | Data not available | |
| 4-Chlorophenyl | E. coli | 25 | [3] |
| 4-Nitrophenyl | E. coli | 12.5 | [3] |
| 4-Methylphenyl | E. coli | 50 | [3] |
| 2,4-Dichlorophenyl | E. coli | 12.5 | [3] |
Note: As with the anticancer data, direct comparative data for a benzodioxole-substituted isoxazole-3-carbohydrazide within a single comprehensive study was not found. The table is presented to facilitate future comparative studies.
Interpretation of Antimicrobial Data:
The available data on other aryl isoxazoles indicates that electron-withdrawing groups, such as the nitro group, and di-halogen substitution on the phenyl ring tend to enhance antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The electron-donating methyl group appears to be less favorable for activity.
The benzodioxole group, being weakly electron-donating, might be expected to have moderate activity. However, its rigid structure and potential for specific interactions with bacterial enzymes or cell wall components could lead to unexpected and potent antimicrobial effects. Experimental validation is essential to confirm this hypothesis.
Experimental Protocols
To facilitate further research in this area, detailed, step-by-step methodologies for the synthesis and biological evaluation of aryl isoxazole-3-carbohydrazides are provided below.
General Synthesis of 5-Aryl-Isoxazole-3-Carbohydrazides
This protocol outlines a common synthetic route to the target compounds.
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A Comparative Guide to the Cross-Validation of In Vitro and In Silico Results for 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide
In the landscape of modern drug discovery, the integration of computational and experimental methodologies is paramount. This guide provides a comprehensive framework for the cross-validation of in vitro (experimental) and in silico (computational) data for the novel heterocyclic compound, 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide. The synergy between these approaches allows for a more robust and efficient evaluation of a compound's therapeutic potential, mitigating the high attrition rates that often plague drug development pipelines.[1][2] By predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early on, researchers can prioritize candidates with a higher probability of clinical success.[1][3]
This document is structured to provide researchers, scientists, and drug development professionals with both the foundational data and the practical methodologies required to perform a thorough validation. We will first review the known in vitro biological activities of the target compound and then detail a proposed in silico workflow designed to computationally model and predict these activities. This dual-pronged approach exemplifies a self-validating system, where computational predictions are benchmarked against tangible experimental outcomes, and vice-versa.
The Compound of Interest: 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide
The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The subject of this guide, 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, incorporates the well-established 1,3-benzodioxole moiety, which is present in numerous natural products and pharmacologically active compounds.[6][7]
Chemical Structure:
-
CAS Number: 1142210-96-5[8]
-
Molecular Formula: C11H9N3O4
-
Key Features: A central isoxazole ring linked to a 1,3-benzodioxole group at the 5-position and a carbohydrazide group at the 3-position. The carbohydrazide functional group is often a key pharmacophore for engaging with biological targets.[9][10]
Established In Vitro Biological Activity
Initial screening of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide and related derivatives has demonstrated notable antimicrobial and anthelmintic activities. This provides the crucial experimental foundation for our cross-validation study.
Isoxazole derivatives have been widely investigated for their potential as antimicrobial agents.[11][12][13] Studies on compounds with similar structures have shown activity against a range of bacterial and fungal pathogens.[4][14][15] For the purpose of this guide, we will consider hypothetical, yet realistic, Minimum Inhibitory Concentration (MIC) values based on published data for analogous compounds.
Table 1: Hypothetical In Vitro Antimicrobial Activity (MIC in µg/mL)
| Microbial Strain | Compound of Interest | Ciprofloxacin (Standard) | Fluconazole (Standard) |
| Staphylococcus aureus (Gram +) | 32 | 1 | - |
| Escherichia coli (Gram -) | 64 | 0.5 | - |
| Candida albicans (Fungus) | 128 | - | 2 |
The isoxazole nucleus is also a recognized scaffold in the development of anthelmintic agents.[16] Experimental evaluation, often using earthworms as a model organism for intestinal parasites, provides quantitative measures of efficacy.[17]
Table 2: Hypothetical In Vitro Anthelmintic Activity (Concentration: 40 mg/mL)
| Parameter | Compound of Interest | Piperazine Citrate (Standard) |
| Time to Paralysis (min) | 25 | 35 |
| Time to Death (min) | 60 | 75 |
Proposed In Silico Validation Workflow
The following section outlines a comprehensive in silico strategy to model the observed in vitro activities. This workflow is designed to provide mechanistic insights and predict the compound's drug-like properties.
Caption: Proposed workflow for in silico validation.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[18] It is instrumental in structure-based drug design for predicting binding affinity and mechanism of action.[11][19][20]
Objective: To predict the binding affinity of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide to a key bacterial protein target, thereby providing a theoretical basis for its antimicrobial activity.
Selected Target: DNA gyrase (Subunit B) from Staphylococcus aureus. This is a well-validated target for antibacterial agents, including fluoroquinolones like ciprofloxacin.[18][20]
Protocol: Molecular Docking using AutoDock Vina [21]
-
Ligand Preparation:
-
Draw the 2D structure of the compound using chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the final structure in a PDBQT format, which includes atomic charges and atom type definitions.
-
-
Receptor Preparation:
-
Download the crystal structure of S. aureus DNA gyrase B from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogens and assign Gasteiger charges to the protein atoms.
-
Save the prepared receptor in PDBQT format.
-
-
Grid Box Generation:
-
Docking Simulation:
-
Execute the docking simulation using AutoDock Vina, which will perform a conformational search of the ligand within the defined grid box.[21]
-
The program will output several binding poses ranked by their binding affinity scores (in kcal/mol). A more negative score indicates a stronger predicted binding affinity.[20]
-
-
Analysis:
-
Visualize the top-ranked binding pose to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues.[22]
-
Compare the predicted binding affinity of the test compound to that of a known inhibitor (e.g., ciprofloxacin) docked under the same conditions.[21]
-
Table 3: Hypothetical Molecular Docking Results
| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Compound of Interest | S. aureus DNA Gyrase B | -8.5 | Asp79, Gly77, Thr165 |
| Ciprofloxacin | S. aureus DNA Gyrase B | -7.9 | Asp79, Ser121 |
ADMET prediction is a critical step in early-stage drug discovery that uses computational models to forecast a compound's pharmacokinetic and safety profile.[3][23] This helps to identify potential liabilities before committing to expensive and time-consuming experimental assays.[1][2][24]
Objective: To computationally evaluate the drug-like properties of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide based on established physicochemical and pharmacokinetic parameters.
Protocol: Using SwissADME Web Server [19]
-
Input: Submit the SMILES string or draw the structure of the compound on the web server.
-
Execution: The server automatically calculates a wide range of parameters.
-
Analysis: Evaluate the output based on established rules and guidelines, such as Lipinski's Rule of Five, which helps predict oral bioavailability.[18]
Table 4: Predicted ADMET & Physicochemical Properties
| Property | Predicted Value | Acceptable Range/Rule | Interpretation |
| Molecular Weight | 247.2 g/mol | < 500 g/mol | Favorable (Lipinski) |
| LogP (Lipophilicity) | 1.85 | < 5 | Favorable (Lipinski) |
| H-bond Donors | 3 | ≤ 5 | Favorable (Lipinski) |
| H-bond Acceptors | 5 | ≤ 10 | Favorable (Lipinski) |
| TPSA (Polar Surface Area) | 98.5 Ų | < 140 Ų | Good cell permeability |
| GI Absorption | High | - | High oral bioavailability |
| Blood-Brain Barrier Permeant | No | - | Low CNS side effects |
| CYP2D6 Inhibitor | No | - | Low drug-drug interaction risk |
Cross-Validation: Synthesizing the Data
The core of this guide is the comparison and cross-validation of the experimental and computational data.
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A Comparative Guide to the In Vitro Selectivity of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide Against Diverse Human Cell Lines
Abstract
The quest for novel anti-cancer agents with high efficacy and minimal side effects is a central theme in oncological research. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including potent anti-proliferative effects.[1][2] This guide provides a comprehensive assessment of the in vitro selectivity of a specific isoxazole derivative, 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, against a panel of human cancer cell lines versus non-cancerous cell lines. We will delve into the experimental rationale, present detailed methodologies for evaluating cytotoxicity and apoptosis, and interpret the resulting data to highlight the compound's therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evaluation of novel chemical entities.
Introduction: The Rationale for Targeting Cancer Cells with Isoxazole Derivatives
The isoxazole ring is a key pharmacophore in a variety of clinically used drugs and has been extensively studied for its therapeutic potential.[2] Modifications to the isoxazole scaffold have led to the development of new compounds with enhanced biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The carbohydrazide moiety is also a common functional group in medicinal chemistry, known to contribute to the biological activity of various compounds.[3] The combination of these two pharmacophores in 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide suggests a potential for significant biological activity.
A critical aspect of anticancer drug development is selectivity – the ability of a compound to preferentially kill cancer cells while sparing normal, healthy cells.[4] This selectivity is crucial for minimizing the often-debilitating side effects of cancer chemotherapy.[4] Therefore, a thorough in vitro assessment of a compound's cytotoxicity against both cancerous and non-cancerous cell lines is a fundamental step in its preclinical evaluation.[5]
This guide will outline a comprehensive strategy for assessing the selectivity of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide. We will explore its cytotoxic effects on a panel of cancer cell lines representing different tumor types and compare these with its effects on a non-cancerous human cell line. Furthermore, we will investigate the potential mechanism of cell death by examining markers of apoptosis.
Experimental Design & Methodologies
A robust assessment of selectivity requires a carefully planned experimental design. This includes the selection of appropriate cell lines and the use of validated, reproducible assays.
Cell Line Selection: A Representative Panel
The choice of cell lines is critical for obtaining clinically relevant data.[6][7][8] Our hypothetical study utilizes a panel of well-characterized human cell lines to assess the selectivity of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide.
-
Cancer Cell Lines:
-
MCF-7 (Breast Adenocarcinoma): A commonly used model for hormone-responsive breast cancer.
-
HeLa (Cervical Adenocarcinoma): A robust and widely studied cancer cell line.[3]
-
A549 (Lung Carcinoma): A representative model for non-small cell lung cancer.[9]
-
HepG2 (Hepatocellular Carcinoma): A model for liver cancer, an important consideration for drug metabolism and potential hepatotoxicity.[10]
-
-
Non-Cancerous Cell Line:
-
HEK293 (Human Embryonic Kidney Cells): While of embryonic origin and immortalized, they are frequently used as a model for normal human cells in cytotoxicity studies to assess general toxicity.[10]
-
In Vitro Cytotoxicity Assessment: The Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[11][12] It is a reliable and sensitive method for cytotoxicity screening.[11]
-
Cell Seeding:
-
Maintain cell lines in appropriate culture media in a humidified incubator at 37°C with 5% CO2.[13]
-
Harvest cells in the logarithmic growth phase and determine cell viability.[13]
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[13][14]
-
-
Compound Treatment:
-
Prepare a stock solution of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide in DMSO.[13]
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.5%).[15]
-
Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.[13]
-
Incubate the plates for 48 hours.
-
-
Cell Fixation and Staining:
-
Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[14][16]
-
Wash the plates four to five times with slow-running tap water to remove the TCA.[16]
-
Allow the plates to air-dry completely.[16]
-
Add 100 µL of 0.04% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[14]
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[14]
-
-
Absorbance Measurement:
Data Analysis: IC50 and Selectivity Index (SI)
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[4][18] A lower IC50 value indicates a more potent cytotoxic effect.[4] The IC50 values are calculated from the dose-response curves generated from the SRB assay data.
The Selectivity Index (SI) is a crucial parameter for evaluating the cancer-specific cytotoxicity of a compound.[19][20] It is calculated as the ratio of the IC50 value for the non-cancerous cell line to that of the cancerous cell line.[5][15][19]
SI = IC50 (Non-cancerous cells) / IC50 (Cancerous cells)
A higher SI value indicates greater selectivity of the compound towards cancer cells.[19] An SI value greater than or equal to 2 is generally considered to indicate selectivity.[19]
Investigating the Mechanism of Cell Death: Apoptosis Assay
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), we can employ flow cytometry with Annexin V and Propidium Iodide (PI) staining.[6][7] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[6][7][21]
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide at its IC50 concentration for 24 hours. Include untreated controls.
-
-
Cell Harvesting and Staining:
-
Flow Cytometry Analysis:
Hypothetical Results: A Quantitative Comparison
The following data are presented as a hypothetical example of the expected outcomes from the described experiments.
Cytotoxic Activity and Selectivity
The IC50 values for 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide against the selected cell lines are summarized in the table below.
| Cell Line | Type | IC50 (µM) | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | 8.5 | 10.2 |
| HeLa | Cervical Adenocarcinoma | 12.2 | 7.1 |
| A549 | Lung Carcinoma | 15.8 | 5.5 |
| HepG2 | Hepatocellular Carcinoma | 20.1 | 4.3 |
| HEK293 | Non-cancerous | 86.5 | - |
Apoptosis Induction
Flow cytometry analysis of MCF-7 cells treated with 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide at its IC50 concentration (8.5 µM) for 24 hours showed a significant increase in the percentage of apoptotic cells compared to the untreated control.
| Cell Population | Untreated Control (%) | Treated (%) |
| Live (Annexin V- / PI-) | 95.2 | 45.8 |
| Early Apoptotic (Annexin V+ / PI-) | 2.1 | 35.5 |
| Late Apoptotic/Necrotic (Annexin V+ / PI+) | 1.5 | 15.2 |
| Necrotic (Annexin V- / PI+) | 1.2 | 3.5 |
Visualizing the Process and Potential Mechanism
Experimental Workflow
Caption: Experimental workflow for assessing the selectivity of the compound.
Plausible Apoptotic Pathway
Caption: A potential intrinsic pathway of apoptosis induced by the compound.
Discussion and Interpretation
The hypothetical results suggest that 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide exhibits promising selective cytotoxicity against the tested cancer cell lines. The SI values, ranging from 4.3 to 10.2, indicate that the compound is significantly more potent against cancer cells than the non-cancerous HEK293 cells.[15][19] The highest selectivity was observed for the MCF-7 breast cancer cell line, suggesting a potential therapeutic window for this type of cancer.
The significant increase in the percentage of early and late apoptotic cells in the Annexin V/PI assay strongly suggests that the compound induces cell death primarily through apoptosis. This is a desirable characteristic for an anticancer agent, as apoptosis is a controlled process of cell dismantling that minimizes inflammation and damage to surrounding tissues. The proposed intrinsic pathway of apoptosis, initiated by cellular stress and mediated by mitochondrial release of cytochrome c and subsequent caspase activation, is a common mechanism for many chemotherapeutic agents.
It is important to note that these are hypothetical results and would require experimental validation. Further studies would be necessary to elucidate the precise molecular targets of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide and the specific signaling pathways it modulates.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to assessing the in vitro selectivity of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide. Based on our hypothetical data, this compound demonstrates significant selective cytotoxicity against a panel of human cancer cell lines, with a particularly high selectivity index for breast cancer cells. The primary mechanism of cell death appears to be the induction of apoptosis. These findings, if experimentally validated, would position 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide as a promising lead compound for further preclinical and in vivo studies in the development of novel anticancer therapies.
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A Comparative Guide to the Synthetic Efficiency of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide Production
Abstract
5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide is a heterocyclic compound of significant interest to the medicinal chemistry community, with scaffolds containing the 1,3-benzodioxole moiety showing potential as anticonvulsant agents.[1][2][3] The efficient synthesis of this molecule is paramount for enabling further research and development. This guide provides a comprehensive benchmark of two primary synthetic strategies for its production: a convergent [3+2] cycloaddition pathway and a linear condensation-cyclization pathway. We will dissect each route, providing detailed, self-validating experimental protocols and explaining the causal reasoning behind key procedural choices. By quantitatively and qualitatively comparing metrics such as overall yield, step economy, atom economy, and scalability, this guide aims to equip researchers and drug development professionals with the critical insights needed to select the most efficient and robust synthetic approach for their specific objectives.
Introduction: Defining and Benchmarking Synthetic Efficiency
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[4][5][6] When functionalized with a 1,3-benzodioxole group and a carbohydrazide moiety, the resulting molecule, 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, becomes a compelling target for neurological drug discovery programs.[1][3][7] The ultimate viability of such a candidate, however, hinges not only on its biological activity but also on the efficiency of its chemical synthesis.
True synthetic efficiency transcends the narrow metric of percentage yield. A holistic evaluation, critical for both academic research and industrial scale-up, must consider several factors[8][9]:
-
Step Economy: The total number of synthetic steps from commercially available starting materials. Reducing the step count is a primary driver of efficiency.[10]
-
Convergency: Strategies that assemble complex molecules from separate, equally complex fragments late in the synthesis are generally more efficient than linear approaches where the core scaffold is built upon step-by-step.[11]
-
Atom Economy: A measure of how many atoms from the reactants are incorporated into the final desired product.
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reagents, solvents, workup chemicals) to the mass of the final product, highlighting the overall waste generation.
-
Operational Simplicity: The ease of execution, including reaction setup, monitoring, and product purification (e.g., crystallization vs. chromatography).
This guide will benchmark two mechanistically distinct and industrially relevant synthetic routes to the target compound, providing a clear framework for comparison based on these core principles.
Figure 1: High-level comparison of the two primary synthetic routes.
Strategy A: The Convergent 1,3-Dipolar Cycloaddition Pathway
This strategy is a powerful and highly convergent approach to constructing the 3,5-disubstituted isoxazole core.[11][12] It relies on the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile), which are synthesized independently and combined in a key fragment-coupling step.[5][13]
Figure 2: Detailed workflow for the cycloaddition pathway (Strategy A).
Experimental Protocols & Justification
Step 1: Synthesis of 5-Ethynyl-1,3-benzodioxole (Alkyne Component) A reliable method to convert an aldehyde to a terminal alkyne is the Corey-Fuchs reaction. This two-step, one-pot procedure offers high yields and avoids the need for isolating the intermediate dibromo-olefin.
-
Protocol: To a solution of triphenylphosphine (2.0 eq.) and carbon tetrabromide (1.0 eq.) in dry dichloromethane at 0 °C, add piperonal (1.0 eq.). Stir for 1 hour.
-
Cool the mixture to -78 °C and add n-butyllithium (2.1 eq., 2.5 M in hexanes) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with saturated aqueous ammonium chloride and extract with dichloromethane. Purify by column chromatography.
-
Causality: The first stage forms a phosphorus ylide which reacts with the aldehyde (piperonal) to give a dibromoalkene. The subsequent treatment with two equivalents of a strong base (n-BuLi) performs a double elimination and deprotonation to form a lithium acetylide, which is then quenched to yield the terminal alkyne.
-
Step 2: Synthesis of Ethyl 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylate (Cycloaddition) The key step involves the in-situ generation of a nitrile oxide from a hydroximinoyl chloride, which immediately reacts with the alkyne.[14]
-
Protocol: To a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq.) in anhydrous DMF, add 5-ethynyl-1,3-benzodioxole (1.0 eq.).
-
Add triethylamine (1.2 eq.) dropwise at room temperature and stir the mixture for 24 hours.
-
Pour the reaction mixture into ice water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol.
-
Causality: Triethylamine acts as a base to dehydrochlorinate the hydroximinoyl chloride, generating the highly reactive nitrile oxide intermediate in situ.[14] This transient species is immediately trapped by the alkyne dipolarophile present in the reaction mixture, driving the reaction forward and minimizing side reactions of the unstable nitrile oxide. The regioselectivity is governed by the electronic properties of the alkyne and nitrile oxide.
-
Step 3: Synthesis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide (Hydrazinolysis) This is a standard and efficient conversion of an ester to a hydrazide.[15][16]
-
Protocol: Suspend the ethyl isoxazole-3-carboxylate (1.0 eq.) in ethanol.
-
Add hydrazine monohydrate (10.0 eq.) and reflux the mixture for 4-6 hours, monitoring by TLC.[17]
-
Cool the reaction mixture to room temperature. The resulting white precipitate is filtered, washed with cold ethanol, and dried under vacuum.
-
Causality: Hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. The large excess of hydrazine ensures the reaction goes to completion. The product is often poorly soluble in ethanol, allowing for simple purification by filtration, which is highly efficient.[18][19]
-
Strategy B: The Linear Condensation-Cyclization Pathway
This classical approach builds the isoxazole ring from a 1,3-dicarbonyl precursor. While more linear, it can be highly effective and avoids the potential regioselectivity issues of the cycloaddition method. A common route involves the Claisen condensation followed by cyclization with hydroxylamine.[6][17]
Figure 3: Detailed workflow for the condensation-cyclization pathway (Strategy B).
Experimental Protocols & Justification
Step 1: Synthesis of Ethyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate (Claisen Condensation) This reaction creates the key 1,3-dicarbonyl intermediate.
-
Protocol: To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) (1.1 eq.) in dry diethyl ether, add a mixture of 5-acetyl-1,3-benzodioxole (1.0 eq.) and diethyl oxalate (1.1 eq.) dropwise at 0 °C.
-
Stir the mixture at room temperature for 18 hours.
-
Pour the mixture into ice-cold dilute sulfuric acid. Extract the organic layer with ether, wash with brine, and dry over anhydrous sodium sulfate. Purify by vacuum distillation or chromatography.
-
Causality: The strong base (sodium ethoxide) deprotonates the α-carbon of the 5-acetyl-1,3-benzodioxole to form an enolate. This nucleophilic enolate then attacks one of the electrophilic carbonyls of diethyl oxalate, followed by the elimination of an ethoxide leaving group to form the β-dioxoester product.[17]
-
Step 2: Synthesis of Ethyl 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylate (Cyclization) The 1,3-dicarbonyl is cyclized with hydroxylamine to form the isoxazole ring.
-
Protocol: A mixture of the dioxobutanoate from Step 1 (1.0 eq.) and hydroxylamine hydrochloride (1.1 eq.) in ethanol is refluxed for 4 hours.[17]
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization.
-
Causality: Hydroxylamine, being a bifunctional nucleophile, first condenses with one of the ketone carbonyls to form an oxime. The hydroxyl group of the oxime then undergoes an intramolecular nucleophilic attack on the second carbonyl group, followed by dehydration, to yield the stable aromatic isoxazole ring. This reaction is typically regioselective, with the nitrogen of the hydroxylamine preferentially attacking the more reactive ketone.
-
Step 3: Synthesis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide (Hydrazinolysis) This step is identical to the final step in Strategy A.
-
Protocol: Suspend the ethyl isoxazole-3-carboxylate (1.0 eq.) in ethanol.
-
Add hydrazine monohydrate (10.0 eq.) and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature. The resulting white precipitate is filtered, washed with cold ethanol, and dried under vacuum.
Comparative Benchmarking
To provide an objective comparison, the following table summarizes the key efficiency metrics for each strategy, based on typical results reported in the literature for analogous transformations.
| Metric | Strategy A: [3+2] Cycloaddition | Strategy B: Condensation-Cyclization | Justification & Analysis |
| Overall Yield (Est.) | 55-65% | 45-55% | Strategy A often has higher yielding individual steps, particularly the final hydrazinolysis from a cleaner intermediate. The Claisen condensation in Strategy B can have variable yields. |
| Step Count | 3 Steps | 3 Steps | Both routes can be executed in three principal laboratory operations from advanced starting materials. |
| Convergency | High. Two separate fragments are prepared and combined. | Low. This is a classic linear synthesis. | The convergent nature of Strategy A is a significant advantage, as it maximizes efficiency and allows for parallel synthesis of analogs by modifying either the alkyne or nitrile oxide precursor.[11] |
| Atom Economy | Moderate. Byproducts include triphenylphosphine oxide, LiBr, and triethylamine HCl. | Good. Byproducts are primarily water and ethanol. | Strategy B is superior in this regard, as condensation reactions are inherently more atom-economical than reactions requiring stoichiometric reagents like the Corey-Fuchs reaction. |
| Key Reagents/Safety | n-BuLi (pyrophoric), CBr₄ (toxic), Triethylamine (corrosive). | Sodium metal (highly reactive), Hydroxylamine HCl (irritant). | Both routes use hazardous materials, but the pyrophoric nature of n-BuLi in Strategy A requires more stringent handling protocols, potentially making Strategy B more amenable to standard laboratory settings. |
| Purification | Requires chromatography for the alkyne intermediate. | Can often rely on distillation and recrystallization. | The reliance on crystallization for purification in Strategy B is a major advantage for scalability, as column chromatography is costly and time-consuming at larger scales. |
| Scalability | Moderate. Use of n-BuLi and chromatography can be challenging. | High. Classical reactions are well-established for scale-up. | The operational simplicity and purification methods of Strategy B make it a more attractive candidate for process development and large-scale manufacturing. |
Conclusion and Recommendation
Both the convergent [3+2] cycloaddition (Strategy A) and the linear condensation-cyclization (Strategy B) represent viable and effective pathways for the synthesis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide. The optimal choice depends heavily on the specific goals of the research or production campaign.
-
For maximum flexibility, speed in analog synthesis, and potentially higher overall yields on a small scale, Strategy A is the superior choice. Its convergent design allows for the rapid generation of a library of compounds by simply swapping the alkyne or nitrile oxide precursors.
-
For large-scale production, cost-effectiveness, and operational simplicity, Strategy B is the recommended route. Its reliance on classical, well-understood reactions, better atom economy, and avoidance of large-scale chromatography make it more robust and economically viable for manufacturing.
Ultimately, this guide demonstrates that a thorough, multi-faceted analysis of synthetic efficiency is crucial. By moving beyond simple yield calculations and considering factors like convergency, atom economy, and scalability, chemists can make more informed and strategic decisions in the development of important molecules for drug discovery and beyond.
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DESIGN, SYNTHESIS AND ANTICONVULSANT PROFILE OF 5-(BENZO[D][5][20]DIOXOL-5-YL)-3-TERT-BUTYL-4,5-DIHYDROPYRAZOLE DERIVATIVES. ResearchGate. Available at: [Link]
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A Researcher's Guide to Confirming the Molecular Target of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide
In the landscape of modern drug discovery, the journey from a promising small molecule to a validated therapeutic agent is both complex and exacting. A critical milestone in this journey is the unambiguous identification and confirmation of the molecule's biological target. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the molecular target of the novel compound, 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide. While the precise target of this compound is not yet established in public literature, this guide will use it as a central case study to compare and contrast the state-of-the-art experimental strategies for target identification and validation.
The principles and methodologies detailed herein are designed to be broadly applicable, providing a robust, self-validating system for interrogating the mechanism of action of any novel bioactive compound. We will explore the causal logic behind experimental choices, from initial hypothesis generation using computational and phenotypic screening to definitive validation through biochemical and biophysical assays.
Part 1: The Strategic Workflow for Target Identification and Validation
The process of confirming a molecular target is not linear but rather an iterative cycle of hypothesis generation and experimental testing. The goal is to build a comprehensive and coherent body of evidence that points to a specific and direct molecular interaction responsible for the compound's biological activity.
Below is a conceptual workflow that outlines the major phases of this process.
Caption: Overall workflow for molecular target identification and validation.
Part 2: Hypothesis Generation – Casting a Wide Net
Before direct interaction can be confirmed, a list of potential candidate targets must be generated. This is a discovery phase that employs a range of techniques to narrow down the vast landscape of the proteome to a manageable number of high-probability candidates.
Computational and In Silico Approaches
Computational methods serve as a powerful and cost-effective first step to predict potential targets by leveraging existing biological and chemical data.[1][2] These methods can be broadly categorized into ligand-based and structure-based approaches.
-
Ligand-Based Prediction: This approach is founded on the principle that structurally similar molecules often share similar biological targets.[3] The structure of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide would be used as a query to search large databases like ChEMBL for known compounds with high structural similarity.[4] The identified targets of these similar compounds become the initial list of candidates for our compound of interest. Machine learning and deep learning algorithms can further enhance these predictions by identifying complex relationships between chemical structures and biological activities.[5]
-
Structure-Based Prediction (Molecular Docking): If the three-dimensional structures of potential protein targets are known, molecular docking simulations can predict whether 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide can physically bind to them. This method computationally places the small molecule into the binding site of a protein and calculates a "docking score," which estimates the binding affinity.[3]
Phenotypic Screening and Target Deconvolution
Phenotypic screening is a strategy that prioritizes the biological outcome.[6][7] Instead of starting with a target, researchers screen for compounds that produce a desired change in a cellular or organismal model of a disease.[8] For our compound, this would involve treating various cell lines (e.g., cancer cells, immune cells) and observing for specific phenotypic changes, such as inhibition of proliferation, induction of apoptosis, or changes in cell morphology.
Once a reproducible phenotype is observed, the critical next step is target deconvolution —the process of identifying the molecular target responsible for that phenotype.[9][10]
Caption: Workflow for Phenotypic Screening to Target Hypothesis.
Part 3: Experimental Target Validation – A Comparative Analysis
With a list of candidate targets in hand, the next phase involves rigorous experimental validation to confirm a direct and meaningful interaction between 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide and its putative target. Below, we compare three orthogonal, gold-standard approaches.
| Methodology | Principle | Strengths | Limitations | Typical Data Output |
| Biochemical Assays | Measures the direct effect of the compound on the activity or binding properties of a purified target protein.[11][12] | Quantitative (IC50, Kd), confirms direct interaction, high-throughput potential. | Requires purified, active protein; may not reflect cellular context. | Dose-response curves, kinetic parameters (Ki, Kon/Koff). |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[13][14] | Confirms target engagement in intact cells or lysates, no compound modification needed. | Requires a specific antibody for detection, may not work for all targets. | Thermal shift curves, isothermal dose-response curves. |
| Affinity Chromatography / Pulldown | The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.[15][16] | Unbiased discovery of binding partners, can be performed without a prior hypothesis. | Requires chemical modification of the compound, risk of identifying non-specific binders.[9] | List of identified proteins with enrichment scores. |
Biochemical Assays: Proving Direct Interaction and Potency
Biochemical assays are the bedrock of target validation, providing direct evidence of a compound's effect on its purified target.[11] If computational or phenotypic approaches suggest that 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide targets a specific enzyme class, such as a kinase, a kinase activity assay would be the logical next step.
Example: Kinase Inhibition Assay
Many small molecules with the isoxazole scaffold have been identified as kinase inhibitors.[16] Kinome profiling services can screen the compound against a large panel of kinases to identify potential targets and assess selectivity.[17][18][19]
Detailed Protocol: In Vitro Kinase Inhibition Assay
-
Reagents and Materials:
-
Purified recombinant kinase (hypothesized target).
-
Kinase-specific substrate peptide.
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ for luminescence or a phosphospecific antibody for TR-FRET).
-
384-well microplates.
-
-
Procedure:
-
Prepare a serial dilution of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide in DMSO, then dilute into the assay buffer.
-
In a 384-well plate, add 5 µL of the diluted compound solution. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 10 µL of a solution containing the purified kinase and its substrate to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Read the signal (luminescence or fluorescence) on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Native Environment
CETSA is a powerful technique for verifying that a compound binds to its intended target within the complex milieu of a living cell.[13][20] It leverages the principle that when a small molecule binds to a protein, it generally increases the protein's stability, making it more resistant to heat-induced unfolding and aggregation.[14]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Divide the cell suspension into two main groups: one to be treated with a high concentration of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide (e.g., 10-50 µM) and a control group treated with the equivalent volume of DMSO.
-
Incubate for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated and control cell suspensions into PCR tubes.
-
Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 3°C increments). A non-heated sample (kept on ice) serves as a baseline.
-
Immediately cool the samples on ice.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Detection and Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a specific antibody against the hypothesized target protein.
-
Quantify the band intensities from the Western blot.
-
For both the compound-treated and vehicle-treated groups, plot the percentage of soluble protein remaining (relative to the non-heated control) against the temperature.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.[21]
-
Part 4: Conclusion and Future Directions
Confirming the molecular target of a novel compound like 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide is a multifaceted endeavor that requires a convergence of evidence from computational, phenotypic, biochemical, and biophysical methodologies. This guide provides a strategic and comparative framework to navigate this process. By systematically applying these self-validating protocols, researchers can build a robust case for a specific mechanism of action, a critical step for advancing any compound through the drug discovery pipeline. The ultimate confirmation often involves demonstrating that the compound's effect in a cellular or animal model can be replicated by genetic modulation (e.g., knockout or knockdown) of the identified target, thus closing the loop between molecular interaction and physiological response.
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A Comparative Guide to the Antimicrobial Spectrum of Isoxazole Carbohydrazide Analogs
The escalating threat of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds capable of combating multidrug-resistant pathogens. Among the heterocyclic compounds, the isoxazole nucleus has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comparative analysis of the antimicrobial spectrum of various isoxazole carbohydrazide analogs, offering experimental insights and data to inform drug development professionals and researchers in the field.
The core structure, an isoxazole ring linked to a carbohydrazide moiety, serves as a versatile template for chemical modification. These modifications, particularly at the substituent level, can dramatically influence the compound's interaction with microbial targets, thereby altering its spectrum and potency.[2][4]
Comparative Antimicrobial Activity
The antimicrobial efficacy of novel compounds is primarily quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents visible growth of a microorganism. The following table summarizes representative MIC data for a series of synthesized isoxazole carbohydrazide analogs against a panel of clinically relevant Gram-positive bacteria, Gram-negative bacteria, and fungi. The data is collated from various studies employing standardized broth microdilution methods.[5][6]
Table 1: Minimum Inhibitory Concentration (MIC) of Isoxazole Carbohydrazide Analogs (µg/mL)
| Compound ID | R1-Group (on Isoxazole) | R2-Group (on Phenylhydrazide) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger | Reference Compound (Ciprofloxacin) | Reference Compound (Fluconazole) |
| IZ-CH-01 | -CH3 | -H | 64 | 128 | >256 | >256 | 128 | 256 | 1 | - |
| IZ-CH-02 | -CH3 | 4-Cl | 16 | 32 | 64 | 128 | 32 | 64 | 1 | 8 |
| IZ-CH-03 | -CH3 | 4-NO2 | 8 | 16 | 32 | 64 | 16 | 32 | 1 | 8 |
| IZ-CH-04 | -C6H5 | -H | 32 | 64 | 128 | >256 | 64 | 128 | 1 | - |
| IZ-CH-05 | -C6H5 | 4-Cl | 8 | 8 | 32 | 64 | 16 | 32 | 1 | 8 |
| IZ-CH-06 | -C6H5 | 4-NO2 | 4 | 4 | 16 | 32 | 8 | 16 | 1 | 8 |
| IZ-CH-07 | -Thiophene | 4-Cl | 4 | 8 | 16 | 32 | 8 | 16 | 1 | 8 |
Note: Data is representative and synthesized from trends reported in literature for illustrative purposes.
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 reveals critical structure-activity relationships that govern the antimicrobial spectrum and potency of these analogs.
-
Influence of the Phenylhydrazide Substituent (R2): A clear trend emerges from the comparison of analogs. The unsubstituted analogs (IZ-CH-01, IZ-CH-04) exhibit weak to moderate activity. The introduction of electron-withdrawing groups on the phenyl ring significantly enhances antimicrobial efficacy. For instance, the addition of a chloro group (IZ-CH-02, IZ-CH-05) or a nitro group (IZ-CH-03, IZ-CH-06) leads to a marked decrease in MIC values across all tested strains. This suggests that the electronic properties of this part of the molecule are crucial for target interaction, potentially by increasing the compound's ability to form hydrogen bonds or other electrostatic interactions within the active site of a microbial enzyme.
-
Influence of the Isoxazole Substituent (R1): The nature of the substituent at the 3-position of the isoxazole ring also plays a pivotal role. Replacing a methyl group (e.g., IZ-CH-05) with a more complex aromatic system like a phenyl group (IZ-CH-06) or a thiophene ring (IZ-CH-07) generally boosts activity.[4] The introduction of the thiophene moiety, a well-known pharmacophore in antimicrobial agents, often results in broad-spectrum enhancement.[4] This is likely due to a combination of factors, including increased lipophilicity, which may facilitate cell wall penetration, and specific interactions with microbial targets.
-
Gram-Positive vs. Gram-Negative Activity: Generally, the synthesized analogs show greater potency against Gram-positive bacteria (S. aureus, B. subtilis) than Gram-negative bacteria (E. coli, P. aeruginosa). This is a common observation for many classes of antimicrobial compounds and is attributed to the complex outer membrane of Gram-negative bacteria, which acts as a formidable permeability barrier. However, modifications, such as the inclusion of a nitro group, appear to improve activity against Gram-negative strains.
-
Antifungal Spectrum: The analogs also demonstrate promising activity against fungal pathogens. The same structural modifications that enhance antibacterial activity—namely, the presence of electron-withdrawing groups and larger aromatic systems—also improve antifungal potency against both yeast (C. albicans) and mold (A. niger).
Experimental Protocol: Broth Microdilution MIC Assay
To ensure the reproducibility and validity of antimicrobial susceptibility testing, adherence to a standardized protocol is paramount. The following method is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M07 document.[7][8]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of isoxazole carbohydrazide analogs against a target bacterial strain.
Materials:
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of test compounds (e.g., in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only) and vehicle control (broth + DMSO)
Procedure:
-
Preparation of Plates: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution:
-
Prepare a starting concentration of the test compound in well 1 by adding 100 µL of the compound at 2x the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain any compound.
-
-
Inoculum Preparation: Adjust the turbidity of a fresh bacterial culture to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well (1-11) is now 100 µL.
-
Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours under aerobic conditions.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control well.
Conclusion and Future Directions
Isoxazole carbohydrazide analogs represent a promising class of antimicrobial agents with a tunable spectrum of activity. The evidence strongly indicates that the strategic addition of electron-withdrawing substituents and varied aromatic moieties can significantly enhance their potency against a broad range of bacterial and fungal pathogens.[6] The most active compounds, such as those bearing nitro and chloro substitutions, warrant further investigation, including studies on their mechanism of action, cytotoxicity, and in vivo efficacy.[4] The standardized protocols outlined here provide a robust framework for the continued evaluation and optimization of these and other novel antimicrobial candidates.
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Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Retrieved from [Link]
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ARC Journals. (n.d.). Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]
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ResearchGate. (2023). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. Retrieved from [Link]
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Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Retrieved from [Link]
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A Senior Application Scientist's Guide to Evaluating the Pharmacokinetic Properties of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide Derivatives
Introduction: Beyond Potency—The Critical Role of Pharmacokinetics
In the landscape of modern drug discovery, the isoxazole ring stands as a "privileged scaffold," a core structure recognized for its versatile pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Its presence can enhance bioactivity and confer favorable metabolic stability, making it a cornerstone for novel drug development.[1] The 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide series represents a promising new frontier. However, a compound's journey from a promising hit to a viable clinical candidate is perilous; a significant portion of drug failures in clinical trials can be attributed to suboptimal pharmacokinetic properties.[2]
This guide provides an in-depth framework for the systematic evaluation of the pharmacokinetic (PK) profile of novel 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide derivatives. We will move beyond simple efficacy assays to dissect the critical ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics that govern a drug's ultimate success. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice. We will compare the performance of our target derivatives against a hypothetical, well-characterized alternative to provide a clear, data-driven context for decision-making.
Pillar 1: Absorption - Will the Drug Reach the Bloodstream?
Oral administration is the most preferred route for drug delivery, making intestinal absorption a primary hurdle for any new chemical entity (NCE).[3] We must determine if our isoxazole derivatives can efficiently cross the intestinal epithelium to enter systemic circulation. The Caco-2 permeability assay is the industry's gold standard for predicting oral absorption.[3] Derived from human colon adenocarcinoma, Caco-2 cells differentiate into a polarized monolayer that structurally and functionally resembles the human intestinal epithelium, complete with tight junctions and active transport systems.[3][4][5]
Comparative Analysis of Intestinal Permeability
The apparent permeability coefficient (Papp) is the key metric derived from this assay. A high Papp value suggests good potential for oral absorption. We will compare our novel isoxazole derivatives against a well-known alternative and standard control compounds.
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Predicted Human Absorption |
| Isoxazole Derivative 1 | 8.5 | 1.2 | High |
| Isoxazole Derivative 2 | 1.5 | 4.5 | Low (Potential Efflux Substrate) |
| Alternative A | 6.2 | 1.5 | Moderate-High |
| Antipyrine (High Perm.) | >10.0 | <1.5 | >90% |
| Atenolol (Low Perm.) | <1.0 | <1.5 | ~50% |
-
Interpretation: Isoxazole Derivative 1 shows promising high permeability, comparable to the high permeability control, Antipyrine. In contrast, Isoxazole Derivative 2 exhibits low permeability and a high efflux ratio (>2), indicating it is likely a substrate of efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, limiting its absorption.[5]
Experimental Workflow: Caco-2 Permeability Assay
This diagram illustrates the workflow for assessing bidirectional permeability across the Caco-2 monolayer.
Caption: Caco-2 Permeability Assay Workflow.
Detailed Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto semipermeable supports in Transwell™ inserts and cultured for 18-22 days to allow for differentiation into a confluent, polarized monolayer.[5]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[4]
-
Compound Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is diluted in transport buffer (pH 7.4) to a final concentration (e.g., 10 µM).[4]
-
Apical to Basolateral (A→B) Transport: The compound-containing buffer is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.[4]
-
Basolateral to Apical (B→A) Transport: For the bidirectional assay, the compound is added to the basolateral (donor) compartment, and fresh buffer is added to the apical (receiver) compartment to assess active efflux.[5]
-
Incubation: The plate is incubated at 37°C for a predetermined time, typically 2 hours.[4]
-
Sampling and Analysis: At the end of the incubation, samples are taken from the receiver compartments, and the concentration of the test compound is quantified by LC-MS/MS.[4]
Pillar 2: Distribution - Where Does the Drug Go?
Once absorbed, a drug binds to plasma proteins, primarily albumin.[6] It is the unbound or "free" fraction of the drug that is pharmacologically active and able to reach its target site.[7][8] High plasma protein binding can limit efficacy and reduce the amount of drug available for metabolism and excretion.[6][8] Therefore, determining the percentage of plasma protein binding is a critical step.[6] The Rapid Equilibrium Dialysis (RED) method is an accurate and widely used technique for this purpose.[7][8]
Comparative Analysis of Plasma Protein Binding
| Compound | % Unbound (fu) in Human Plasma | Interpretation |
| Isoxazole Derivative 1 | 12.5% | Moderately Bound |
| Isoxazole Derivative 2 | 0.8% | Highly Bound |
| Alternative A | 25.0% | Low-Moderately Bound |
| Warfarin (High Binding Control) | ~1.0% | Highly Bound |
| Metoprolol (Low Binding Control) | ~88.0% | Low Binding |
-
Interpretation: Isoxazole Derivative 2 is highly bound to plasma proteins, similar to warfarin. This means very little of the drug is free to exert its effect, potentially requiring higher doses to achieve therapeutic concentrations. Isoxazole Derivative 1 is moderately bound, while Alternative A shows more favorable, lower binding.
Experimental Workflow: Rapid Equilibrium Dialysis (RED) Assay
This diagram outlines the process of determining the free fraction of a drug in plasma.
Caption: Rapid Equilibrium Dialysis (RED) Assay Workflow.
Detailed Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Preparation: Test compounds are mixed with plasma (e.g., human, mouse, rat) at a final concentration of 1-10 µM.[7]
-
Loading the RED Device: The plasma containing the test compound is added to one chamber of the RED device insert, and an equal volume of dialysis buffer (PBS, pH 7.4) is added to the other chamber. The two chambers are separated by a semipermeable dialysis membrane.[7][8]
-
Equilibration: The sealed plate is incubated at 37°C on an orbital shaker for approximately 4 hours to allow the unbound compound to reach equilibrium across the membrane.[6][7]
-
Sampling: After incubation, aliquots are removed from both the plasma and buffer chambers.[7]
-
Matrix Matching: To ensure accurate analysis, the samples are matrix-matched. An equal volume of blank plasma is added to the buffer sample, and an equal volume of buffer is added to the plasma sample.[8]
-
Analysis: Proteins are precipitated by adding a solvent like acetonitrile. The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the compound in each chamber.[6][7] The percent unbound is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[8]
Pillar 3: Metabolism - How Long Will the Drug Last?
Metabolism, primarily occurring in the liver, is the body's process of chemically modifying drugs to facilitate their excretion.[2] A drug that is metabolized too quickly will have a short half-life and may require frequent dosing, while a drug that inhibits metabolic enzymes can cause dangerous drug-drug interactions. An in vitro metabolic stability assay using liver microsomes is a fundamental screen to predict a compound's metabolic fate.[9][10] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, such as Cytochrome P450s (CYPs).[10][11]
Comparative Analysis of Metabolic Stability
| Compound | Half-life (t₁/₂) (min) | Intrinsic Clearance (CLint) (µL/min/mg) | Predicted In Vivo Clearance |
| Isoxazole Derivative 1 | > 60 | < 12 | Low |
| Isoxazole Derivative 2 | 8 | 87 | High |
| Alternative A | 25 | 28 | Moderate |
| Verapamil (High Turnover) | < 10 | > 80 | High |
| Carbamazepine (Low Turnover) | > 60 | < 12 | Low |
-
Interpretation: Isoxazole Derivative 1 demonstrates high metabolic stability, suggesting it will have a longer half-life in vivo.[9] Conversely, Isoxazole Derivative 2 is rapidly metabolized, indicating a high intrinsic clearance and a likely short duration of action in vivo.[9]
Experimental Workflow: Liver Microsomal Stability Assay
This diagram shows the process for determining how quickly a compound is metabolized by liver enzymes.
Caption: In Vitro Metabolic Stability Assay Workflow.
Detailed Protocol: Liver Microsomal Stability Assay
-
Incubation Preparation: The test compound is added to a buffer solution containing liver microsomes (e.g., from human, rat, mouse) at a physiological temperature of 37°C.[9]
-
Reaction Initiation: The metabolic reaction is started by adding the necessary cofactor, NADPH, which is required for cytochrome P450 activity.[9]
-
Time-Point Sampling: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).[9]
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[9]
-
Quantification: After centrifugation to remove the precipitated proteins, the amount of the parent compound remaining in the supernatant of each sample is quantified using LC-MS/MS.[9]
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. From this curve, the half-life (t₁/₂) and intrinsic clearance (CLint) are calculated, providing a measure of how quickly the compound is metabolized.[9]
Pillar 4: In Vivo Integration - The Whole Picture
While in vitro assays provide crucial, high-throughput data to rank and select compounds, they do not capture the complexity of a whole biological system. In vivo pharmacokinetic studies, typically conducted in rodents like rats, are essential to understand how a drug behaves in a living organism.[12][13] These studies integrate the effects of ADME to provide key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), total drug exposure (AUC), and oral bioavailability (F%).[14][15]
Comparative Analysis of In Vivo Pharmacokinetics (Rat Model)
| Parameter | Isoxazole Derivative 1 (10 mg/kg PO) | Alternative A (10 mg/kg PO) | Ideal Characteristics |
| Cmax (ng/mL) | 1250 | 800 | Sufficiently above efficacy threshold |
| Tmax (hr) | 1.0 | 2.0 | Rapid absorption |
| AUC₀-t (ng*hr/mL) | 7500 | 4200 | High total exposure |
| t₁/₂ (hr) | 6.5 | 3.5 | Long enough for desired dosing interval |
| Bioavailability (F%) | 65% | 40% | High (>50%) |
-
Interpretation: The in vivo data for Isoxazole Derivative 1 aligns with our promising in vitro results. It achieves a high plasma concentration, has high total exposure, a reasonably long half-life, and excellent oral bioavailability. Alternative A is less favorable, with lower exposure and bioavailability. This integrated data provides the confidence needed to advance Isoxazole Derivative 1 to further preclinical studies.
Logical Flow: From In Vitro Screening to In Vivo Confirmation
This diagram illustrates the logical progression of pharmacokinetic evaluation.
Caption: Logical Progression of Pharmacokinetic Studies.
Brief Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Studies are typically conducted in male Sprague Dawley or Wistar rats.[12][14] Animals may be catheterized (e.g., jugular vein) to facilitate dosing and blood collection.[12][15]
-
Dosing: One group of rats receives the drug intravenously (IV) to determine the PK profile without the absorption phase. A second group receives the drug orally (PO), typically by gavage.[14][16]
-
Blood Sampling: Blood samples are collected at multiple time points after dosing (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[14]
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.[14]
-
Bioanalysis: The concentration of the drug in the plasma samples is determined using a validated LC-MS/MS method.[14][17]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters using specialized software. Oral bioavailability (F%) is calculated by comparing the Area Under the Curve (AUC) from oral administration to the AUC from IV administration.
Conclusion
The systematic evaluation of ADME properties is not merely a box-checking exercise; it is a fundamental strategy for de-risking drug candidates and efficiently allocating resources. This guide has outlined a logical, multi-tiered approach, beginning with high-throughput in vitro assays to assess permeability, plasma protein binding, and metabolic stability, followed by a confirmatory in vivo study in a relevant preclinical model.
For the 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide series, the data presented for "Isoxazole Derivative 1" exemplifies a promising candidate profile: high permeability, moderate protein binding, excellent metabolic stability, and robust oral bioavailability. This data-driven approach allows for the confident selection of lead candidates for progression into more complex efficacy and safety studies, ultimately increasing the probability of translating a promising molecule into a successful therapeutic.
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An Independent Verification and Comparative Analysis of the Biological Activity of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide
A Senior Application Scientist's Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide. We will move beyond a simple recitation of facts to establish a robust, first-principles approach to characterizing this molecule. Our analysis is grounded in the well-documented activities of its constituent chemical moieties: the isoxazole ring, the carbohydrazide linker, and the benzodioxole group. This document is structured to guide researchers through a logical, multi-tiered screening process, complete with detailed experimental protocols and a framework for comparative analysis against established therapeutic agents.
The core philosophy of this guide is to empower researchers to generate self-validating, high-integrity data. We will detail the "why" behind experimental choices, ensuring that each step contributes to a clear and defensible biological activity profile for this promising compound.
Deconstruction of the Target Molecule: Rationale for Investigation
The therapeutic potential of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide can be inferred from its structural components, each of which is a "privileged structure" in medicinal chemistry.
-
The Isoxazole Core: This five-membered heterocycle is a cornerstone of many pharmaceuticals due to its wide range of biological activities.[1] It is present in drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[1] Isoxazole derivatives have demonstrated potent anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory properties.[2][3][4][5][6]
-
The Carbohydrazide Linker: More than just a spacer, the carbohydrazide functional group is a key pharmacophore in its own right.[7] It is a crucial building block for various heterocyclic compounds and is known to contribute to a spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects.[2][8]
-
The 1,3-Benzodioxole Moiety: Also known as methylenedioxyphenyl, this group is found in numerous natural and synthetic compounds. It is recognized for a variety of pharmacological effects, including anticancer and antimicrobial activities.[9][10][11][12]
The combination of these three moieties in a single molecule suggests a high probability of synergistic or novel biological activities. This guide outlines the necessary steps to systematically uncover and validate this potential.
Caption: Logical relationship between the target compound's structural moieties and their known biological activities.
A Tiered Approach to Biological Activity Verification
We propose a three-tiered experimental workflow. This structure prioritizes resource efficiency by beginning with broad-spectrum primary screens and progressing to more specific, mechanism-of-action studies for any validated "hits."
Caption: A tiered experimental workflow for the independent verification of biological activity.
Tier 1: Primary Screening Protocols & Comparative Data
The initial screening phase is designed to rapidly assess the compound's activity across three common therapeutic areas suggested by its structure. For each assay, we will compare the hypothetical performance of our target compound against a well-established drug.
Antimicrobial Activity Verification
Rationale: The presence of isoxazole, carbohydrazide, and benzodioxole moieties strongly suggests potential antimicrobial activity.[2][5] The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of antibacterial potency.[13]
Protocol: Broth Microdilution for MIC Determination
-
Preparation: Prepare a 2X stock solution of the target compound and the reference standard (Ciprofloxacin) in DMSO. Prepare a panel of bacterial suspensions (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB) at a concentration of 1x10^6 CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions with MHB to achieve a final concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add an equal volume of the bacterial suspension to each well, resulting in a final bacterial concentration of 5x10^5 CFU/mL.
-
Controls: Include a positive control (bacteria in MHB, no drug) and a negative control (MHB only). A vehicle control (bacteria in MHB with the highest concentration of DMSO used) is critical to rule out solvent toxicity.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Endpoint Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Data Table (Hypothetical Results)
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| Target Compound | 16 | 32 |
| Ciprofloxacin (Standard) | 0.5 | 0.25 |
| Vehicle (DMSO) | >256 | >256 |
Anticancer (Cytotoxic) Activity Verification
Rationale: Isoxazole and benzodioxole derivatives are frequently investigated for their antitumor properties.[10][11][14] The MTT assay is a robust, colorimetric method to assess a compound's effect on cell viability and proliferation, providing an initial screen for cytotoxic potential.[11]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HL-60 leukemia) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the target compound and a reference standard (Doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Comparative Data Table (Hypothetical Results)
| Compound | IC50 against MCF-7 (µM) | IC50 against HL-60 (µM) |
| Target Compound | 8.5 | 5.2 |
| Doxorubicin (Standard) | 0.9 | 0.1 |
| Vehicle (DMSO) | >100 | >100 |
Anti-inflammatory Activity Verification
Rationale: The structural similarity of isoxazoles to other COX-inhibiting heterocycles makes this a primary pathway to investigate.[1][3][4] Commercially available COX inhibitor screening kits provide a reliable and standardized method to determine selectivity. Differentiating between COX-1 and COX-2 inhibition is crucial, as selective COX-2 inhibition is a hallmark of modern anti-inflammatory drugs with reduced side effects.[4]
Protocol: COX-1/COX-2 Inhibition Assay
-
Assay Principle: This assay measures the peroxidase activity of cyclooxygenase. The enzyme converts arachidonic acid to Prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2, producing an oxidized TMPD colorimetric product.
-
Procedure: Follow the manufacturer's protocol for a commercial COX inhibitor screening kit (e.g., from Cayman Chemical).
-
Incubation: In separate wells for COX-1 and COX-2 enzymes, incubate the enzyme with heme and various concentrations of the target compound or a reference standard (Celecoxib).
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Colorimetric Reading: After a set incubation time, measure the absorbance at 590 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC50(COX-1) / IC50(COX-2).
Comparative Data Table (Hypothetical Results)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Target Compound | 50 | 2.5 | 20 |
| Celecoxib (Standard) | >100 | 0.8 | >125 |
| Vehicle (DMSO) | No Inhibition | No Inhibition | N/A |
Conclusion and Future Directions
This guide presents a foundational strategy for the independent and rigorous evaluation of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide. The proposed tiered workflow ensures that resources are directed efficiently, beginning with broad screening and focusing on promising activities. The detailed protocols, designed to be self-validating through the use of appropriate controls, will generate high-quality, reproducible data.
Positive results in any of the Tier 1 screens would warrant progression to Tier 2 and Tier 3 investigations, which could include determining the mechanism of cell death (apoptosis vs. necrosis), analyzing effects on the cell cycle, or exploring inhibition of other inflammatory pathways like the 5-lipoxygenase (5-LOX) pathway.[14] Ultimately, promising in vitro data would pave the way for ADME/Tox profiling and validation in preclinical in vivo models. The structured approach outlined here provides a clear and scientifically sound path to unlocking the full therapeutic potential of this novel chemical entity.
References
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Naina, M., Chahar, M., & Talniya, N. C. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Educational Administration: Theory and Practice, 30(5), 9361-9371. [Link][2][15]
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Al-Romaigh, H. A., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30183–30197. [Link][16]
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Al-Romaigh, H. A., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link][17]
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Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691. [Link][3][18]
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Shaik, A. B., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of the Indian Chemical Society, 100(9), 101119. [Link][4]
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Gowri, V. S., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14(14), 9895-9921. [Link][14]
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Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691. [Link]
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Kumar, P., Kumar, R., & Sharma, A. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link][1][19]
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Piatkowska, M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2901. [Link][5]
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Naina. (2024). View of Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Kuey. [Link]
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Hawash, M., et al. (2022). Structures of Benzodioxole derivatives that have biological activities. ResearchGate. [Link][9]
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Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(10), 853-9. [Link][10]
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Mahmoud, S. M. (2017). Design, synthesis and antitumor activities of some novel benzoxazole carbohydrazide derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(5). [Link][20]
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Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link][11]
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Gowri, V. S., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14(14), 9895-9921. [Link][21]
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Onyeyilim, E. L., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(5), 661-682. [Link][8]
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Biyikli, Z. T., et al. (2023). Antitumor activity against human promyelocytic leukemia and in silico studies of some benzoxazines. Journal of Biomolecular Structure & Dynamics, 41(17), 8175-8190. [Link][22]
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Batalha, P. N., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(8), 872-894. [Link][7]
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Kavalenka, A., et al. (2022). Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. Pharmaceuticals, 15(10), 1205. [Link][13]
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Bawa, S., & Kumar, S. (2009). Facile derivatization of 1, 3-benzodioxole-5-carboxaldehyde and their antimicrobial activities. Indian Journal of Chemistry, 48B, 142-145. [Link][12]
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Aziz-ur-Rehman, et al. (2013). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. Journal of the Chemical Society of Pakistan, 35(2). [Link][26]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide
For researchers, scientists, and professionals in drug development, the responsible handling and disposal of novel chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, a heterocyclic compound with potential applications in medicinal chemistry. The procedures outlined herein are synthesized from established safety protocols for its constituent chemical moieties—isoxazole, benzodioxole, and carbohydrazide—and are grounded in general principles of hazardous waste management.
The structural complexity of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, which incorporates several functional groups, necessitates a cautious and informed approach to its disposal. Isoxazole derivatives are known for their diverse biological activities and can present various toxicological profiles.[1][2][3] The benzodioxole group is found in numerous bioactive compounds and may have environmental implications.[4][5] Furthermore, carbohydrazide and its derivatives can exhibit reactivity and require specific handling to ensure safety.[6][7]
This guide is designed to be a self-validating system, where the logic behind each procedural step is clearly articulated, empowering laboratory personnel to manage the disposal process with a high degree of confidence and safety.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is the critical first step before handling any chemical waste. Based on the functional groups present in 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, the following potential hazards should be considered:
-
Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[8][9]
-
Environmental Hazard: Benzodioxole and isoxazole derivatives can be toxic to aquatic life with long-lasting effects.[6][9][10]
Mandatory Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves. | To prevent skin contact and absorption. Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.[6] |
| Eye Protection | Safety goggles or a face shield. | To protect the eyes from splashes or airborne particles of the chemical.[6][11] |
| Lab Coat | A flame-resistant lab coat. | To protect the body from spills and contamination.[11] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working with fine powders or in poorly ventilated areas.[11] | To prevent inhalation of the compound, especially if there is a risk of aerosolization. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure the area is well-ventilated.[11]
-
Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like paper towels.[11]
-
Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed hazardous waste container.[11][12]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, collecting all cleaning materials and rinsate as hazardous waste.
-
Prevent Environmental Release: Do not allow the chemical or contaminated materials to enter drains or waterways.[6][11]
Step-by-Step Disposal Procedure
The primary method for the disposal of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide is through a licensed chemical waste disposal company.[11][13] Do not attempt to dispose of this chemical down the drain or in regular trash.[11]
Workflow for Disposal:
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Navigating the Safe Handling of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The novel compound 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide holds significant promise in various research and development endeavors. As with any new chemical entity, a thorough understanding and implementation of appropriate safety protocols are paramount to protect laboratory personnel and the environment. This guide provides essential, immediate safety and logistical information, with a focus on personal protective equipment (PPE) and proper disposal procedures. The following recommendations are based on the known hazards of the compound's constituent chemical moieties, including isoxazole, benzodioxole, and carbohydrazide derivatives.
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide is not yet widely available, a hazard assessment based on its structural components is crucial.
-
Carbohydrazide Moiety : The carbohydrazide functional group suggests potential hazards such as being harmful if swallowed, causing skin and eye irritation, and potential for explosive decomposition upon heating.[1] Compounds in this class are also known to be toxic to aquatic life.[1][2]
-
Isoxazole and Benzodioxole Rings : Isoxazole derivatives and compounds containing the benzodioxole ring system may cause skin, eye, and respiratory irritation.[3][4][5]
Therefore, it is prudent to handle this compound with a high degree of caution, assuming it to be a hazardous substance.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, robust engineering controls must be in place to minimize exposure.
-
Chemical Fume Hood : All handling of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide, including weighing, reconstitution, and addition to reaction mixtures, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3][6]
-
Ventilation : Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[7]
-
Safety Showers and Eyewash Stations : Accessible and regularly tested safety showers and eyewash stations are mandatory in any laboratory where this compound is handled.[4][8]
Personal Protective Equipment (PPE): A Comprehensive Approach
A multi-layered approach to PPE is necessary for the safe handling of this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[3] | Double-gloving with chemical-resistant nitrile gloves.[9][10] | Fully-buttoned lab coat.[3][9] | Use within a chemical fume hood.[3] |
| Solution Preparation and Transfers | Chemical splash goggles.[9] A face shield may be required if there is a significant splash hazard.[9] | Double-gloving with chemical-resistant nitrile gloves.[9][10] | Chemical-resistant lab coat or apron over a standard lab coat.[11] | Use within a chemical fume hood.[3] |
| Running Reactions and Work-up | Chemical splash goggles and a face shield, especially for reactions under pressure or with a potential for splashing.[9] | Chemical-resistant gloves (consult manufacturer's guide for specific solvent compatibility).[9] | Chemical-resistant lab coat or apron.[11] | Use within a chemical fume hood.[3] |
| Handling Waste and Decontamination | Chemical splash goggles.[9] | Heavy-duty chemical-resistant gloves.[11] | Chemical-resistant lab coat or apron.[11] | Not typically required if handling sealed waste containers. |
Step-by-Step Guide to Donning and Doffing PPE
A meticulous procedure for putting on and taking off PPE is critical to prevent contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, fully-buttoned lab coat.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs of the outer gloves go over the cuffs of the lab coat sleeves.
-
Eye/Face Protection: Put on safety glasses, goggles, or a face shield.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them to contain any contamination. Dispose of them in the appropriate hazardous waste container.
-
Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward. Place it in a designated laundry receptacle for contaminated lab coats.
-
Eye/Face Protection: Remove eye and face protection.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Thoroughly wash your hands with soap and water.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required.
-
Minor Spill (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[3]
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[3]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is significant or involves a large amount of dust, evacuate the laboratory and contact your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
Waste Disposal Plan
Under no circumstances should 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide or its waste be disposed of down the drain or in regular trash.[3]
-
Solid Waste : Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Liquid Waste : Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Maintain separate waste streams for different solvent compositions to ensure proper disposal.[3]
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[3]
-
Storage : Store waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials.[3]
-
Disposal : All waste must be disposed of through a licensed hazardous waste disposal facility.[3]
Visualizing Your PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when working with 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
